molecular formula C17H14O7 B124393 Quercetin 3,7-Dimethyl Ether CAS No. 2068-02-2

Quercetin 3,7-Dimethyl Ether

货号: B124393
CAS 编号: 2068-02-2
分子量: 330.29 g/mol
InChI 键: LUJAXSNNYBCFEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,7-Di-O-methylquercetin is a methylated derivative of the flavonoid quercetin, recognized in scientific research for its enhanced metabolic stability and potent bioactivity. Its primary research value lies in the investigation of anti-inflammatory and antioxidant mechanisms. Studies employing targeted metabolomics and network pharmacology have identified 3,7-Di-O-methylquercetin as a constituent contributing to the anti-inflammatory effects of plant extracts. Research in zebrafish inflammation models suggests it plays a role in modulating key signaling pathways, including the TNF and NOD-like receptor pathways, which are crucial in the cellular inflammatory response . Furthermore, research on related methylated quercetin analogs indicates potential for protecting intestinal epithelial cells from lipopolysaccharide (LPS)-induced oxidative stress and inflammation, highlighting its value in studying barrier function and innate immunity . Beyond inflammation, methylated quercetin derivatives are emerging as important tools in neuroscience research. They have been shown to act as potent positive modulators of the Wnt/β-catenin signaling pathway, a key pathway for neuronal health and synaptic plasticity . This activity is significant in models of neurodegeneration, where such compounds have demonstrated potential in preventing memory deficits and protecting against amyloid-β oligomer-induced toxicity, positioning them as promising candidates for investigating neuroprotective strategies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
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InChI

InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAXSNNYBCFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174734
Record name 3,7-Dimethoxy-5,3',4'-trihydroxyflavone
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Molecular Weight

330.29 g/mol
Source PubChem
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CAS No.

2068-02-2
Record name Quercetin 3,7-dimethyl ether
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Record name 3,7-O-Dimethylquercetin
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Record name 3,7-Dimethoxy-5,3',4'-trihydroxyflavone
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Record name 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone
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Record name 3,7-DIMETHYLQUERCETIN
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Record name 3,7-Dimethylquercetin
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Foundational & Exploratory

Synthesis and Characterization of Quercetin 3,7-Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-dimethyl ether, also known as Rhamnazin, is an O-methylated flavonol that has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its altered physicochemical properties, owing to selective methylation, enhance its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of this compound. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its spectroscopic and physicochemical data. Furthermore, this document elucidates its molecular mechanisms of action through the visualization of key signaling pathways, offering a valuable resource for researchers investigating its therapeutic potential in areas such as oncology and inflammatory diseases.

Introduction

This compound (Rhamnazin) is a naturally occurring flavonoid found in various plants, including those of the Rhamnus and Croton genera.[1] It belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The methylation of the hydroxyl groups at the 3 and 7 positions of the quercetin molecule significantly impacts its lipophilicity and metabolic stability, often leading to improved oral bioavailability and enhanced biological activity compared to its parent compound, quercetin.[2]

This compound has demonstrated a range of promising pharmacological effects, including anti-inflammatory, antioxidant, anti-angiogenic, and vasorelaxant properties.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, making it a compelling candidate for further investigation in drug discovery and development.[3][4]

This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of the synthesis, purification, and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective methylation of quercetin. The differential reactivity of the five hydroxyl groups on the quercetin scaffold allows for regioselective synthesis under controlled conditions. The hydroxyl groups at positions 7 and 4' are generally the most reactive, followed by the 3-OH, 3'-OH, and finally the 5-OH group, which is the least reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group.[5]

Experimental Protocol: Selective Dimethylation of Quercetin

This protocol is a synthesized methodology based on established principles of flavonoid methylation.[5]

Materials:

  • Quercetin

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quercetin in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in slight molar excess relative to the hydroxyl groups to be methylated.

  • Methylation: Cool the mixture in an ice bath. Add dimethyl sulfate dropwise to the stirred suspension. The molar equivalents of DMS should be carefully controlled to favor dimethylation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1M HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

  • Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

Diagram of Synthesis Workflow:

Synthesis_Workflow Synthesis of this compound Quercetin Quercetin in DMF Base Add K₂CO₃ Quercetin->Base Methylation Add Dimethyl Sulfate (DMS) Base->Methylation Reaction Stir at Room Temp. Methylation->Reaction Workup Quench with HCl Extract with Ethyl Acetate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

Position ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, Multiplicity, J in Hz)
2156.1-
3138.7-
4178.6-
5156.8-
698.36.43 (s)
7165.6-
892.86.84 (s)
9161.4-
10105.7-
1'122.6-
2'115.57.67 (s)
3'146.8-
4'150.8-
5'112.46.97 (d, J=8.5)
6'120.97.73 (d, J=8.5)
3-OCH₃60.23.85 (s)
7-OCH₃56.13.95 (s)
5-OH-12.63 (s)

Note: NMR data can vary slightly depending on the solvent used.[6][7]

Table 2: Mass Spectrometry, IR, and UV-Vis Data

Technique Observed Values
Mass Spectrometry (MS) [M+H]⁺: m/z 331
[M-H]⁻: m/z 329
Infrared (IR) Spectroscopy (cm⁻¹) ~3400 (O-H stretching)
~1650 (C=O stretching)
~1605, 1510 (C=C aromatic stretching)
~1200-1000 (C-O stretching)
UV-Vis Spectroscopy (λmax, nm) 256, 357 (in Ethanol)

Note: Spectroscopic data is compiled from various sources.[6][8][9][10][11]

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and confirm the positions of the methyl groups.

  • Procedure: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

3.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Procedure: Introduce a solution of the sample into a mass spectrometer (e.g., ESI-MS or HRMS). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula.

3.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Procedure: Prepare a sample of the compound (e.g., as a KBr pellet or a thin film). Record the IR spectrum using an FTIR spectrometer. The characteristic absorption bands for hydroxyl, carbonyl, and aromatic C-C and C-O bonds will be observed.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelengths of maximum absorbance.

  • Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol). Record the UV-Vis spectrum over a range of wavelengths (typically 200-600 nm) using a UV-Vis spectrophotometer. The resulting spectrum will show characteristic absorption maxima for the flavonoid chromophore.

Diagram of Characterization Workflow:

Characterization_Workflow Characterization of this compound Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: Logical workflow for the characterization of the synthesized compound.

Biological Activities and Signaling Pathways

This compound exhibits a variety of biological activities, primarily attributed to its ability to modulate specific signaling pathways.

Anti-Angiogenic Activity via VEGFR2 Signaling

Rhamnazin has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] It exerts this effect by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9] By inhibiting the VEGF-induced phosphorylation of VEGFR2, Rhamnazin blocks the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[12]

Diagram of VEGFR2 Signaling Pathway Inhibition:

VEGFR2_Pathway Inhibition of VEGFR2 Signaling by Rhamnazin VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Rhamnazin Rhamnazin Rhamnazin->P_VEGFR2 PI3K PI3K P_VEGFR2->PI3K MAPK MAPK/ERK P_VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

Caption: Rhamnazin inhibits VEGF-induced VEGFR2 phosphorylation.

Antioxidant and Anti-inflammatory Effects via Nrf2 Signaling

Rhamnazin has been shown to possess significant antioxidant and anti-inflammatory properties. One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Rhamnazin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes, thereby enhancing the cellular antioxidant defense system.[4]

Diagram of Nrf2 Signaling Pathway Activation:

Nrf2_Pathway Activation of Nrf2 Signaling by Rhamnazin Rhamnazin Rhamnazin Keap1_Nrf2 Keap1-Nrf2 Complex Rhamnazin->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Rhamnazin promotes Nrf2 activation and antioxidant gene expression.

Conclusion

This compound (Rhamnazin) is a promising natural product derivative with well-defined biological activities that warrant further investigation for its therapeutic applications. This technical guide has provided a consolidated resource for its synthesis, purification, and comprehensive characterization. The detailed experimental protocols and summarized spectroscopic data will be valuable for researchers aiming to work with this compound. Furthermore, the elucidation of its interactions with key signaling pathways, such as VEGFR2 and Nrf2, provides a foundation for understanding its molecular mechanisms of action and for designing future studies to explore its full therapeutic potential. As research in the field of flavonoids continues to evolve, this compound stands out as a molecule of significant interest for the development of novel therapeutic agents.

References

Unveiling Quercetin 3,7-Dimethyl Ether: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of Quercetin 3,7-Dimethyl Ether, a methylated flavonoid of significant interest to the scientific and drug development communities. This document details its natural sources, comprehensive isolation protocols, and the associated signaling pathways, presenting a crucial resource for researchers in pharmacology and medicinal chemistry.

Natural Occurrences of this compound

This compound has been identified and isolated from several plant species, most notably from the families Euphorbiaceae, Lamiaceae, and Asteraceae. The primary documented botanical sources include:

  • Croton schiedeanus Schlecht. (Euphorbiaceae): A plant species that has been a key source for the isolation of this flavonoid, which has been studied for its vasorelaxant properties.[1]

  • Salvia officinalis L. (Lamiaceae): Commonly known as sage, this herb has been shown to contain this compound, where it contributes to the plant's traditional medicinal applications, particularly its antinociceptive effects.

  • Siegesbeckia pubescens Makino (Asteraceae): This medicinal herb is another confirmed source of this compound, with the compound being investigated for its anti-inflammatory activities.[2][3]

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocols vary depending on the plant matrix.

Isolation from Siegesbeckia pubescens

A detailed method for the isolation of this compound from Siegesbeckia pubescens has been documented, providing a clear protocol for researchers.

Experimental Protocol:

  • Extraction: The air-dried herbs of Siegesbeckia pubescens (5.0 kg) are extracted with 80% methanol at room temperature using an ultrasonic apparatus.[3] The solvent is then removed under vacuum to yield a total methanolic extract.[3]

  • Solvent Partitioning: The methanolic extract is suspended in distilled water and successively partitioned with dichloromethane (CH2Cl2).[3] The resulting CH2Cl2 layer is then suspended in 90% methanol and further partitioned with n-hexane.[3]

  • Column Chromatography: The 90% methanol fraction is subjected to silica gel column chromatography.[3] The column is eluted with a chloroform-methanol (CHCl3–MeOH) gradient, with increasing polarity.[3]

  • Purification: Fractions are collected and monitored by thin-layer chromatography. Fractions containing the target compound are combined and further purified, yielding pure this compound.[3]

General Isolation Approach from Salvia officinalis and Croton schiedeanus

While a specific, detailed protocol for this compound from Salvia officinalis and Croton schiedeanus is not as explicitly documented in a single source, a general methodology can be inferred from the phytochemical analysis of these plants.

Experimental Protocol Outline:

  • Extraction: The dried and powdered plant material (leaves or aerial parts) is extracted with a polar solvent, typically methanol or a hydroalcoholic solution (e.g., 70% ethanol).[4][5]

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction is often enriched with flavonoids.

  • Chromatographic Purification: The flavonoid-rich fraction is subjected to column chromatography, commonly using silica gel as the stationary phase.[5] Elution with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate, or chloroform to methanol) allows for the separation of individual flavonoid compounds. Further purification may be achieved using Sephadex LH-20 column chromatography.[5]

  • Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Quantitative Data

Quantitative data on the yield of this compound from its natural sources is limited. However, data from the isolation from Siegesbeckia pubescens allows for a yield calculation.

Plant SourceStarting MaterialExtraction SolventYield of this compoundReference
Siegesbeckia pubescens5.0 kg (air-dried herbs)80% Methanol8 mg[3]
Salvia officinalisNot specifiedMethanol, Ethyl AcetateNot specified
Croton schiedeanusNot specifiedEthanolic extractNot specified[7]

Bioactivity and Signaling Pathways

This compound exhibits notable biological activities, primarily vasorelaxant and antinociceptive effects, which are mediated through specific signaling pathways.

Vasorelaxant Effect and the NO/cGMP Pathway

The vasorelaxant activity of this compound is associated with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. The compound promotes the relaxation of vascular smooth muscle, an effect that is dependent on the presence of a functional endothelium. The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production. NO then diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in vasorelaxation.

Vasorelaxant_Pathway QDE This compound eNOS eNOS QDE->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation leads to

Caption: Vasorelaxant signaling pathway of this compound.

Antinociceptive Effect and the Opioid/cGMP Pathway

The antinociceptive (pain-relieving) effects of this compound are mediated through a mechanism that involves both the opioid system and the cGMP pathway. The compound's analgesic action is attenuated by naloxone, a non-selective opioid receptor antagonist, suggesting an interaction with opioid receptors. Furthermore, the involvement of the cGMP pathway in its antinociceptive effect has been demonstrated, indicating a convergence of these two pathways in mediating pain relief.

Antinociceptive_Pathway cluster_0 Neuronal Environment QDE This compound Opioid_Receptor Opioid Receptor QDE->Opioid_Receptor interacts with GC Guanylate Cyclase Opioid_Receptor->GC modulates cGMP cGMP GC->cGMP increases Pain_Signal Pain Signal Transmission cGMP->Pain_Signal inhibits Analgesia Analgesia

Caption: Antinociceptive signaling pathway of this compound.

Conclusion

This compound is a promising natural compound with well-defined biological activities. This guide provides a foundational understanding of its natural sources and detailed methodologies for its isolation, particularly from Siegesbeckia pubescens. The elucidation of its involvement in the NO/cGMP and opioid/cGMP signaling pathways offers a clear direction for future research and development of novel therapeutics. Further studies are warranted to quantify the yields of this compound from other natural sources and to fully explore its pharmacological potential.

References

An In-depth Technical Guide to the Pharmacological Properties of Quercetin 3,7-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-dimethyl ether, a naturally occurring O-methylated flavonol also known as Rhamnazin, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its structural modifications, particularly the methylation at the 3 and 7 positions, confer a unique biological profile with potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing detailed experimental protocols for its evaluation.

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and vasorelaxant properties. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, it has been shown to suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Furthermore, it reduces the levels of pro-inflammatory cytokines such as interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α)[1].

Anticancer Activity

The anticancer properties of this compound are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, SK-BR-3, T-47D, HCC1937) and lung cancer (A549) cells[2]. A key mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity[2][3].

Vasorelaxant Activity

This compound exhibits significant vasorelaxant effects on isolated rat aorta. Its potency in inducing relaxation is greater than that of its parent compound, quercetin, and other methylated derivatives[4][5]. This effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway[4][5].

Antioxidant Activity

While direct comparative studies are limited, the antioxidant potential of this compound is recognized. As a flavonoid, it is expected to possess radical scavenging properties. However, methylation of the hydroxyl groups, which are crucial for antioxidant activity, may modulate its efficacy compared to quercetin[6].

Quantitative Data Summary

The following tables summarize the quantitative data on the biological efficacy of this compound (Rhamnazin).

Table 1: Anticancer and Anti-angiogenic Activity

Cell Line/TargetAssayIC50 (µM)Reference
VEGFR2Kinase Assay4.68[2]
MDA-MB-231 (Breast Cancer)Cell Proliferation19[2]
MCF-7 (Breast Cancer)Cell Proliferation27[2]
SK-BR-3 (Breast Cancer)Cell Proliferation32[2]
T-47D (Breast Cancer)Cell Proliferation41[2]
HCC1937 (Breast Cancer)Cell Proliferation64[2]
HUVEC Proliferation - [3]

Table 2: Vasorelaxant Activity

CompoundpEC50Reference
This compound 4.70 ± 0.18 [4]
Quercetin3.96 ± 0.07[4]
Quercetin 3,4',7-trimethyl ether3.64 ± 0.02[4]
Quercetin 3,3',4',7-tetramethyl ether3.11 ± 0.16[4]

Signaling Pathways

This compound modulates several key signaling pathways to exert its pharmacological effects.

Anti-Inflammatory Signaling

The anti-inflammatory actions of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK_TRAF6 IRAK/TRAF6 MyD88->IRAK_TRAF6 IKK IKK IRAK_TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Proinflammatory_genes Transcription QDE This compound QDE->IKK QDE->IkB Stabilizes

Caption: Inhibition of the NF-κB signaling pathway.

This compound also attenuates the activation of p38 MAPK and JNK, but not ERK1/2, in response to inflammatory stimuli[6].

G LPS LPS Upstream_kinases Upstream Kinases LPS->Upstream_kinases p38 p38 MAPK Upstream_kinases->p38 JNK JNK Upstream_kinases->JNK ERK ERK Upstream_kinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_response Inflammatory Response AP1->Inflammatory_response QDE This compound QDE->p38 QDE->JNK

Caption: Modulation of MAPK signaling pathways.

Anticancer and Anti-Angiogenic Signaling

The anticancer and anti-angiogenic effects are significantly mediated by the inhibition of VEGFR2 and its downstream signaling components, including the Akt and STAT3 pathways[2].

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K P STAT3 STAT3 VEGFR2->STAT3 P Akt Akt PI3K->Akt P Proliferation Cell Proliferation Migration, Survival Akt->Proliferation STAT3->Proliferation QDE This compound QDE->VEGFR2

Caption: Inhibition of VEGFR2 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

G start Start seed_cells Seed RAW 264.7 cells (1.5x10^5 cells/mL) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with This compound incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate 10 min add_griess->incubate_10min measure_abs Measure Absorbance (540 nm) incubate_10min->measure_abs calculate Calculate Nitrite Concentration measure_abs->calculate end End calculate->end

Caption: Workflow for the Griess assay.

Anticancer Activity Assay: VEGFR2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

  • Add various concentrations of this compound to the wells of a 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the kinase reaction by adding the recombinant VEGFR2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit according to the manufacturer's instructions.

  • A decrease in luminescence indicates consumption of ATP and, therefore, kinase activity. The inhibitory effect is calculated relative to a control without the inhibitor.

G start Start prepare_mix Prepare Reaction Mix (Buffer, ATP, Substrate) start->prepare_mix add_inhibitor Add this compound start->add_inhibitor add_mix Add Reaction Mix prepare_mix->add_mix add_inhibitor->add_mix add_enzyme Add VEGFR2 Enzyme add_mix->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence calculate_inhibition Calculate % Inhibition measure_luminescence->calculate_inhibition end End calculate_inhibition->end G start Start cell_treatment Cell Treatment start->cell_treatment cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

The Anti-Inflammatory Profile of Quercetin 3,7-Dimethyl Ether: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin 3,7-Dimethyl Ether, also known as Rhamnazin, is an O-methylated flavonol, a type of natural flavonoid, that has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This document provides a comprehensive technical overview of its core anti-inflammatory effects, detailing its mechanisms of action, summarizing key quantitative data, outlining typical experimental protocols for its evaluation, and visualizing its interaction with critical signaling pathways. Evidence suggests that this compound exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, leading to a reduction in pro-inflammatory mediators and an enhancement of the cellular antioxidant response. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including inflammatory bowel disease, acute lung injury, and neuroinflammatory conditions. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1] this compound (QDE), a derivative of the well-studied flavonoid quercetin, has emerged as a promising anti-inflammatory agent.[2] Its structural modifications are believed to influence its bioavailability and specific molecular interactions, potentially offering a distinct therapeutic profile. This guide synthesizes the current scientific knowledge on the anti-inflammatory effects of QDE.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, showcasing the dose-dependent efficacy of this compound in modulating key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

Cell LineStimulantMediatorConcentration of QDE% Inhibition / EffectReference
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Not specifiedDose-dependent inhibition[2][3]
RAW 264.7 MacrophagesLPSiNOS ProteinNot specifiedConcentration-dependent inhibition[3]
RAW 264.7 MacrophagesLPSIL-6Not specifiedDownregulated[2]
RAW 264.7 MacrophagesLPSIL-1βNot specifiedDownregulated[2]
RAW 264.7 MacrophagesLPSTNF-αNot specifiedDownregulated[2]
HT-29 Colon Epithelial CellsLPSiNOS ProteinNot specifiedDecreased expression[2]
HT-29 Colon Epithelial CellsLPSCOX-2 ProteinNot specifiedDecreased expression[2]
HT-29 Colon Epithelial CellsLPSIL-8Not specifiedDecreased production[2]

Table 2: In Vivo Anti-Inflammatory Effects of this compound (Rhamnazin) in a Rat Model of LPS-Induced Acute Lung Injury

ParameterTreatment GroupDosageResultReference
Inflammatory CytokinesRhamnazin pre-treated5, 10, 20 mg/kg (i.p.)Significant reduction in serum and BALF[1]
Oxidative Stress (MDA, H₂O₂, hydroxyl ion)Rhamnazin pre-treated10, 20 mg/kg (i.p.)Significant decrease in levels[1]
Neutrophil InfiltrationRhamnazin pre-treated5, 10, 20 mg/kg (i.p.)Attenuation[1]
Pulmonary HistopathologyRhamnazin pre-treated5, 10, 20 mg/kg (i.p.)Marked improvement[1][4]

Core Mechanisms of Action

This compound's anti-inflammatory activity is underpinned by its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[5] Studies have shown that this compound can downregulate the protein expression of p65, a subunit of NF-κB, in LPS-activated macrophages, suggesting it inhibits NF-κB activation.[3] This inhibition leads to a subsequent reduction in the production of downstream inflammatory mediators.[2]

Activation of the Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes.[6] this compound has been identified as an activator of the Nrf2 pathway.[1][6] It is proposed to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[6] This activation enhances the cellular antioxidant defense, thereby mitigating the oxidative stress that often accompanies and exacerbates inflammation.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1:e->Keap1_Nrf2:w Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nrf2:w->Keap1_Nrf2:e QDE This compound QDE->Keap1_Nrf2 Dissociates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Dissociates ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome

Caption: Activation of the Nrf2 pathway by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (e.g., RAW 264.7 Macrophages) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation nitrite Nitric Oxide (NO) Production Assay (Griess Reagent) incubation->nitrite elisa Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) incubation->elisa western Protein Expression Analysis (Western Blot for iNOS, COX-2, p65, Nrf2) incubation->western rtpcr Gene Expression Analysis (RT-PCR for cytokine mRNA) incubation->rtpcr data Data Analysis and Interpretation nitrite->data elisa->data western->data rtpcr->data

Caption: A typical experimental workflow for evaluating anti-inflammatory effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound. Specific details may vary between laboratories and studies.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human colon epithelial cell line HT-29 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction). After reaching confluency, they are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulant such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Western Blotting for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p65, Nrf2) in cell lysates.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Model of Acute Lung Injury
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Administer this compound (Rhamnazin) intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) for a set period (e.g., two days) before inducing lung injury.

    • Induce acute lung injury (ALI) by intratracheal instillation of LPS (e.g., 5 mg/kg).

    • After a specified time, sacrifice the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Analyze BALF for total protein concentration, cell counts, and cytokine levels.

    • Process lung tissue for histopathological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and oxidative stress markers (e.g., MDA).

Conclusion and Future Directions

This compound has consistently demonstrated robust anti-inflammatory effects in preclinical models. Its mode of action, centered on the dual regulation of the NF-κB and Nrf2 pathways, makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory conditions. The data summarized in this whitepaper provide a strong rationale for its continued development.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its translation to clinical settings.

  • In-depth Mechanistic Studies: Further elucidation of its molecular targets and interactions with other signaling pathways will provide a more complete picture of its pharmacological activity.

  • Chronic Disease Models: Evaluating its efficacy in chronic models of inflammation will be essential to determine its potential for long-term therapeutic use.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are required to establish a safe dosage range for potential human use.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Whitepaper: Antioxidant Potential of Methylated Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant properties. However, its therapeutic application is often limited by poor bioavailability and metabolic instability. Methylation, a key metabolic modification, can significantly alter the physicochemical and biological properties of quercetin, including its antioxidant potential. This technical guide provides an in-depth analysis of methylated quercetin derivatives, focusing on their structure-activity relationships, quantitative antioxidant capacity, and underlying molecular mechanisms. Detailed experimental protocols for common antioxidant assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The Rationale for Methylation

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a powerful antioxidant primarily due to its molecular structure, which allows it to scavenge free radicals and chelate metal ions.[1][2] Its antioxidant activity is largely attributed to the catechol group (3',4'-dihydroxy) on the B-ring and the presence of multiple hydroxyl groups across its structure.[3]

Despite its in vitro efficacy, quercetin's in vivo application is hampered by extensive phase II metabolism, including methylation, glucuronidation, and sulfation, which alters its biological activity. Methylated derivatives, such as isorhamnetin (3'-O-methylquercetin), tamarixetin (4'-O-methylquercetin), and rhamnetin (7-O-methylquercetin), are common metabolites found in plasma after quercetin intake.[2][4][5] Studying these methylated forms is critical as they possess altered stability, lipophilicity, and bioavailability, which can influence their antioxidant efficacy and interaction with cellular targets.[6][7][8] This guide explores the nuances of how methylation impacts the antioxidant potential of the quercetin backbone.

Structure-Activity Relationship of Methylated Quercetin

The antioxidant capacity of quercetin and its derivatives is intrinsically linked to their chemical structure. Methylation of the hydroxyl groups can either enhance or diminish this activity, depending on the position of the modification.

  • B-Ring (Catechol Moiety): The 3'- and 4'-hydroxyl groups on the B-ring are paramount for high antioxidant activity.[3] Methylation of one or both of these groups generally leads to a decrease in direct radical scavenging activity compared to the parent quercetin, as observed in assays like ABTS and FRAP.[3][5] This is because the catechol group is a primary site for electron donation to neutralize radicals.[9][10] However, some studies suggest that certain methylated metabolites, like tamarixetin and isorhamnetin, retain significant antioxidant potential and may even show higher activity in inhibiting lipid peroxidation.[2]

  • A-Ring and C-Ring: Methylation of hydroxyl groups on the A and C rings (e.g., at positions 3, 5, or 7) also tends to reduce antioxidant activity.[3] The 3-hydroxyl group, in particular, plays a significant role in the molecule's overall radical scavenging capacity.[2]

  • Enhanced Stability and Bioavailability: While direct scavenging activity might be reduced, methylation can increase the metabolic stability and membrane permeability of the flavonoid.[6][7] This improved bioavailability could lead to a more potent indirect antioxidant effect in vivo by allowing the compound to reach target tissues and modulate cellular antioxidant defenses more effectively.[7] For instance, the introduction of electron-donating methyl groups can stabilize the radical cation intermediate formed during the scavenging reaction, thereby enhancing overall activity in some contexts.[9][10][11]

Quantitative Antioxidant Activity Data

The antioxidant potential of quercetin and its methylated derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The data below is compiled from multiple studies to provide a comparative overview.

CompoundAssayIC50 / Activity ValueSource(s)
Quercetin DPPH~4.60 µM
ABTS48.0 ± 4.4 µM
Isorhamnetin (3'-O-Methylquercetin) DPPHLower activity than quercetin[2]
Inhibition of Lipid PeroxidationHigher activity than quercetin[2]
Tamarixetin (4'-O-Methylquercetin) DPPHLower activity than quercetin[2]
Inhibition of Lipid PeroxidationHigher activity than quercetin[2]
2'-Methylquercetin Radical ScavengingHigher activity than quercetin[9][11]
5'-Methylquercetin Radical ScavengingHighest activity among tested analogues[9][11]
2',5'-Dimethylquercetin Radical ScavengingHigher activity than quercetin[9][11]
Quercetin-3,5,7,3',4'-pentamethylether DPPHSignificantly lower activity than quercetin[2][12]

Note: Values can vary between studies due to different experimental conditions. This table serves as a comparative guide.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, quercetin and its derivatives exert their antioxidant effects by modulating key cellular signaling pathways that regulate endogenous antioxidant defenses.

General Mechanism of Action

Quercetin derivatives can neutralize reactive oxygen species (ROS) directly or influence signaling cascades to upregulate the expression of protective antioxidant enzymes.

G stress_node stress_node pathway_node pathway_node action_node action_node result_node result_node ROS Oxidative Stress (e.g., ROS) Quercetin Methylated Quercetin Derivatives ROS->Quercetin targeted by Scavenging Direct Radical Scavenging Quercetin->Scavenging activates Nrf2 Nrf2 Pathway Quercetin->Nrf2 activates MAPK MAPK Pathway Quercetin->MAPK modulates NFkB NF-κB Pathway Quercetin->NFkB inhibits Inflammation Pro-inflammatory Cytokines Quercetin->Inflammation reduces Scavenging->ROS neutralizes Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Enzymes upregulates NFkB->Inflammation induces

Caption: General antioxidant mechanisms of methylated quercetin derivatives.

Nrf2-Keap1 Antioxidant Response Pathway

Quercetin is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][13] Nrf2 is a transcription factor that upregulates a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like quercetin derivatives disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes containing the Antioxidant Response Element (ARE).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus activator activator protein protein complex complex location location gene gene MQ Methylated Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex MQ->Keap1_Nrf2 destabilizes ROS ROS ROS->Keap1_Nrf2 destabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE Nrf2_nuc->ARE binds to AOE Antioxidant Genes (e.g., HO-1, SOD) ARE->AOE promotes transcription

Caption: Activation of the Nrf2-ARE antioxidant pathway by quercetin derivatives.

Experimental Protocols

Accurate assessment of antioxidant potential requires standardized and reproducible methodologies. Below are detailed protocols for common in vitro antioxidant assays.

General Experimental Workflow

A typical workflow for assessing the antioxidant capacity of a compound involves parallel execution of multiple assays to understand its various mechanisms of action (e.g., radical scavenging, reducing power).

Workflow start_end start_end process_step process_step assay_step assay_step data_step data_step start Start prep Prepare Stock Solutions (Test Compound, Standards) start->prep dilute Prepare Serial Dilutions prep->dilute dpph DPPH Assay dilute->dpph abts ABTS Assay dilute->abts frap FRAP Assay dilute->frap orac ORAC Assay dilute->orac measure Measure Absorbance/ Fluorescence dpph->measure abts->measure frap->measure orac->measure calculate Calculate Results (IC50, TEAC, etc.) measure->calculate analyze Comparative Analysis & Data Tabulation calculate->analyze end End analyze->end

Caption: General experimental workflow for antioxidant capacity assessment.[14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[14][15][16]

  • Materials and Reagents:

    • Test compound (methylated quercetin derivative)

    • DPPH

    • Methanol or Ethanol (spectrophotometric grade)

    • Positive control (e.g., Quercetin, Trolox, Ascorbic Acid)

    • 96-well microplate or cuvettes

    • Spectrophotometer (microplate reader or UV-Vis)

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.[14] The absorbance of this solution at 517 nm should be ~1.0.[16]

    • Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions (e.g., 10 to 500 µg/mL).[14] Prepare similar dilutions for the positive control.

    • Assay: In a 96-well plate, add 100 µL of each sample dilution to different wells. Add 100 µL of the 0.1 mM DPPH solution to each well.[14]

    • Controls:

      • Blank: 100 µL methanol + 100 µL DPPH solution.

      • Negative Control: 100 µL sample dilution + 100 µL methanol.

    • Incubation and Measurement: Mix and incubate the plate in the dark at room temperature for 30 minutes.[14][15] Measure the absorbance at 517 nm.[14]

  • Calculation:

    • Percentage Scavenging (%) = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] * 100

    • Plot the percentage scavenging against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed radical has a blue-green color, which decolorizes upon reduction by an antioxidant. The change in absorbance is measured at ~734 nm.[17][18]

  • Materials and Reagents:

    • Test compound

    • ABTS

    • Potassium persulfate (K₂S₂O₈)

    • Methanol or appropriate buffer (e.g., phosphate buffer)

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[19][20]

    • Working Solution: Dilute the ABTS•+ stock solution with methanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19]

    • Sample Preparation: Prepare serial dilutions of the test compound and a standard (Trolox).

    • Assay: Add 20 µL of each sample dilution to a well, followed by 200 µL of the ABTS•+ working solution.[14]

    • Incubation and Measurement: Incubate at room temperature for 6-10 minutes.[19][14][17] Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition similar to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[17][21]

  • Materials and Reagents:

    • Test compound

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Standard (e.g., FeSO₄ or Trolox)

    • Water bath (37°C)

    • 96-well microplate and reader

  • Procedure:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[22][23] Warm the reagent to 37°C before use.[22]

    • Sample Preparation: Prepare serial dilutions of the test compound and the standard.

    • Assay: Add 20 µL of the sample/standard to a well, followed by 150-180 µL of the pre-warmed FRAP reagent.[22]

    • Incubation and Measurement: Incubate the mixture at 37°C for 4-15 minutes.[21][22] Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents or Trolox equivalents per µM of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the decay of fluorescence over time.[24]

  • Materials and Reagents:

    • Test compound

    • Fluorescein sodium salt

    • AAPH

    • Phosphate buffer (75 mM, pH 7.4)

    • Standard (Trolox)

    • Black 96-well microplate

    • Fluorescence microplate reader with temperature control (37°C)

  • Procedure:

    • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer.[14] Prepare the AAPH solution fresh daily.[24]

    • Assay Setup: In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to each well.[25][26]

    • Fluorescein Addition: Add 150 µL of the fluorescein working solution to each well. Mix and incubate the plate at 37°C for at least 15-30 minutes.[25][26][27]

    • Reaction Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[24][25][26]

    • Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C). Measure the fluorescence intensity every 1-2 minutes for at least 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).[24][27]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the Net AUC = AUC_sample - AUC_blank.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample from the standard curve and express the results as µM Trolox equivalents (TE).

Conclusion and Future Perspectives

Methylation of quercetin results in a diverse group of derivatives with varied antioxidant profiles. While methylation of the B-ring catechol moiety can decrease direct radical scavenging activity, it may simultaneously enhance other properties like stability, bioavailability, and the ability to inhibit lipid peroxidation.[2][5][6] Furthermore, these derivatives retain the ability to modulate crucial cellular antioxidant pathways, such as the Nrf2 system, which may be of greater physiological relevance than direct scavenging alone.

Future research should focus on a more comprehensive evaluation of these metabolites in cellular and in vivo models to correlate their physicochemical properties with actual biological outcomes. Understanding the specific structure-activity relationships will enable the rational design and synthesis of novel quercetin derivatives with optimized bioavailability and targeted antioxidant activity for therapeutic applications in diseases associated with oxidative stress.

References

Quercetin 3,7-Dimethyl Ether: A Technical Guide on its Role in the Nitric Oxide/cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-dimethyl ether, a naturally occurring O-methylated flavonol also known as rhamnazin, has emerged as a molecule of significant interest in vascular physiology.[1][2][3] Structurally a derivative of the widely studied flavonoid quercetin, this compound exhibits potent vasorelaxant properties.[1][2][3] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, with a specific focus on its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: Vasorelaxation via the NO/cGMP Pathway

Experimental evidence strongly indicates that this compound induces relaxation of vascular smooth muscle, a key process in the regulation of blood pressure and blood flow.[1][2][3] This effect is primarily mediated through the canonical nitric oxide/cGMP signaling cascade.

The vasorelaxant effect of this compound is endothelium-dependent.[1][2][3] Studies on isolated rat aortic rings have demonstrated that the removal of the endothelium significantly diminishes the relaxant response to the compound.[1][2][3] This dependency points to the crucial role of endothelial cells in initiating the signaling cascade that leads to vasodilation.

Further mechanistic studies have solidified the involvement of the NO/cGMP pathway. The vasorelaxant effect of this compound is markedly attenuated by pre-treatment of aortic rings with:

  • N(G)-nitro-L-arginine methyl ester (L-NAME): An inhibitor of nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells.[1][2][3]

  • Methylene blue: An inhibitor of soluble guanylate cyclase (sGC), the enzyme in vascular smooth muscle cells that is activated by NO to produce cGMP.[1][2][3]

These findings collectively support a model where this compound stimulates endothelial cells to produce nitric oxide. NO then diffuses to the underlying vascular smooth muscle cells, where it activates sGC, leading to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which ultimately results in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Quantitative Data: Vasorelaxant Potency

The vasorelaxant potency of this compound has been quantified and compared to its parent compound, quercetin, and other methylated derivatives. The potency is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of the compound that produces 50% of the maximal response. A higher pEC50 value indicates greater potency.

CompoundpEC50 (M)
This compound 4.70 ± 0.18
Quercetin3.96 ± 0.07
Quercetin 3,4',7-trimethyl ether3.64 ± 0.02
Quercetin 3,3',4',7-tetramethyl ether3.11 ± 0.16
Data from Guerrero et al., 2002.[1][2][3]

As the data indicates, this compound is the most potent vasorelaxant among the tested compounds, suggesting that the specific methylation pattern at the 3 and 7 positions enhances its activity.

Signaling Pathway and Experimental Workflow Diagrams

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Q37DE This compound eNOS_inactive eNOS (inactive) Q37DE->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_vasorelaxation_assay Vasorelaxation Assay cluster_inhibitor_studies Inhibitor Studies Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Prep Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Prep Organ_Bath Mount Rings in Organ Bath Ring_Prep->Organ_Bath Incubation Incubate with Inhibitors (L-NAME or Methylene Blue) Ring_Prep->Incubation Equilibration Equilibrate under Tension Organ_Bath->Equilibration Precontraction Pre-contract with Phenylephrine Equilibration->Precontraction Cumulative_Addition Cumulative Addition of this compound Precontraction->Cumulative_Addition Tension_Recording Record Isometric Tension Cumulative_Addition->Tension_Recording Repeat_Assay Repeat Vasorelaxation Assay Incubation->Repeat_Assay

Caption: General experimental workflow for assessing vasorelaxant effects.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying the vascular effects of flavonoids.

Vasorelaxation Studies in Isolated Rat Aortic Rings
  • Tissue Preparation:

    • Male Wistar rats (250-300 g) are euthanized by a humane method approved by the institutional animal care committee.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11).

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

    • For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a small wire.

  • Isometric Tension Recording:

    • Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2 g, with the buffer being changed every 15-20 minutes.

    • After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, cumulative concentration-response curves to this compound (e.g., 10⁻⁸ to 10⁻⁴ M) are generated.

    • The relaxation is expressed as a percentage of the phenylephrine-induced contraction.

  • Inhibitor Studies:

    • To investigate the role of the NO/cGMP pathway, rings are incubated with L-NAME (e.g., 100 µM) or methylene blue (e.g., 10 µM) for 20-30 minutes before the addition of phenylephrine.

    • The concentration-response to this compound is then repeated in the presence of the inhibitor.

Measurement of Nitric Oxide (NO) Production
  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2) until confluent.

  • NO Measurement using Griess Reagent:

    • HUVECs are treated with various concentrations of this compound for a specified time.

    • The supernatant is collected, and the concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent system.

    • The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

Measurement of cGMP Levels
  • Tissue or Cell Lysate Preparation:

    • Aortic rings or endothelial cells are treated with this compound for a specified time.

    • The tissues or cells are then snap-frozen in liquid nitrogen and homogenized in a lysis buffer (e.g., 0.1 M HCl).

    • The homogenates are centrifuged, and the supernatant is collected for cGMP measurement.

  • cGMP Enzyme Immunoassay (EIA):

    • A competitive EIA kit is used to quantify cGMP levels in the lysates.

    • The assay is performed according to the manufacturer's instructions.

    • The absorbance is read at the appropriate wavelength, and the cGMP concentration is calculated based on a standard curve.

Conclusion and Future Directions

Future research should focus on:

  • Direct Quantification: Directly measuring the production of NO and cGMP in endothelial and vascular smooth muscle cells, respectively, in response to this compound to provide a more complete quantitative picture of its effects.

  • eNOS Phosphorylation: Investigating the effect of this compound on the phosphorylation status of eNOS at key activating and inhibitory sites.

  • In Vivo Studies: Evaluating the in vivo effects of this compound on blood pressure in animal models of hypertension.

  • Structure-Activity Relationship: Further exploring the structure-activity relationship of other methylated quercetin derivatives to optimize vasorelaxant potency.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in assessing its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and increased vascular tone.

References

In Vitro Biological Activity of Quercetin 3,7-Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Quercetin 3,7-Dimethyl Ether (QDE), a naturally occurring methylated flavonoid, has demonstrated significant and diverse biological activities in various in vitro models. This document provides a comprehensive overview of its investigated properties, focusing on its potent anti-inflammatory and vasorelaxant effects. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for reproducibility. The underlying mechanisms of action, primarily involving the inhibition of the NF-κB signaling pathway and activation of the NO/cGMP pathway, are elucidated through pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of novel flavonoid compounds.

Introduction

This compound, also known as rhamnazin, is a derivative of the widely studied flavonoid, quercetin. It is characterized by the methylation of hydroxyl groups at the 3 and 7 positions of the quercetin backbone. This structural modification significantly alters its physicochemical properties, potentially enhancing its bioavailability and metabolic stability compared to its parent compound. QDE has been isolated from various plant sources, including Siegesbeckia pubescens and Croton schiedeanus.[1][2][3] This whitepaper details the key in vitro biological activities attributed to QDE, providing a foundation for further investigation and development.

Anti-Inflammatory Activity

QDE exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators in immune and epithelial cells. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and colon epithelial (HT-29) cell lines have been pivotal in characterizing this activity.[1][2]

Inhibition of Inflammatory Mediators

QDE effectively suppresses the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2] Furthermore, it significantly reduces the secretion of pro-inflammatory cytokines.[1][2]

Table 1: Summary of Anti-Inflammatory Effects of this compound (QDE)

Cell LineStimulantMediator/ProteinEffect of QDEReference
RAW 264.7 (Macrophages)LPSNitric Oxide (NO)Dose-dependent inhibition[1]
RAW 264.7 (Macrophages)LPSiNOS (protein)Dose-dependent downregulation[1]
RAW 264.7 (Macrophages)LPSIL-1β (cytokine)Downregulation[2]
RAW 264.7 (Macrophages)LPSIL-6 (cytokine)Downregulation[2]
RAW 264.7 (Macrophages)LPSTNF-α (cytokine)Downregulation[2][4]
HT-29 (Colon Epithelial)LPSiNOS (protein)Downregulation[1]
HT-29 (Colon Epithelial)LPSCOX-2 (protein)Downregulation[1]
HT-29 (Colon Epithelial)LPSIL-8 (cytokine)Decreased production[1][2]
Rat NeutrophilsfMLP/CBSuperoxide AnionStrong inhibition[4]
N9 (Microglial cells)LPS/IFN-γTNF-α (cytokine)Potent inhibition[4]
Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of QDE are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, QDE has been shown to inhibit the expression of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor.[1] By suppressing NF-κB activation, QDE prevents the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

NF_kB_Pathway_Inhibition_by_QDE cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates & Degrades p50_p65_nuc p50/p65 IkB->p50_p65_nuc Releases & allows Translocation p50 p50 p65 p65 NFkB_complex p50/p65/IκB QDE This compound DNA DNA p50_p65_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: QDE inhibits the NF-κB pathway by downregulating p65 expression.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of QDE for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) to the supernatant.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Western Blot for Protein Expression (iNOS, COX-2, p65)

  • Cell Lysis: After treatment and stimulation as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p65, or a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Vasorelaxant Activity

QDE demonstrates significant vasorelaxant properties, suggesting its potential in cardiovascular applications. Its activity has been compared to quercetin and other methylated derivatives in ex vivo studies using isolated rat aortic rings.

Potency and Structure-Activity Relationship

QDE is a more potent vasorelaxant than its parent compound, quercetin.[3][5] The methylation at positions 3 and 7 appears to enhance this activity. The relaxant effect is endothelium-dependent, indicating a mechanism involving factors released from the endothelial cells lining the blood vessel.[3][5][6]

Table 2: Vasorelaxant Potency of Quercetin and its Methylated Derivatives

CompoundpEC50 Value (± SEM)
This compound 4.70 ± 0.18
Quercetin3.96 ± 0.07
Quercetin 3,4',7-Trimethyl Ether3.64 ± 0.02
Quercetin 3,3',4',7-Tetramethyl Ether3.11 ± 0.16
pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximal response. A higher value indicates greater potency. Data from phenylephrine-precontracted rat isolated aorta.[3][5]
Mechanism of Action: NO/cGMP Pathway

The vasorelaxant effect of QDE is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[3][5][7] The effect is significantly diminished by the removal of the endothelium or by the presence of inhibitors of NO synthase (L-NAME) and guanylyl cyclase (methylene blue).[3][5] This indicates that QDE stimulates endothelial cells to produce NO, which then diffuses to vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), increases cGMP levels, and ultimately leads to muscle relaxation and vasodilation.

NO_cGMP_Pathway cluster_endo Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell QDE_endo This compound eNOS eNOS QDE_endo->eNOS Stimulates NO_endo Nitric Oxide (NO) eNOS->NO_endo Converts to L_Arginine L-Arginine L_Arginine->eNOS NO_vsmc Nitric Oxide (NO) NO_endo->NO_vsmc Diffusion sGC Soluble Guanylyl Cyclase (sGC) NO_vsmc->sGC Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: QDE stimulates the NO/cGMP pathway, leading to vasodilation.

Experimental Protocol

Protocol 3: Isolated Aortic Ring Vasorelaxation Assay

  • Tissue Preparation: Euthanize a Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings (3-5 mm in length).

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes, replacing the buffer every 15 minutes.

  • Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (PE, 1 µM) and then inducing relaxation with acetylcholine (ACh, 10 µM). A relaxation of >70% indicates intact endothelium.

  • Contraction: After washing and re-equilibration, induce a stable contraction with PE (1 µM).

  • Cumulative Dosing: Once the contraction is stable, add cumulative concentrations of QDE to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the PE-induced contraction. Plot the concentration-response curve and calculate the pEC50 value.

Other Reported In Vitro Activities

Analgesic (Antinociceptive) Activity

Quercetin 3,7-O-dimethyl ether has been shown to possess antinociceptive properties in chemical-induced (acetic acid and formalin) and heat-induced (hot-plate) pain models in rodents.[8] The mechanism of this analgesic effect appears to be mediated, at least in part, by the opioid system and the cGMP pathway, as its effects were attenuated by naloxone (an opioid antagonist) and ODQ (a guanylyl cyclase inhibitor).[8]

Antioxidant Activity

While quercetin is a renowned antioxidant, the antioxidant activity of its methylated derivatives is more complex. The principal products from the reactions of quercetin with alkylhalides were found to be 3,7,4'-tri-O-alkyl ethers, and the antioxidant activity of these and other methyl ethers was demonstrated using chemiluminescence in model systems.[9] However, other studies focusing on structure-activity relationships have noted that increased methylation can lead to a decrease in free radical scavenging activity compared to the parent quercetin molecule.[10] Specific quantitative data, such as IC50 values from DPPH or ABTS assays for this compound, are not prominently available in the reviewed literature, suggesting this may be a less pronounced activity compared to its anti-inflammatory and vasorelaxant effects.

Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Assays cluster_vasorelaxant Vasorelaxant Assays start Isolate this compound (from natural source or synthesis) cell_culture Prepare Cell Cultures (e.g., RAW 264.7, HT-29) start->cell_culture tissue_prep Prepare Isolated Tissue (e.g., Rat Aortic Rings) start->tissue_prep lps_stim Pre-treat with QDE + LPS Stimulation cell_culture->lps_stim pe_contract Pre-contract with Phenylephrine (PE) tissue_prep->pe_contract no_assay Griess Assay (NO) lps_stim->no_assay elisa ELISA (Cytokines) lps_stim->elisa western Western Blot (Proteins) lps_stim->western data_analysis Data Analysis (IC50, pEC50, Statistical Tests) no_assay->data_analysis elisa->data_analysis western->data_analysis qde_dose Add Cumulative Doses of QDE pe_contract->qde_dose response Measure Relaxation Response qde_dose->response response->data_analysis conclusion Elucidate Mechanism of Action & Determine Therapeutic Potential data_analysis->conclusion

Caption: General workflow for in vitro evaluation of QDE.

Conclusion

The in vitro evidence strongly supports this compound as a bioactive flavonoid with significant therapeutic potential. Its potent anti-inflammatory activity, mediated by the suppression of the NF-κB pathway, and its superior vasorelaxant effects, driven by the NO/cGMP pathway, position it as a promising lead compound for the development of drugs targeting inflammatory disorders, inflammatory bowel disease, and cardiovascular conditions such as hypertension. Further research is warranted to explore its pharmacokinetic profile, in vivo efficacy, and safety to fully realize its clinical utility.

References

A Technical Guide to the Preliminary Anticancer Studies of Quercetin 3,7-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the initial research into the anticancer properties of Quercetin 3,7-Dimethyl Ether (Q3,7-DME). It details its mechanisms of action, summarizes key quantitative findings, outlines experimental protocols, and visualizes the involved biological pathways.

Introduction

Quercetin, a flavonoid ubiquitously found in plants, is well-regarded for its wide array of biological activities, including potent anticancer properties.[1][2][3] However, its clinical application is often hampered by poor bioavailability.[4] Chemical modification, such as methylation, can enhance its pharmacological profile. This compound, a naturally occurring O-methylated derivative, has emerged as a compound of interest, demonstrating significant cytotoxic, anti-proliferative, and anti-metastatic effects across various cancer cell lines.[5][6][7][8][9] This guide synthesizes the foundational preclinical evidence of its anticancer potential.

Mechanisms of Anticancer Activity

Preliminary studies indicate that this compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis and cell cycle arrest, and by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

A consistent finding across multiple studies is the ability of Q3,7-DME to halt cell cycle progression and trigger programmed cell death.

  • Breast Cancer: In human breast cancer cell lines (MDA-MB-231, MCF-7, and T47D), treatment with Q3,7-DME leads to significant cell cycle arrest at the G2/M phase and the induction of apoptosis.[5]

  • Leukemia: A tetracetylated derivative of quercetin 3-methyl ether was shown to be a potent apoptotic inducer in human myeloid leukemia HL-60 cells and induced G2/M phase arrest in both HL-60 and U937 cell lines.[7] The apoptotic mechanism was linked to caspase activation and the release of cytochrome c.[7]

  • Colorectal Cancer: Q3,7-DME inhibits cell viability and promotes apoptosis in colorectal cancer cells in a manner dependent on both dose and time.[9]

  • Skin Cancer: In JB6 P+ mouse epidermal cells, the compound inhibits cell growth by inducing G2/M accumulation.[8]

Inhibition of Cancer Stem Cells and Metastasis

Q3,7-DME has shown potential in targeting cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, recurrence, and resistance.

  • In breast cancer models, it significantly suppressed mammosphere formation, a key characteristic of CSCs.[5] This was accompanied by the downregulated expression of stemness-related genes like SRY-Box 2 (SOX2) and Nanog.[5]

  • Furthermore, the compound effectively suppressed the invasion and migration of breast cancer cells, crucial steps in the metastatic cascade.[5] This anti-invasive effect is evidenced by the upregulation of E-cadherin and downregulation of vimentin and MMP-2, indicating an inhibition of the epithelial-mesenchymal transition (EMT) process.[5]

Modulation of Oncogenic Signaling Pathways

The anticancer effects of Q3,7-DME are underpinned by its ability to interfere with critical intracellular signaling networks. Key pathways identified include the PI3K/Akt, Notch1, and polyamine metabolism pathways.

  • PI3K/Akt & Notch1 Signaling: In breast CSCs, Q3,7-DME was found to decrease the expression of Notch1 and attenuate the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt.[5] The combination of Q3,7-DME with a γ-secretase inhibitor (DAPT) showed an additive suppressive effect on this pathway.[5]

  • Polyamine Metabolism: In colorectal cancer, Q3,7-DME induces apoptosis by downregulating spermine oxidase (SMOX), a critical enzyme in polyamine metabolism. This leads to a reduction in intracellular polyamine levels, which are essential for cell proliferation.[9]

  • ERK/AKT Signaling: In esophageal squamous cell carcinoma, Q3,7-DME was used to limit the kinase activity of ERK and AKT, which are associated with disease progression, thereby inhibiting cancer cell proliferation.[6]

Quantitative Data Summary

The following tables present a summary of the quantitative data from preliminary in vitro studies on this compound and its derivatives.

Cell Line Assay Type Compound Concentration Effect Reference
JB6 P+ (Mouse Epidermal)Cell Growth InhibitionThis compound5 µM29% reduction at 24h; 46% reduction at 48h[8]
10 µM49% reduction at 24h; 66% reduction at 48h[8]
JB6 P+ (Mouse Epidermal)Neoplastic TransformationThis compound5 µM44% inhibition of TPA-promoted transformation[8]
10 µM74% inhibition of TPA-promoted transformation[8]
Breast Cancer (MDA-MB-231, MCF-7, T47D)Cell Growth, Apoptosis, Cell CycleThis compoundNot specifiedSignificantly inhibited cell growth, induced apoptosis, and caused G2/M arrest[5]
Leukemia (HL-60, U937)Cell Cycle ArrestTetracetyl derivative of Quercetin 3-Methyl EtherNot specifiedInduced G2/M phase arrest[7]
Colorectal Cancer CellsCell Viability & ApoptosisThis compoundNot specifiedInhibited viability and promoted apoptosis in a dose- and time-dependent manner[9]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its evaluation.

PI3K_Akt_Notch_Pathway Q37DME This compound PI3K PI3K Q37DME->PI3K inhibits phosphorylation Akt Akt Q37DME->Akt inhibits phosphorylation Notch1 Notch1 Q37DME->Notch1 inhibits expression IGF1 IGF-1 IGF1->PI3K PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Stemness Stemness Genes (SOX2, Nanog) Notch1->Stemness Mammosphere Mammosphere Formation Stemness->Mammosphere Polyamine_Pathway Q37DME This compound SMOX Spermine Oxidase (SMOX) Q37DME->SMOX downregulates expression Spermine Spermine Spermidine Spermidine Spermine->Spermidine PolyaminePool Decreased Intracellular Polyamine Levels Spermidine->PolyaminePool Apoptosis Induction of Apoptosis in Colorectal Cancer PolyaminePool->Apoptosis Experimental_Workflow Start Select Cancer Cell Lines Treatment Treat cells with This compound (Dose & Time Course) Start->Treatment Assays Perform Functional Assays Treatment->Assays MTT Cell Viability (MTT / CCK-8) Assays->MTT Flow Apoptosis & Cell Cycle (Flow Cytometry) Assays->Flow Migration Migration & Invasion (Wound Healing / Transwell) Assays->Migration Western Mechanism Analysis (Western Blot) Assays->Western End Data Analysis & Conclusion MTT->End Flow->End Migration->End Western->End

References

A Technical Guide to the Neuroprotective Effects of Polymethoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of polymethoxylated flavonoids (PMFs), a class of bioactive compounds found abundantly in citrus peels. This document summarizes the current scientific understanding of their mechanisms of action, presents quantitative data from key experimental studies, and offers detailed protocols for relevant assays. The information is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction to Polymethoxylated Flavonoids

Polymethoxylated flavonoids (PMFs) are a unique subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic C6-C3-C6 skeleton. Nobiletin and tangeretin are among the most extensively studied PMFs and are recognized for their significant neuroprotective potential.[1][2] These lipophilic molecules have the ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutic agents.[2] A growing body of preclinical evidence suggests that PMFs may offer therapeutic benefits in various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia, by targeting key pathological processes such as oxidative stress, neuroinflammation, and apoptosis.[3][4]

Core Mechanisms of Neuroprotection

The neuroprotective properties of PMFs are multifaceted, stemming from their ability to modulate several key cellular and molecular pathways implicated in neurodegeneration. The primary mechanisms include antioxidant effects, anti-inflammatory actions, and the regulation of pro-survival and anti-apoptotic signaling cascades.[1][5]

Antioxidant Effects

PMFs exert their antioxidant effects through both direct and indirect mechanisms. They can directly scavenge free radicals, and more importantly, they can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[6][7] This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes.[8]

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[9] PMFs, notably nobiletin and tangeretin, have been shown to suppress the activation of microglial cells and reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][11] This anti-inflammatory activity is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

Modulation of Signaling Pathways

PMFs influence several signaling pathways crucial for neuronal survival and function. Nobiletin, for instance, has been shown to activate the cAMP response element-binding protein (CREB) signaling pathway, which plays a vital role in learning, memory, and neuronal plasticity.[12] Both nobiletin and tangeretin have also been reported to modulate the PI3K/Akt and MAPK signaling pathways, further contributing to their neuroprotective profiles.[12][13]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the efficacy of nobiletin and tangeretin in different experimental models of neurodegeneration.

Table 1: In Vitro Neuroprotective Effects of Nobiletin
Cell LineInsultNobiletin Concentration (µM)Outcome MeasureResultReference
BV-2 MicrogliaLPS (100 ng/mL)1 - 50NO ProductionDose-dependent reduction[10]
BV-2 MicrogliaLPS (100 ng/mL)50TNF-α ReleaseSignificant inhibition[10]
BV-2 MicrogliaLPS (100 ng/mL)50IL-1β ReleaseSignificant inhibition[10]
Primary Rat Cortical NeuronsAβ(1-42)1 - 50Cell ViabilityConcentration-dependent increase[2]
HT-22 CellsRotenone10ROS ProductionSignificant reduction to near control levels[7]
HT-22 CellsNormal Conditions1, 10, 30Complex I ActivityDose-dependent increase (177.1%, 219.7%, 253% of control)[7]
Table 2: In Vivo Neuroprotective Effects of Nobiletin
Animal ModelDisease ModelNobiletin Dosage (mg/kg)Outcome MeasureResultReference
MCAO RatsCerebral Ischemia/Reperfusion10, 20Infarct AreaSignificant decrease[10]
MCAO RatsCerebral Ischemia/Reperfusion10, 20Neurological Deficit ScoreSignificant improvement[10]
APP-SL 7-5 Tg MiceAlzheimer's Disease10 (i.p.)Insoluble Aβ1-42 LevelsSignificant decrease[14]
OBX MiceCholinergic Neurodegeneration50 (p.o.)AChE-positive Fiber Density19-32% rescue[14]
D-galactose-induced Aging MiceBrain Aging100Hippocampal IL-1β Level42.2% reduction vs. D-galactose group[9]
Table 3: In Vitro Neuroprotective Effects of Tangeretin
Cell LineInsultTangeretin Concentration (µM)Outcome MeasureResultReference
Primary Rat MicrogliaLPS10, 25, 50NO ProductionDose-dependent decrease[11]
BV-2 MicrogliaLPS10, 25, 50PGE₂ ProductionDose-dependent decrease[11]
HEK293T CellsH₂O₂ (500 µM)12.5, 25, 50Nrf2 Nuclear TranslocationDose-dependent increase[6]
HEK293T CellsH₂O₂ (500 µM)50HO-1 Protein ExpressionSignificant increase[6]
Table 4: In Vivo Neuroprotective Effects of Tangeretin
Animal ModelDisease ModelTangeretin Dosage (mg/kg)Outcome MeasureResultReference
Wistar RatsColchicine-induced Cognitive Impairment50, 100, 200TNF-α LevelSignificant reversal of colchicine-induced increase[15]
Wistar RatsColchicine-induced Cognitive Impairment50, 100, 200NF-κB LevelSignificant reversal of colchicine-induced increase[15]
RatsGlobal Cerebral Ischemia5, 10, 20AchE Enzyme ActivitySignificant dose-dependent alleviation[16]
RatsGlobal Cerebral Ischemia5, 10, 20Cytochrome C LevelSignificant dose-dependent reduction[16]

Key Signaling Pathways in PMF-Mediated Neuroprotection

The neuroprotective effects of PMFs are underpinned by their ability to modulate complex intracellular signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by nobiletin and tangeretin.

Nrf2-ARE Signaling Pathway

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

NF-κB Signaling Pathway

NFkB_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

CREB Signaling Pathway

CREB_Pathway PKA PKA PKA_n PKA_n PKA->PKA_n Translocation

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective effects of PMFs.

Assessment of Anti-Neuroinflammatory Effects in BV-2 Microglial Cells

Objective: To evaluate the ability of a test compound (e.g., nobiletin, tangeretin) to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • LPS from E. coli O111:B4

  • Test compound (Nobiletin or Tangeretin)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Cell Plating: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well for the nitrite assay or into 24-well plates at a density of 2.5 x 10⁵ cells/well for ELISA, and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare stock solutions of the test compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the test compound for 2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (final concentration of 100 ng/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.

  • Nitrite Assay (for NO production):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • ELISA for TNF-α and IL-6:

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific kits.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

  • Data Analysis: Express the results as a percentage of the LPS-only control. Perform statistical analysis using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test).

Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

Objective: To determine the protective effect of a test compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (Nobiletin or Tangeretin)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 5, 10, 25, 50 µM) for 24 hours.

  • H₂O₂ Treatment: After pre-treatment, expose the cells to H₂O₂ (e.g., 200 µM) for another 24 hours to induce oxidative stress. Include a vehicle control group and an H₂O₂-only control group.

  • MTT Assay for Cell Viability:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • LDH Assay for Cytotoxicity:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Calculate cytotoxicity as a percentage of the positive control (total lysis). Perform statistical analysis to determine the significance of the protective effects.

Conclusion and Future Directions

Polymethoxylated flavonoids, particularly nobiletin and tangeretin, have demonstrated significant neuroprotective potential in a variety of preclinical models. Their ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways, such as Nrf2-ARE and NF-κB, positions them as promising candidates for the development of novel therapeutics for neurodegenerative diseases.

Future research should focus on several key areas. Further elucidation of the specific molecular targets of PMFs is necessary to fully understand their mechanisms of action. More extensive in vivo studies in a wider range of animal models of neurodegeneration are required to confirm their therapeutic efficacy and to establish optimal dosing and treatment regimens. Ultimately, well-designed clinical trials in human subjects are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative disorders. The comprehensive data and protocols presented in this guide are intended to facilitate these future research endeavors.

References

A Comprehensive Technical Review on the Bioactivity of Quercetin 3,7-Dimethyl Ether (Rhamnazin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-dimethyl ether, also known as Rhamnazin, is an O-methylated flavonol, a class of naturally occurring compounds that has garnered significant scientific interest for its diverse pharmacological properties. As a derivative of quercetin, rhamnazin exhibits a broad spectrum of biological activities, including vasorelaxant, anti-inflammatory, antinociceptive, antioxidant, and anticancer effects. This technical guide provides an in-depth review of the current literature on the bioactivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of this compound from various studies, providing a comparative overview of its potency in different biological assays.

Table 1: Vasorelaxant Activity of this compound and Related Flavonoids

CompoundAnimal ModelBlood VesselPre-contraction AgentPotency (pEC50)
This compound Wistar RatAortaPhenylephrine4.70 ± 0.18
QuercetinWistar RatAortaPhenylephrine3.96 ± 0.07
Quercetin 3,4',7-trimethyl etherWistar RatAortaPhenylephrine3.64 ± 0.02
Quercetin 3,3',4',7-tetramethyl etherWistar RatAortaPhenylephrine3.11 ± 0.16

Table 2: Anticancer Activity of this compound (Rhamnazin) and Quercetin

CompoundCancer Cell LineAssayIncubation Time (h)IC50 (µM)
Quercetin-3-methyl etherColorectal cancer cells (RKO and SW1116)CCK-872Significant inhibition at 40 µM
QuercetinTriple-negative breast cancer (TNBC) cell linesMTT-15.3 - 55.2
QuercetinMCF-7 (ER-positive breast cancer)MTT2437.06 ± 0.08
QuercetinT47D (breast cancer)MTT48~50
QuercetinVarious cancer cell lines (9 total)MTT24, 48, 72Varied

Note: Specific IC50 values for this compound in many cancer cell lines are not yet widely reported in the available literature.

Table 3: Antioxidant Activity of Rhamnazin and Related Flavonoids

Antioxidant AssayRhamnazin (IC50/Value)Reference Compound (IC50/Value)
DPPH Radical ScavengingData not available in comparative studiesQuercetin (IC50: 3.07 µmol/L)
ABTS Radical ScavengingData not available in comparative studiesQuercetin (IC50: 3.64 µmol/L)

Note: While Rhamnazin is known for its antioxidant properties, specific IC50 values from direct comparative studies are limited.[1]

Key Bioactivities and Signaling Pathways

Vasorelaxant Activity

This compound demonstrates potent vasorelaxant effects, primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3][4][5] Its efficacy is significantly greater than that of quercetin and other methylated derivatives, suggesting that the specific methylation pattern at the 3 and 7 positions enhances its activity.[2] The vasorelaxant effect is endothelium-dependent, as its activity is diminished by the removal of the endothelium and by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (methylene blue).[2][4]

Vasorelaxant_Activity Q37DE This compound Endothelium Endothelial Cells Q37DE->Endothelium Activates eNOS eNOS Endothelium->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation Induces

Figure 1: Signaling pathway of this compound-induced vasorelaxation.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages and colon epithelial cells.[6] This includes the downregulation of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Furthermore, it reduces the levels of pro-inflammatory cytokines such as interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α).[6][8] The anti-inflammatory effects are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nrf2 antioxidant response pathway.[8][9]

Anti_inflammatory_Activity cluster_lps LPS Stimulation LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Q37DE This compound Q37DE->NFkB Inhibits Nrf2 Nrf2 Pathway Q37DE->Nrf2 Activates Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators Upregulates Nrf2->Inflammatory_Mediators Downregulates Inflammation Inflammation Inflammatory_Mediators->Inflammation

Figure 2: Modulation of inflammatory pathways by this compound.

Antinociceptive Activity

Studies have demonstrated the antinociceptive (pain-relieving) effects of this compound in various animal models of pain. It has been shown to be effective in both heat-induced and chemical-induced pain models. The mechanisms underlying its analgesic action appear to involve both the opioid system and the cGMP pathway, as its effects are attenuated by naloxone (an opioid antagonist) and an inhibitor of guanylyl cyclase.

Antioxidant Activity

As a flavonoid, this compound possesses antioxidant properties. While direct quantitative comparisons with other flavonoids are limited, its ability to activate the Nrf2 pathway suggests a mechanism for enhancing endogenous antioxidant defenses.[8][9] The Nrf2 pathway is a key regulator of cellular resistance to oxidative stress.

Anticancer Activity

Emerging evidence suggests that this compound has potential as an anticancer agent. It has been shown to inhibit the viability of colorectal cancer cells.[10] Furthermore, studies on the closely related quercetin-3-methyl ether indicate that it can inhibit the growth, induce apoptosis, and suppress the invasion and migration of human breast cancer cells.[11] The anticancer effects may be mediated through the inhibition of signaling pathways such as Notch1 and PI3K/Akt.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on the bioactivity of this compound.

Vasorelaxant Activity Assay

Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.

Procedure:

  • Tissue Preparation: Thoracic aortas are isolated from Wistar rats and cut into rings.

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine, to induce a stable contraction.

  • Compound Administration: Cumulative concentrations of this compound are added to the organ bath.

  • Data Recording and Analysis: The relaxation responses are recorded isometrically and expressed as a percentage of the phenylephrine-induced contraction. The pEC50 value is calculated from the concentration-response curve.

Vasorelaxant_Workflow Start Start IsolateAorta Isolate Thoracic Aorta from Wistar Rat Start->IsolateAorta CutRings Cut Aorta into Rings IsolateAorta->CutRings MountInBath Mount Rings in Organ Bath CutRings->MountInBath PreContract Pre-contract with Phenylephrine MountInBath->PreContract AddCompound Add Cumulative Concentrations of this compound PreContract->AddCompound RecordResponse Record Relaxation Response AddCompound->RecordResponse AnalyzeData Calculate pEC50 RecordResponse->AnalyzeData End End AnalyzeData->End

Figure 3: Experimental workflow for the vasorelaxant activity assay.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in macrophages.

Procedure:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β): Levels of cytokines in the supernatant are quantified using ELISA kits.

    • iNOS and COX-2 Expression: Protein levels of iNOS and COX-2 in cell lysates are determined by Western blot analysis.

  • Data Analysis: The inhibitory effect of this compound on the production of inflammatory mediators is calculated relative to the LPS-treated control group.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value is calculated.[2][12]

Conclusion

This compound (Rhamnazin) is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its potent vasorelaxant, anti-inflammatory, antinociceptive, antioxidant, and emerging anticancer properties, coupled with a growing understanding of its mechanisms of action on key signaling pathways, make it a compelling candidate for drug discovery and development. This technical guide provides a comprehensive summary of the current knowledge, offering valuable insights for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further studies are needed to fully elucidate its clinical potential, including more detailed investigations into its anticancer efficacy across a broader range of cell lines and in vivo models, as well as a more precise quantification of its antioxidant and anti-inflammatory potencies.

References

An In-depth Technical Guide to the Physicochemical Properties of Quercetin 3,7-Dimethyl Ether (Rhamnazin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-dimethyl ether, also known as Rhamnazin, is a naturally occurring O-methylated flavonol that has garnered significant scientific attention for its diverse pharmacological activities. As a derivative of quercetin, its structural modifications, particularly the methylation at the 3 and 7 positions, confer unique physicochemical properties that influence its biological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its key biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug discovery and development.

Identification and Chemical Structure
  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one[1]

  • Synonyms: Rhamnazin, 3,7-Di-O-methylquercetin, 3',4',5-Trihydroxy-3,7-dimethoxyflavone[1]

  • CAS Number: 2068-02-2[1]

  • Chemical Formula: C₁₇H₁₄O₇[1]

  • Molecular Weight: 330.29 g/mol [2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of this compound. It is important to note that while some data are derived from experimental measurements, others are predicted through computational models.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇[1]
Average Molecular Weight 330.2889[1]
Monoisotopic Molecular Weight 330.073952802[1]
Melting Point 222-224 °CCAS Common Chemistry
Appearance PowderCymitQuímica
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 3[1]
Polar Surface Area 105.45 Ų[1]
Refractivity 86.1 m³·mol⁻¹[1]
Polarizability 32.5 ų[1]

Table 2: Solubility and Partitioning Properties

PropertyValueSource
Water Solubility (Predicted) 0.063 g/L[1]
logP (Predicted) 2.42 - 3.0[1]
logS (Predicted) -3.7[1]
pKa (Strongest Acidic) (Predicted) 8.14[1]
pKa (Strongest Basic) (Predicted) -4.6[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for determining the key physicochemical properties of flavonoids like this compound.

Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

  • Methodology: A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Methodology:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Methodology:

    • Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

    • The mixture is agitated until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a standard method for determining the pKa of a compound.

  • Methodology:

    • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-methanol mixture).

    • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

  • Methodology:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 254 nm and 370 nm).

    • Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in a sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate specific cellular signaling pathways.

Vasorelaxant Effect via the NO/cGMP Pathway

This compound has been shown to induce vasorelaxation, a process critical for maintaining cardiovascular health. This effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[3] The relaxant effect is significantly diminished by the removal of the endothelium and by inhibitors of guanylyl cyclase and NO synthase, indicating a dependence on this pathway.[3]

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Q37DE This compound eNOS_inactive eNOS (inactive) Q37DE->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to

NO/cGMP Signaling Pathway for Vasorelaxation
Anti-Angiogenic and Anti-Tumor Effects via VEGFR2 Inhibition

Rhamnazin has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, Rhamnazin can suppress the proliferation, migration, and tube formation of endothelial cells, thereby impeding the formation of new blood vessels that are essential for tumor growth and metastasis.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Rhamnazin Rhamnazin Rhamnazin->VEGFR2 Inhibits

VEGFR2 Inhibition by Rhamnazin

Conclusion

This compound (Rhamnazin) is a promising natural compound with well-defined physicochemical properties that contribute to its significant biological activities. Its vasorelaxant and anti-angiogenic effects, mediated through the NO/cGMP and VEGFR2 signaling pathways respectively, highlight its therapeutic potential. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this intriguing flavonol. Further research focusing on in vivo efficacy, bioavailability, and safety is warranted to translate its potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Isolation of Quercetin 3,7-Dimethyl Ether from Croton schiedeanus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Croton schiedeanus, a plant species found from Mexico to tropical South America, has been traditionally used in Colombian folk medicine to treat hypertension.[1][2] Phytochemical investigations have revealed that the aerial parts of this plant are a source of bioactive flavonoids. One of the key compounds isolated is Quercetin 3,7-Dimethyl Ether (3,7-di-O-methylquercetin), which has demonstrated significant vasorelaxant properties.[3] This activity is linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, suggesting its potential as a therapeutic agent for cardiovascular diseases.[3]

These application notes provide a detailed protocol for the isolation and characterization of this compound from the aerial parts of Croton schiedeanus. The methodology is based on established phytochemical techniques and information derived from studies on this plant.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key identification and characterization data for the isolated compound.

ParameterValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
¹H-NMR (DMSO-d₆, 323K) δ (ppm) 12.63 (s, 1H, 5-OH), 10.85 (s, 1H, 3'-OH), 9.55 (s, 1H, 4'-OH), 7.68 (d, J=2.2 Hz, 1H, H-2'), 7.55 (dd, J=8.5, 2.2 Hz, 1H, H-6'), 6.88 (d, J=8.5 Hz, 1H, H-5'), 6.48 (d, J=2.1 Hz, 1H, H-8), 6.22 (d, J=2.1 Hz, 1H, H-6), 3.85 (s, 3H, 7-OCH₃), 3.78 (s, 3H, 3-OCH₃)
¹³C-NMR (DMSO-d₆, 323K) δ (ppm) 178.5 (C-4), 165.5 (C-7), 161.2 (C-5), 156.9 (C-9), 155.8 (C-2), 148.1 (C-4'), 145.2 (C-3'), 138.2 (C-3), 122.5 (C-1'), 120.8 (C-6'), 115.9 (C-5'), 115.6 (C-2'), 105.5 (C-10), 98.1 (C-6), 92.6 (C-8), 59.8 (3-OCH₃), 56.1 (7-OCH₃)
Mass Spectrometry (ESI-MS) m/z 331 [M+H]⁺, 329 [M-H]⁻

Note: NMR data is representative and compiled from literature on quercetin derivatives.[2]

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: Aerial parts (leaves) of Croton schiedeanus are collected.

  • Authentication: The plant material should be authenticated by a qualified botanist, and a voucher specimen deposited in a herbarium.

  • Preparation: The collected aerial parts are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Flavonoids
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 96% ethanol at room temperature by maceration or using a Soxhlet apparatus. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Concentration: The resulting ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Bioassay-Guided Fractionation and Isolation

This protocol employs a bioassay-guided fractionation approach, where the vasorelaxant activity of the fractions can be monitored at each stage to guide the purification process.

  • Solvent Partitioning (Optional initial step):

    • The crude ethanolic extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction is often enriched with flavonoids and can be taken forward for chromatographic separation.

  • Silica Gel Column Chromatography:

    • Column Packing: A glass column is packed with silica gel (60-120 mesh) using a suitable non-polar solvent (e.g., n-hexane) as a slurry.

    • Sample Loading: The dried ethyl acetate fraction (or crude extract) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. This can be followed by a gradient of ethyl acetate and methanol for more polar compounds.

      • Example Gradient:

        • n-Hexane : Ethyl Acetate (9:1 → 1:1)

        • Ethyl Acetate : Methanol (9.5:0.5 → 9:1)

    • Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A suitable solvent system such as Chloroform:Methanol (9.5:0.5) or Ethyl Acetate:Formic Acid:Water (10:2:3).

    • Visualization: Spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent or a solution of aluminum chloride in ethanol, which produces yellow fluorescence for flavonoids).

    • Fractions with similar TLC profiles are pooled together.

  • Purification by Sephadex LH-20 Column Chromatography:

    • Fractions showing the presence of the target compound (based on TLC comparison with a standard if available, or based on bioassay results) are further purified.

    • Column Packing: A column is packed with Sephadex LH-20 and equilibrated with methanol.

    • Elution: The enriched fraction is dissolved in a minimal amount of methanol and loaded onto the column. Isocratic elution with methanol is performed.

    • This step is effective in removing pigments and other impurities, yielding the purified this compound.

  • Crystallization:

    • The purified fraction is concentrated, and the compound is allowed to crystallize from a suitable solvent system (e.g., methanol-water) to obtain pure crystals of this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Aerial Parts of Croton schiedeanus drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanolic Extraction drying_grinding->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Silica Gel Column Chromatography (n-Hexane:EtOAc -> EtOAc:MeOH gradient) crude_extract->fractionation tlc TLC Monitoring fractionation->tlc Collect Fractions pooling Pooling of Fractions tlc->pooling purification Sephadex LH-20 Column Chromatography (Methanol) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Caption: Isolation workflow for this compound.

Signaling Pathway of Vasorelaxant Effect

signaling_pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell qde This compound nos Nitric Oxide Synthase (NOS) qde->nos Stimulates endothelium Endothelial Cell smooth_muscle Smooth Muscle Cell no Nitric Oxide (NO) nos->no + l_arginine L-Arginine l_arginine->nos sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp + gtp GTP gtp->sgc relaxation Vasorelaxation cgmp->relaxation

Caption: NO/cGMP signaling pathway for vasorelaxation.

References

Application Notes and Protocols for In Vitro Measurement of Flavonoid-Induced Vasorelaxation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids, a class of polyphenolic compounds abundant in fruits, vegetables, and medicinal plants, have garnered significant interest for their potential cardiovascular benefits.[1][2][3] One of their key pharmacological effects is the ability to induce vasorelaxation, a process that can contribute to lowering blood pressure and improving endothelial function.[1][3] These application notes provide a detailed protocol for the in vitro assessment of the vasorelaxant effects of flavonoids using the isolated aortic ring assay. This ex vivo model is a robust and widely used method to characterize the vascular activity of test compounds and to elucidate their mechanisms of action.[2][4][5][6][7]

Core Concepts

The vasorelaxant effects of flavonoids can be mediated through two primary pathways:

  • Endothelium-Dependent Vasorelaxation: This mechanism involves the release of relaxing factors from the endothelial cells lining the blood vessel. A key player in this pathway is nitric oxide (NO), which is produced by endothelial nitric oxide synthase (eNOS).[3][8][9] NO diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.[3] Some flavonoids can also stimulate the production of other endothelium-derived hyperpolarizing factors (EDHF).[8][9]

  • Endothelium-Independent Vasorelaxation: This pathway involves a direct action of the flavonoid on the vascular smooth muscle cells. Mechanisms can include the blockade of calcium channels, preventing the influx of calcium required for contraction, or the activation of potassium channels, which leads to hyperpolarization of the cell membrane and subsequent relaxation.[2][4][10][11]

Experimental Protocols

Isolated Aortic Ring Assay

This protocol details the steps for preparing and utilizing isolated rat aortic rings to measure the vasorelaxant effects of flavonoids.

Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Phenylephrine (PE) or KCl for pre-contraction

  • Acetylcholine (ACh) to assess endothelium integrity

  • Test flavonoids

  • L-NAME (Nω-nitro-L-arginine methyl ester) to inhibit eNOS

  • Indomethacin to inhibit cyclooxygenase

  • Glibenclamide to block ATP-sensitive potassium channels[2][4]

  • Tetraethylammonium (TEA) to block calcium-activated potassium channels[2][4][11]

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol:

  • Aorta Dissection and Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.[5][12]

    • Immediately place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.[5][7]

    • Cut the aorta into rings of approximately 2-3 mm in width.[5][7]

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.[10]

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Assessment of Endothelium Integrity:

    • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM).

    • A relaxation of more than 70% indicates intact endothelium.[13] Rings with less relaxation are considered endothelium-denuded or can be used for endothelium-independent studies.

  • Measurement of Vasorelaxant Effects:

    • Wash the rings and allow them to return to the baseline tension.

    • Pre-contract the rings again with phenylephrine or KCl.

    • Once a stable plateau is reached, cumulatively add the test flavonoid in increasing concentrations.

    • Record the relaxation response at each concentration.

  • Investigation of the Mechanism of Action:

    • Endothelium-Dependent Mechanisms: To investigate the role of the NO pathway, incubate endothelium-intact rings with L-NAME (e.g., 100 µM) for 20-30 minutes before pre-contraction and the addition of the flavonoid. A significant reduction in the vasorelaxant effect suggests the involvement of NO.

    • Endothelium-Independent Mechanisms: Use endothelium-denuded rings for these experiments.

      • To assess the role of potassium channels, incubate the rings with specific blockers like glibenclamide or tetraethylammonium before pre-contraction.[2][4][11]

      • To investigate the effect on calcium channels, pre-contract the rings with a high concentration of KCl (e.g., 60-80 mM) and then assess the relaxant effect of the flavonoid.

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

FlavonoidConcentration (µM)% Relaxation (Endothelium-Intact)% Relaxation (Endothelium-Denuded)
Control -00
Flavonoid A 1
10
100
Flavonoid B 1
10
100

Table 1: Vasorelaxant effect of flavonoids on phenylephrine-pre-contracted aortic rings.

TreatmentFlavonoidEC50 (µM)Emax (%)
None Flavonoid A
L-NAME Flavonoid A
None Flavonoid B
L-NAME Flavonoid B

Table 2: Effect of eNOS inhibition on the potency (EC50) and maximal relaxation (Emax) of flavonoids in endothelium-intact aortic rings.

Treatment (Endothelium-Denuded)FlavonoidEC50 (µM)Emax (%)
None Flavonoid A
Glibenclamide Flavonoid A
Tetraethylammonium Flavonoid A

Table 3: Effect of potassium channel blockers on the potency (EC50) and maximal relaxation (Emax) of flavonoids in endothelium-denuded aortic rings.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in flavonoid-induced vasorelaxation and the experimental workflow.

experimental_workflow cluster_preparation Aortic Ring Preparation cluster_experiment Experimental Setup cluster_analysis Data Analysis Aorta Excision of Thoracic Aorta Cleaning Removal of Connective Tissue Aorta->Cleaning Slicing Slicing into 2-3 mm Rings Cleaning->Slicing Denudation Endothelium Denudation (Optional) Slicing->Denudation Mounting Mounting in Organ Bath Slicing->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Integrity Endothelium Integrity Check (ACh) Equilibration->Integrity Precontraction Pre-contraction (PE or KCl) Integrity->Precontraction Flavonoid Cumulative Addition of Flavonoid Precontraction->Flavonoid Recording Record Relaxation Response Flavonoid->Recording EC50 Calculate EC50 and Emax Recording->EC50

Caption: Experimental workflow for the isolated aortic ring assay.

endothelium_dependent_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Flavonoid_EC Flavonoid eNOS eNOS Flavonoid_EC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NO->sGC cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation Leads to

Caption: Endothelium-dependent vasorelaxation pathway.

endothelium_independent_pathway cluster_vsmc Vascular Smooth Muscle Cell Flavonoid_VSMC Flavonoid Ca_Channel Voltage-Gated Ca²⁺ Channel Flavonoid_VSMC->Ca_Channel Blocks K_Channel K⁺ Channel Flavonoid_VSMC->K_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Contraction Contraction Ca_Influx->Contraction Induces Relaxation Vasorelaxation Hyperpolarization->Relaxation

Caption: Endothelium-independent vasorelaxation pathways.

References

Application Notes and Protocols for Studying the Effects of Quercetin 3,7-Dimethyl Ether in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-Dimethyl Ether is a naturally occurring flavonoid that has demonstrated a range of biological activities, including potential anticancer and vasorelaxant effects. These application notes provide a comprehensive guide for utilizing cell culture models to investigate the cellular and molecular mechanisms of this compound. The following sections detail its effects on cell viability, apoptosis, and key signaling pathways, along with step-by-step protocols for relevant in vitro assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell lines.

Table 1: Growth Inhibition of Breast Cancer Cell Lines by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)Growth Inhibition (%)
SK-Br-31048~60
SK-Br-3-Lap R1048~69

Data from a study on lapatinib-sensitive and -resistant breast cancer cells.[1]

Table 2: Vasorelaxant Effect of this compound

CompoundAssay SystempEC50 (Mean ± SEM)
This compoundPhenylephrine-induced precontraction in rat isolated aorta4.70 ± 0.18
QuercetinPhenylephrine-induced precontraction in rat isolated aorta3.96 ± 0.07

pEC50 is the negative logarithm of the molar concentration producing 50% of the maximal response.[2][3][4]

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cell growth, survival, and apoptosis.

PI3K/Akt Signaling Pathway

This compound has been reported to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Quercetin_3_7_DME This compound Quercetin_3_7_DME->PI3K Quercetin_3_7_DME->Akt

PI3K/Akt signaling pathway inhibition.
Notch1 Signaling Pathway

Inhibition of the Notch1 signaling pathway is another mechanism by which this compound is thought to exert its anticancer effects, particularly in breast cancer stem cells.

Notch1_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch Ligand Notch Ligand Notch Receptor Notch Receptor Notch Ligand->Notch Receptor γ-secretase γ-secretase Notch Receptor->γ-secretase Cleavage NICD Notch Intracellular Domain (NICD) γ-secretase->NICD CSL CSL NICD->CSL Target Gene Expression Target Gene Expression (e.g., Hes1, Hey1) CSL->Target Gene Expression Nucleus Nucleus Stem Cell Maintenance Stem Cell Maintenance Target Gene Expression->Stem Cell Maintenance Quercetin_3_7_DME This compound Quercetin_3_7_DME->Notch Receptor Downregulation

Inhibition of the Notch1 signaling pathway.
NO/cGMP Signaling Pathway

The vasorelaxant effects of this compound are mediated through the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway.[2][3][4]

NO_cGMP_Pathway Quercetin_3_7_DME This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) Quercetin_3_7_DME->eNOS Stimulation NO Nitric Oxide (NO) eNOS->NO L-Arginine L-Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cyclic Guanosine Monophosphate (cGMP) sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Vasorelaxation Vasorelaxation PKG->Vasorelaxation

NO/cGMP signaling pathway activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with Quercetin 3,7-Dimethyl Ether Cell_Seeding->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Data_Analysis Analyze and Interpret Results Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Protein_Expression->Data_Analysis

General experimental workflow.
Protocol 1: Cell Viability Assay (CCK-8/MTT)

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (WST-8 in CCK-8 or MTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions (e.g., 0, 10, 20, 40 µM).[5] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.[5] Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for 24 or 48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest. This can be used to assess changes in the expression and phosphorylation status of proteins in the PI3K/Akt and Notch1 signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch1, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for Testing the Efficacy of Quercetin 3,7-Dimethyl Ether in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-Dimethyl Ether (QDE) is a methylated derivative of the flavonoid quercetin, a compound known for its diverse pharmacological activities. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, potentially enhancing their bioavailability and efficacy. These application notes provide detailed protocols for evaluating the therapeutic potential of QDE in preclinical animal models, focusing on its vasorelaxant, analgesic, and potential anti-inflammatory effects. The methodologies described are based on published scientific literature and are intended to guide researchers in the design and execution of robust in vivo studies.

Vasorelaxant Efficacy of this compound

This compound has demonstrated potent vasorelaxant effects, suggesting its potential in the management of cardiovascular conditions such as hypertension. The primary mechanism involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Animal Model
  • Species: Wistar rats[1][2]

  • Justification: The rat aortic ring model is a well-established ex vivo model for assessing the direct vasodilatory effects of compounds on vascular smooth muscle.

Experimental Protocol: Isolated Rat Aortic Ring Assay[1][2]
  • Tissue Preparation:

    • Humanely euthanize male Wistar rats.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adhering connective tissue and fat.

    • Cut the aorta into rings of approximately 4-5 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a forceps.

  • Organ Bath Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with a 95% O₂ / 5% CO₂ gas mixture.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15-20 minutes.

  • Induction of Contraction:

    • Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (1 µM).

  • Administration of this compound:

    • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the phenylephrine-induced contraction.

    • Calculate the pEC₅₀ (negative logarithm of the molar concentration that produces 50% of the maximum response) to determine the potency of the compound.

Data Presentation

Table 1: Vasorelaxant Potency of Quercetin Derivatives in Rat Aorta [1][2]

CompoundpEC₅₀ (Mean ± SEM)
This compound 4.70 ± 0.18
Quercetin3.96 ± 0.07
Quercetin 3,4',7-trimethyl ether3.64 ± 0.02
Quercetin 3,3',4',7-tetramethyl ether3.11 ± 0.16
Signaling Pathway

The vasorelaxant effect of this compound is mediated through the NO/cGMP pathway.

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO_E NO eNOS->NO_E QDE enhances L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO_E->sGC diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation

NO/cGMP Pathway in Vasodilation.

Analgesic Efficacy of this compound

This compound has been shown to possess significant antinociceptive (analgesic) properties, mediated in part by the opioid system and the cGMP pathway.[3]

Animal Models
  • Species: Male Swiss albino mice and Wistar rats.[3]

  • Justification: These are standard models for assessing central and peripheral analgesic activity. The hot-plate test evaluates central nociceptive pathways, while the formalin test assesses both neurogenic and inflammatory pain responses.[3]

Experimental Protocols
  • Apparatus: A hot plate maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Administer this compound intraperitoneally (i.p.) to mice at doses of 3, 6, and 9 mg/kg.

    • After 60 minutes, place each mouse on the hot plate.

    • Record the latency time for the mouse to exhibit a nociceptive response (e.g., licking a paw or jumping).

    • A cut-off time of 60 seconds is used to prevent tissue damage.

  • Data Analysis:

    • Calculate the percentage increase in latency time compared to a vehicle-treated control group.

  • Procedure:

    • Administer this compound (3, 6, and 9 mg/kg, i.p.) to mice.

    • After a set pre-treatment time, inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

  • Data Analysis:

    • Calculate the percentage inhibition of writhing compared to the control group.

  • Procedure:

    • Administer this compound (3, 6, and 9 mg/kg, i.p.) to rats.

    • After 60 minutes, inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Observe the animal and record the total time spent licking the injected paw during two distinct phases:

      • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.[4]

      • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.[4]

  • Data Analysis:

    • Compare the licking time in the QDE-treated groups to the control group for both phases.

Data Presentation

Table 2: Analgesic Effects of this compound in Mice and Rats [3]

TestAnimalDoses (mg/kg, i.p.)Outcome
Hot-Plate Test Mice3, 6, 9Dose-dependent increase in latency time
Acetic Acid Writhing Mice3, 6, 9Dose-dependent inhibition of writhing (21.2%, 51.3%, 64.3% respectively)
Formalin Test (Early Phase) Rats3, 6, 9Dose-dependent decrease in licking time
Formalin Test (Late Phase) Rats3, 6, 9Dose-dependent decrease in licking time

Experimental Workflow

Analgesic_Workflow cluster_protocol Analgesic Efficacy Protocol Animal_Selection Select Mice/Rats Drug_Admin Administer QDE (i.p.) Animal_Selection->Drug_Admin Hot_Plate Hot-Plate Test Drug_Admin->Hot_Plate Writhing_Test Acetic Acid Writhing Test Drug_Admin->Writhing_Test Formalin_Test Formalin Test Drug_Admin->Formalin_Test Data_Analysis Data Analysis Hot_Plate->Data_Analysis Writhing_Test->Data_Analysis Formalin_Test->Data_Analysis

Workflow for Analgesic Efficacy Testing.

Anti-Inflammatory Efficacy of this compound

While in vitro studies suggest that this compound may possess anti-inflammatory properties by suppressing the production of inflammatory mediators in macrophages and colon epithelial cells, comprehensive in vivo studies are currently lacking.[5] The following protocols are for the parent compound, quercetin, and can serve as a basis for future investigations into the in vivo anti-inflammatory effects of QDE.

Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Species: Mice (e.g., C57BL/6)

  • Justification: DSS-induced colitis is a widely used and reproducible model of inflammatory bowel disease (IBD) that mimics many of the clinical and histological features of human ulcerative colitis.[6]

Experimental Protocol: DSS-Induced Colitis[6]
  • Induction of Colitis:

    • Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Treatment:

    • Administer Quercetin (or QDE in future studies) orally (e.g., by gavage) daily, starting either before (prophylactic model) or after (therapeutic model) the induction of colitis.

  • Assessment of Efficacy:

    • Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: At the end of the experiment, euthanize the mice and measure the length of the colon (a shorter colon indicates more severe inflammation).

    • Histological Analysis: Collect colon tissue for histological examination to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Biochemical Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) in colon tissue homogenates.

Data Presentation for Quercetin (for reference)

Table 3: Effects of Quercetin in DSS-Induced Colitis in Mice [6]

ParameterDSS Control GroupQuercetin-Treated Group
Disease Activity Index (DAI) IncreasedSignificantly reduced
Colon Length ShortenedSignificantly preserved
Histological Score HighSignificantly reduced
TNF-α Levels in Colon ElevatedSignificantly reduced
IL-6 Levels in Colon ElevatedSignificantly reduced
MPO Activity in Colon IncreasedSignificantly reduced
Signaling Pathway Implicated in Quercetin's Anti-inflammatory Action

Quercetin has been shown to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in inflammation.

PI3K_Akt_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NF_kB->Pro_inflammatory_Genes Quercetin Quercetin Quercetin->PI3K inhibits

Inhibition of PI3K/Akt Pathway by Quercetin.

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound. The available evidence strongly supports its potential as a vasorelaxant and analgesic agent. Further in vivo studies are warranted to investigate its anti-inflammatory efficacy, for which the protocols for quercetin can serve as a valuable starting point. Rigorous and well-controlled animal studies are crucial for elucidating the therapeutic potential of this promising natural compound derivative.

References

Quantification of Quercetin 3,7-Dimethyl Ether (Rhamnazin) using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-dimethyl ether, also known as rhamnazin, is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plants. As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Accurate and sensitive quantification of rhamnazin in biological matrices and plant extracts is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the precise quantification of this compound.

This document provides a detailed protocol for the quantification of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The provided methodologies are intended to serve as a robust starting point for researchers, and it is recommended that the method be fully validated in the user's laboratory to ensure the highest quality and reliability of data.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Rhamnazin Quantification

ParameterRecommended Value/Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation from matrix components (e.g., 5-95% B over 10 min)
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Precursor Ion (m/z)[M-H]⁻: 329.07 or [M+H]⁺: 331.08
Product Ions (m/z)To be optimized, potential fragments include m/z 314, 286, 151, 136
Collision Energy (CE)To be optimized for each transition
Cone Voltage (CV)To be optimized
Dwell Time~100 ms per transition

Table 2: Typical Method Validation Parameters for Flavonoid Quantification

ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.995
Limit of Detection (LOD)Signal-to-Noise ratio > 3
Limit of Quantification (LOQ)Signal-to-Noise ratio > 10; RSD < 20%
Accuracy (% Recovery)85 - 115%
Precision (% RSD)Intra-day: < 15%; Inter-day: < 15%
Matrix EffectWithin acceptable limits (e.g., 80-120%)
StabilityStable under defined storage and processing conditions

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Sample Preparation (from Biological Matrix, e.g., Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing an internal standard if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared standards and samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification
  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Start: Plant Material or Biological Matrix extraction Extraction (e.g., Methanol) start->extraction Plant protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation Biological centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration evaporation Evaporation centrifugation->evaporation lc_separation LC Separation (C18 Column) filtration->lc_separation protein_precipitation->centrifugation reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification end Result: Concentration of Rhamnazin quantification->end

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_validation Method Validation cluster_application Application select_column Select LC Column & Mobile Phase optimize_gradient Optimize Gradient Elution select_column->optimize_gradient optimize_ms Optimize MS/MS Parameters (MRM Transitions) optimize_gradient->optimize_ms linearity Linearity & Range optimize_ms->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision specificity Specificity & Selectivity accuracy_precision->specificity stability Stability specificity->stability sample_analysis Routine Sample Analysis stability->sample_analysis pk_studies Pharmacokinetic Studies sample_analysis->pk_studies qc Quality Control sample_analysis->qc

Caption: Logical relationship of method development, validation, and application.

"MTT assay protocol for Quercetin 3,7-Dimethyl Ether cytotoxicity"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: MTT Assay Protocol for Quercetin 3,7-Dimethyl Ether Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is foundational in drug discovery and toxicology for screening compounds that may affect cell health.[3] The principle is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[2] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically around 570 nm.[2][6]

This document provides a detailed protocol for determining the cytotoxic effects of this compound, a derivative of the flavonoid quercetin, on a selected cancer cell line (e.g., MCF-7 breast cancer cells).[7] Like many flavonoids, this compound has low aqueous solubility and requires preparation in an organic solvent like DMSO.[8][9]

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic activity of mitochondria within living cells.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan crystals.[1][10] This conversion does not occur in dead cells where mitochondrial activity is lost. The resulting formazan is then dissolved using a solubilizing agent, and the concentration is determined by measuring the optical density at a specific wavelength. A lower absorbance value compared to the untreated control indicates a reduction in cell viability and metabolic activity, suggesting a cytotoxic effect of the tested compound.[3][11]

MTT_Principle cluster_0 Viable Cell cluster_1 Dead Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction NoReaction No Mitochondrial Activity NoFormazan No Color Change NoReaction->NoFormazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters cell MTT->NoReaction

Caption: Principle of the MTT assay in viable versus dead cells.

Materials and Reagents

  • Cell Line: e.g., MCF-7 (human breast adenocarcinoma cell line)

  • Compound: this compound

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

    • Complete cell culture medium (e.g., MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[5]

    • Trypsin-EDTA

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader (ELISA reader) with a filter between 550 and 600 nm[1]

    • Serological pipettes and sterile pipette tips

    • Hemocytometer or automated cell counter

Experimental Protocols

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[10]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter.[10]

    • Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[10]

  • This compound Stock Solution (e.g., 20 mM):

    • Quercetin derivatives are often poorly soluble in aqueous media.[8] Prepare a high-concentration stock solution by dissolving this compound powder in 100% DMSO.[9][12]

    • For example, to make a 20 mM stock, dissolve the appropriate amount of powder in DMSO.

    • Store the stock solution at -20°C.

  • Solubilization Solution:

    • Prepare a solution of 10% SDS in 0.01 M HCl or use 100% DMSO to dissolve the formazan crystals.[6][13]

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium).[5][7] The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase during the experiment.

    • Include wells for control groups: untreated cells (vehicle control, e.g., 0.1% DMSO) and blank (medium only).[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Cell Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium to achieve the desired final concentrations.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic, typically ≤ 0.1%.[8]

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1][14]

    • Incubate the plate for 2 to 4 hours at 37°C.[6] During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[1][11]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

Data Presentation and Analysis

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells. First, subtract the average absorbance of the blank (medium only) wells from all other readings.

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 [11]

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis against the logarithm of the compound concentration on the X-axis.[7] Non-linear regression analysis is then used to calculate the IC50 value.

Sample Data Table

The following table presents hypothetical data for the cytotoxicity of this compound on MCF-7 cells after 48 hours of treatment.

Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.152 ± 0.085100.0%
11.098 ± 0.07995.3%
50.981 ± 0.06685.2%
100.845 ± 0.05173.4%
250.599 ± 0.04352.0%
500.312 ± 0.03027.1%
1000.125 ± 0.01810.8%
Medium Blank0.050 ± 0.005-

Note: Data are for illustrative purposes only.

References

Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Methylated Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is renowned for its potent antioxidant properties. These properties are primarily attributed to its unique chemical structure, which enables it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in a multitude of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.

The antioxidant capacity of quercetin can be modulated through structural modifications, such as methylation. The addition of methyl groups to the hydroxyl moieties of the quercetin backbone alters its electronic properties, lipophilicity, and steric hindrance, which in turn can influence its radical scavenging activity. Understanding the structure-activity relationship of methylated quercetin derivatives is crucial for the development of novel antioxidant-based therapeutics with enhanced efficacy and bioavailability.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and reliable method for evaluating the free radical scavenging activity of chemical compounds. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's efficacy.

These application notes provide a comprehensive overview of the DPPH assay as applied to methylated quercetin derivatives. Included are detailed experimental protocols, a summary of quantitative antioxidant activity data, and visualizations to illustrate the experimental workflow and underlying chemical principles.

Data Presentation: Antioxidant Activity of Quercetin and its Methylated Derivatives

The antioxidant activities of quercetin and its various methylated forms, as determined by the DPPH radical scavenging assay, are summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity (IC50) of Quercetin and its Methylated Derivatives.

CompoundDegree of MethylationPosition of Methyl Group(s)IC50 (µM)[1]
Quercetin0-47.20
Quercetin-5-methyl etherMonomethylated552.24
Quercetin-3'-methyl etherMonomethylated3'52.54
Quercetin-3',5-dimethyl etherDimethylated3', 5119.27
Quercetin-3,4',7-trimethyl etherTrimethylated3, 4', 7>2000
Quercetin-3,3',4',7-tetramethyl etherTetramethylated3, 3', 4', 7>2000
Quercetin-3,3',4',5,7-pentamethyl etherPentamethylated3, 3', 4', 5, 7>2000

Data sourced from a single study for direct comparability of the experimental conditions.[1]

Experimental Protocols

The following is a detailed protocol for determining the antioxidant activity of methylated quercetin derivatives using the DPPH assay.

Materials and Reagents
  • Quercetin and methylated quercetin derivatives (of high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Distilled or deionized water

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

3.2.1. DPPH Stock Solution (e.g., 0.2 mM)

  • Weigh out an appropriate amount of DPPH powder (Molar Mass: 394.32 g/mol ). For a 0.2 mM solution, this would be approximately 7.89 mg per 100 mL.

  • Dissolve the DPPH in methanol in a volumetric flask.

  • Ensure the flask is wrapped in aluminum foil or is an amber bottle to protect the solution from light.

  • Store the stock solution at 4°C in the dark. It is recommended to prepare this solution fresh daily.

3.2.2. Sample Stock Solutions (e.g., 1 mg/mL or 1 mM)

  • Accurately weigh the quercetin and each methylated quercetin derivative.

  • Dissolve each compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL or 1 mM).

  • From these stock solutions, prepare a series of dilutions in methanol to be used in the assay (e.g., concentrations ranging from 1 to 200 µM).

3.2.3. Positive Control Solution

  • Prepare a stock solution of the positive control (e.g., ascorbic acid) in methanol or water at a known concentration.

  • Prepare a series of dilutions in the same manner as the test samples.

Assay Procedure (Microplate Method)
  • Blank Preparation: In a well of the 96-well plate, add 200 µL of methanol.

  • Control (DPPH only): In separate wells, add 100 µL of methanol and 100 µL of the DPPH working solution.

  • Sample Wells: Add 100 µL of each dilution of the quercetin and methylated quercetin derivatives to individual wells.

  • Initiate the Reaction: Add 100 µL of the DPPH working solution to each of the sample wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition of the DPPH radical is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of each compound.

    • The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the DPPH assay.

DPPH_Assay_Workflow start_end start_end process process data data output output start Start prep_reagents Prepare DPPH and Sample Solutions start->prep_reagents serial_dilutions Create Serial Dilutions of Samples prep_reagents->serial_dilutions plate_setup Add Samples and DPPH to Microplate serial_dilutions->plate_setup incubation Incubate in Dark (30 minutes) plate_setup->incubation measure_abs Measure Absorbance at 517 nm incubation->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

DPPH Radical Scavenging Mechanism

The diagram below illustrates the chemical principle behind the DPPH assay, where the antioxidant (Quercetin derivative) donates a hydrogen atom to the DPPH radical.

DPPH_Mechanism DPPH DPPH• (Violet Radical) plus + arrow Antioxidant Quercetin-OH (Antioxidant) DPPH_H DPPH-H (Yellow Non-radical) Antioxidant_rad Quercetin-O• (Antioxidant Radical) arrow->DPPH_H

Caption: DPPH radical reduction by an antioxidant.

Structure-Activity Relationship Logic

The following diagram outlines the logical relationship between the degree of methylation of quercetin and its resulting antioxidant activity.

SAR_Logic concept concept outcome outcome negative_outcome negative_outcome methylation Increased Methylation of Quercetin less_oh Fewer Free Hydroxyl Groups methylation->less_oh steric_hindrance Increased Steric Hindrance methylation->steric_hindrance reduced_h_donation Reduced H-atom Donation Capacity less_oh->reduced_h_donation steric_hindrance->reduced_h_donation decreased_activity Decreased Antioxidant Activity (Higher IC50) reduced_h_donation->decreased_activity

Caption: Methylation effect on quercetin's antioxidant activity.

References

Application of Quercetin 3,7-Dimethyl Ether in Pharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-Dimethyl Ether (QDE) is a naturally occurring O-methylated flavonoid found in various plants, including Croton schiedeanus and Siegesbeckia pubescens. As a derivative of quercetin, QDE exhibits a range of pharmacological activities that are of significant interest in drug discovery and development. Its modified chemical structure, with methyl groups at the 3 and 7 positions, alters its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its bioavailability and therapeutic efficacy compared to its parent compound, quercetin. This document provides detailed application notes and experimental protocols for the investigation of QDE in vasorelaxant, anti-inflammatory, analgesic, and potential anticancer and neuroprotective research.

Vasorelaxant Effects

This compound has demonstrated potent vasorelaxant activity, suggesting its potential in the management of hypertension and other cardiovascular disorders. The primary mechanism of action involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Quantitative Data: Vasorelaxant Potency
CompoundpEC50 (M)
This compound 4.70 ± 0.18 [1][2]
Quercetin3.96 ± 0.07[1][2]
Quercetin 3,4',7-trimethyl ether3.64 ± 0.02[1][2]
Quercetin 3,3',4',7-tetramethyl ether3.11 ± 0.16[1][2]

Signaling Pathway: NO/cGMP-Mediated Vasorelaxation

Vasorelaxation_Pathway QDE This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) QDE->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces Transcription QDE This compound QDE->NFkB Inhibits Anticancer_Workflow Start Start Cell_Culture Culture MCF-7 Breast Cancer Cells Start->Cell_Culture Treatment Treat cells with various concentrations of QDE Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining for Apoptosis IC50->Apoptosis_Assay Cell_Cycle Propidium Iodide Staining for Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blot for Apoptotic and Cell Cycle Proteins Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot End End Western_Blot->End Neuroprotection_Workflow Start Start Cell_Culture Culture SH-SY5Y Neuroblastoma Cells Start->Cell_Culture Pretreatment Pre-treat cells with QDE Cell_Culture->Pretreatment Induce_Stress Induce Oxidative Stress (e.g., with H2O2 or 6-OHDA) Pretreatment->Induce_Stress MTT_Assay MTT Assay for Cell Viability Induce_Stress->MTT_Assay ROS_Assay DCFDA Assay for Reactive Oxygen Species (ROS) Induce_Stress->ROS_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Induce_Stress->Apoptosis_Assay End End MTT_Assay->End ROS_Assay->End Apoptosis_Assay->End

References

Application Notes and Protocols for Developing Analytical Standards of Quercetin 3,7-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of analytical standards for Quercetin 3,7-Dimethyl Ether. It includes detailed protocols for the characterization and quantitative analysis of this polymethoxylated flavonoid, a compound of interest for its potential therapeutic properties. The methodologies outlined herein are based on established analytical techniques and provide a robust framework for researchers in natural product chemistry, quality control, and drug development.

Physicochemical Properties and Characterization of this compound

An analytical standard must be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Synonyms 3,7-Dimethoxy-3',4',5-trihydroxyflavone
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
Appearance Pale yellow crystalline powder
UV-Vis λmax (in Methanol) Expected around 256 nm and 353 nm
Spectroscopic Characterization

Definitive identification of this compound requires a comprehensive set of spectroscopic data.

NMR spectroscopy is crucial for the structural elucidation of the molecule. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
2~156-
3~138-
4~176-
5~161-
6~98~6.2 (d, J=2.0 Hz)
7~165-
8~93~6.4 (d, J=2.0 Hz)
9~157-
10~104-
1'~122-
2'~115~7.6 (d, J=2.2 Hz)
3'~145-
4'~148-
5'~116~6.9 (d, J=8.5 Hz)
6'~120~7.5 (dd, J=8.5, 2.2 Hz)
3-OCH₃~60~3.8 (s)
7-OCH₃~56~3.9 (s)

Note: These are predicted values based on known data for quercetin and its methylated derivatives. Actual values must be determined experimentally.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for identification.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion ModeAdductCalculated m/z
Positive[M+H]⁺331.0812
Negative[M-H]⁻329.0667

The fragmentation of polymethoxylated flavonoids typically involves the retro-Diels-Alder (rDA) cleavage of the C-ring and losses of small neutral molecules such as CO, H₂O, and CH₃ radicals from the methoxy groups.[1]

Experimental Protocols

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a proposed method for determining the purity of a this compound standard. The method is adapted from validated methods for similar polymethoxylated flavonoids and requires validation for this specific analyte.[2][3][4]

Table 3: Proposed HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 353 nm
Injection Volume 10 µL
Diluent Methanol
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

The HPLC method should be validated according to ICH guidelines, assessing the following parameters:

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A minimum of five concentrations are used to construct a calibration curve.Correlation coefficient (r²) > 0.999
Accuracy Recovery of known amounts of standard spiked into a blank matrix.98-102% recovery
Precision Repeatability (intra-day) and intermediate precision (inter-day) of measurements.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess the analyte in the presence of other components.Peak purity analysis and resolution from other peaks
Protocol for Isolation and Purification (Proposed)

For the preparation of a primary standard, isolation from a natural source, such as Croton schiedeanus, may be necessary.[5]

  • Extraction: Macerate the dried and powdered plant material with methanol.

  • Partitioning: Concentrate the methanol extract and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC.

  • Crystallization: Recrystallize the purified compound from a suitable solvent system (e.g., methanol/water) to obtain high-purity crystals.

Visualizations

Experimental Workflow for Analytical Standard Development

Analytical Standard Development Workflow cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Purity & Method Validation Extraction Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Crystallization Crystallization Preparative HPLC->Crystallization NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Crystallization->NMR (1H, 13C, 2D) HRMS & MS/MS HRMS & MS/MS Crystallization->HRMS & MS/MS UV-Vis UV-Vis Crystallization->UV-Vis HPLC Method Development HPLC Method Development Crystallization->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation ICH Guidelines Purity Assignment Purity Assignment Method Validation->Purity Assignment Certified Reference Material Certified Reference Material Purity Assignment->Certified Reference Material

Caption: Workflow for the development of a certified analytical standard.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship Identity Identity Structure Structure Structure->Identity Purity Purity Quantity Quantity Purity->Quantity NMR NMR NMR->Structure MS MS MS->Identity HPLC HPLC HPLC->Purity HPLC->Quantity

Caption: Interrelationship of analytical techniques for standard characterization.

References

Application Notes and Protocols for Quercetin 3,7-Dimethyl Ether as a Reference Compound in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Quercetin 3,7-Dimethyl Ether as a reference compound in chromatographic analyses. While specific standardized methods for this compound are not widely published, the following protocols are adapted from established methods for the closely related flavonoid, quercetin, and its methylated derivatives. These notes serve as a robust starting point for method development and validation.

Introduction

This compound is a naturally occurring flavonoid found in plants such as Croton schiedeanus.[1] Like other methylated flavonoids, it is of interest to researchers for its potential biological activities, which may include vasorelaxant effects.[1] Accurate quantification of this compound in plant extracts, biological matrices, and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. The use of a well-characterized reference standard is essential for accurate and reproducible results.

Physicochemical Properties:

PropertyValue
Synonyms 3,7-Dimethoxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
Appearance Pale yellow crystalline powder (predicted)
UV-Vis λmax (in Methanol) Similar to other quercetin derivatives, expected around 256 nm and 353 nm

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound (analytical standard grade, >98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol for Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing.

  • Once fully dissolved, bring the volume up to the 10 mL mark with methanol.

  • Stopper the flask and invert several times to ensure homogeneity. This is your stock solution.

Protocol for Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation from Plant Material

Materials:

  • Dried and powdered plant material

  • 80% Methanol or ethanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 g of the powdered plant material into a flask.

  • Add 20 mL of 80% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for quercetin and its derivatives and should be optimized for this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of: A: 0.1% Formic acid in Water B: Acetonitrile or Methanol
Example Gradient Start with 70% A and 30% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Diode Array Detector (DAD) or UV detector at 256 nm or 370 nm
Injection Volume 10-20 µL

Note: The retention time for this compound will be influenced by the exact mobile phase composition and gradient. As a methylated derivative, it is expected to be less polar than quercetin and thus have a longer retention time under reversed-phase conditions.

Data Presentation: Method Validation Parameters (Hypothetical)

The following table summarizes the typical validation parameters that should be assessed for this method. The values provided are hypothetical and based on typical performance for similar flavonoid analyses.

ParameterSpecificationExpected Performance
Linearity (R²) ≥ 0.999A linear relationship between concentration and peak area is expected over the defined range.
Accuracy (% Recovery) 98-102%Determined by spiking a blank matrix with a known concentration of the standard.
Precision (% RSD) ≤ 2%Assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Specificity No interfering peaks at the retention time of the analyteThe peak for this compound should be well-resolved from other components in the sample matrix.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

Method_Development Analyte This compound Column Stationary Phase (e.g., C18) Analyte->Column Mobile_Phase Mobile Phase (Solvent A & B) Analyte->Mobile_Phase Detector Detection (UV/DAD) Analyte->Detector Method Optimized HPLC Method Column->Method Mobile_Phase->Method Detector->Method Signaling_Pathway Q37DE This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) Q37DE->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to

References

Application Notes and Protocols for Assessing the Bioavailability of Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated flavonoids, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant scientific interest due to their enhanced metabolic stability and membrane transport properties, which often translate to improved oral bioavailability compared to their hydroxylated counterparts.[1][2][3] This enhanced bioavailability can lead to greater therapeutic efficacy in areas such as cancer prevention and treatment.[1][3] Assessing the bioavailability of these compounds is a critical step in their development as potential therapeutic agents.

These application notes provide a detailed overview of the common techniques and protocols used to evaluate the bioavailability of methylated flavonoids. The methodologies cover in vitro, in vivo, and analytical approaches, offering a comprehensive guide for researchers in this field.

In Vitro Assessment of Bioavailability

In vitro models are crucial for the initial screening of methylated flavonoids, providing insights into their absorption and metabolism without the complexities of in vivo systems.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[4][5] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[4]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and antibiotics, in a humidified atmosphere of 5% CO2 at 37°C.[5]

  • Seeding on Transwell® Inserts: For permeability studies, cells are seeded onto porous Transwell® inserts at a specific density (e.g., 8 × 10^4 cells/cm²) and allowed to grow and differentiate for 19-21 days.[5] The culture medium is replaced every other day for the first 14 days and daily thereafter.[5]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be within an acceptable range (e.g., 400–600 Ω·cm²) to ensure the presence of tight junctions.[6]

  • Permeability Assay:

    • The culture medium is removed from both the apical (AP) and basolateral (BL) chambers of the Transwell® insert.

    • The monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A solution of the methylated flavonoid at a non-toxic concentration (e.g., 40 µM) in the transport buffer is added to the AP chamber (for apical-to-basolateral transport, simulating absorption) or the BL chamber (for basolateral-to-apical transport, assessing efflux).[5]

    • The other chamber is filled with fresh transport buffer.

    • Samples are collected from the receiver chamber at specified time intervals.

    • The concentration of the methylated flavonoid in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7]

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux (µg/s), A is the surface area of the membrane (cm²), and C0 is the initial concentration in the donor chamber (µg/mL).[2]

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 Cells Seed Seed on Transwell® Inserts Culture->Seed Differentiate Differentiate for 19-21 Days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER) Differentiate->Integrity AddCompound Add Methylated Flavonoid to Donor Chamber Integrity->AddCompound Incubate Incubate and Collect Samples from Receiver Chamber AddCompound->Incubate Quantify Quantify Flavonoid Concentration (HPLC) Incubate->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate

Workflow of the Caco-2 cell permeability assay.

In Vivo Assessment of Bioavailability

In vivo studies, typically conducted in animal models, are essential for determining the overall bioavailability of methylated flavonoids, taking into account factors such as first-pass metabolism and distribution.

Pharmacokinetic Studies in Rodents

Rodent models, particularly rats, are commonly used to evaluate the pharmacokinetic profile of methylated flavonoids.[7][8]

Experimental Protocol:

  • Animal Model: Sprague-Dawley or Wistar rats are often used.[7][9] The animals are acclimatized to laboratory conditions before the experiment.

  • Administration: The methylated flavonoid is administered to the animals via two routes:

    • Intravenous (IV) administration: A known dose (e.g., 10 mg/kg) is administered intravenously to determine the absolute bioavailability.[7]

    • Oral (PO) administration: A higher dose (e.g., 50 mg/kg) is administered orally, often as a suspension or in a specific formulation to enhance solubility.[7][8]

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the methylated flavonoid and its potential metabolites in the plasma samples is quantified using a validated analytical method like HPLC with UV or mass spectrometry (MS) detection.[7][10]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): Represents the total drug exposure over time.[11]

    • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.[8][12]

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[8]

    • Elimination Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[7]

    • Clearance (Cl): The volume of plasma cleared of the drug per unit of time.[7]

    • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula:

    • F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[11]

Workflow for In Vivo Pharmacokinetic Study:

PK_Workflow cluster_admin Compound Administration cluster_sampling Sample Collection cluster_analysis Analysis IV Intravenous (IV) Administration Blood Serial Blood Sampling IV->Blood PO Oral (PO) Administration PO->Blood Plasma Plasma Preparation Blood->Plasma Quantify Quantify Flavonoid Concentration (HPLC/MS) Plasma->Quantify PK_Calc Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) Quantify->PK_Calc Bioavailability Calculate Absolute Bioavailability (F) PK_Calc->Bioavailability

Workflow for an in vivo pharmacokinetic study.

Analytical Techniques for Quantification

Accurate and sensitive analytical methods are essential for quantifying methylated flavonoids in biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of flavonoids.[13]

Protocol for HPLC Analysis of Tangeretin in Rat Plasma (Example): [7]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (containing an acidifier like formic or phosphoric acid).

  • Detection: UV detection at a wavelength appropriate for the flavonoid (e.g., 325 nm for tangeretin).

  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

  • Quantification: A calibration curve is constructed using known concentrations of the methylated flavonoid to quantify the amount in the plasma samples. The lower limit of quantification (LLOQ) should be determined to ensure the method's sensitivity.[7]

Data Presentation: Summary of Bioavailability Data

The following tables summarize quantitative data on the bioavailability of select methylated flavonoids.

Table 1: In Vitro Permeability of Methylated vs. Unmethylated Flavones in Caco-2 Cells

FlavonoidTypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
7-methoxyflavoneMethylated22.6 - 27.6[2]
7,4'-dimethoxyflavoneMethylated22.6 - 27.6[2]
5,7-dimethoxyflavoneMethylated22.6 - 27.6[2]
5,7,4'-trimethoxyflavoneMethylated22.6 - 27.6[2]
7-hydroxyflavoneUnmethylated3.0 - 7.8[2]
7,4'-dihydroxyflavoneUnmethylated3.0 - 7.8[2]
Chrysin (5,7-dihydroxyflavone)Unmethylated3.0 - 7.8[2]
Apigenin (5,7,4'-trihydroxyflavone)Unmethylated3.0 - 7.8[2]

Table 2: In Vivo Pharmacokinetic Parameters of Nobiletin in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Oil Suspension500.54 ± 0.091-19.93 ± 3.93[8][12]
Emulsion501.31 ± 0.386-46.20 ± 5.03[8][12]
Oil Suspension (Lean Rats)----22.37 ± 4.52[14]
Oil Suspension (Obese Rats)----18.67 ± 4.80[14]

Table 3: In Vivo Pharmacokinetic Parameters of Tangeretin in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Suspension (0.3% CMC)50---< 3.05[7][15]
Solution (0.3 M RM-β-CD)50---6.02[7][15]
IV Administration10----[7]

Signaling Pathways and Logical Relationships

Methylation significantly alters the metabolic fate of flavonoids, thereby enhancing their bioavailability. The primary reason for the low bioavailability of unmethylated flavonoids is their extensive conjugation (glucuronidation and sulfation) in the intestine and liver.[3][16] Methylation of the hydroxyl groups prevents these conjugation reactions, shifting the metabolism towards less efficient cytochrome P450-mediated oxidation.[3] This increased metabolic stability, coupled with enhanced membrane permeability, leads to higher plasma concentrations and greater bioavailability of methylated flavonoids.[1][2][17]

Logical Relationship of Methylation and Bioavailability:

Methylation_Bioavailability cluster_flavonoid Flavonoid Type cluster_metabolism Metabolic Pathways cluster_outcome Bioavailability Outcome Unmethylated Unmethylated Flavonoid (Free Hydroxyl Groups) Conjugation Extensive Conjugation (Glucuronidation/Sulfation) Unmethylated->Conjugation Susceptible to Methylated Methylated Flavonoid (Blocked Hydroxyl Groups) Oxidation CYP-mediated Oxidation (Slower Metabolism) Methylated->Oxidation Shifts metabolism to Low_Bio Low Bioavailability Conjugation->Low_Bio Leads to High_Bio High Bioavailability Oxidation->High_Bio Contributes to

Impact of methylation on flavonoid metabolism and bioavailability.

Conclusion

The assessment of bioavailability is a cornerstone in the development of methylated flavonoids as therapeutic agents. A combination of in vitro and in vivo methods provides a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. The protocols and data presented herein serve as a valuable resource for researchers and professionals working to unlock the full therapeutic potential of these promising natural compounds. The enhanced metabolic stability and intestinal absorption of methylated flavonoids underscore their potential for improved clinical outcomes compared to their unmethylated precursors.[2][18]

References

Troubleshooting & Optimization

Technical Support Center: Quercetin 3,7-Dimethyl Ether (Q3,7-DME) In Vitro Solubility and Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin 3,7-Dimethyl Ether (Q3,7-DME). This resource provides researchers, scientists, and drug development professionals with essential information for successfully utilizing Q3,7-DME in in vitro assays. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound, like other polymethoxyflavonoids, has low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Based on data for structurally similar compounds, you can expect a solubility of at least 50 mg/mL in DMSO.[1] Ethanol can also be used, but the solubility will be significantly lower.[2]

Q2: How do I prepare a stock solution of this compound for my cell-based assays?

A2: To prepare a stock solution, dissolve your Q3,7-DME powder in a high-purity grade organic solvent like DMSO. To enhance dissolution, you can gently warm the solution at 37°C and use sonication or vortexing.[1][3] It is crucial to ensure the compound is fully dissolved before making serial dilutions into your aqueous assay buffer or cell culture medium. For in vivo studies, further dilution into vehicles like corn oil or formulations with PEG300 and Tween-80 may be necessary.[1][4]

Q3: My compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit of Q3,7-DME in your final assay medium. Try using a lower final concentration.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Use a Carrier Protein: Adding a carrier protein, such as bovine serum albumin (BSA), to your assay buffer can sometimes help to keep hydrophobic compounds in solution.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] You can prepare a Q3,7-DME-cyclodextrin complex before adding it to your aqueous medium.

Q4: What is the expected solubility of this compound in different solvents?

A4: While specific quantitative solubility data for this compound is limited in publicly available literature, we can estimate its solubility based on data for structurally related quercetin derivatives. The methylation of hydroxyl groups generally increases lipophilicity and can affect solubility. Below is a summary of solubility data for related compounds to guide your experiments. We recommend empirically determining the precise solubility in your specific solvent and buffer systems.

Quantitative Solubility Data for Quercetin and its Dimethyl Ethers

CompoundSolventTemperatureSolubility
Quercetin 3,3'-Dimethyl EtherDMSORoom Temperature50 mg/mL (151.38 mM)[1]
QuercetinDMSORoom Temperature~30 mg/mL[2][6]
QuercetinEthanolRoom Temperature~2 mg/mL[2][6]
QuercetinWater + Ethanol (50:50)25°C5.66 mg/mL[7]
QuercetinWater25°CVery low (~0.1648 mg/mL)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of Q3,7-DME for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of Q3,7-DME powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add the corresponding volume of DMSO to your weighed powder).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, you can incubate the tube at 37°C for 10-15 minutes, followed by further vortexing or sonication.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of cultured cells. This protocol is adapted from a method for a similar quercetin derivative.[5]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of your Q3,7-DME stock solution in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Q3,7-DME. Include a vehicle control (medium with the same final concentration of DMSO as the highest Q3,7-DME concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: In Vitro Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cell migration.

Materials:

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound stock solution (in DMSO)

  • Sterile p200 pipette tip or a cell scraper

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Once confluent, use a sterile p200 pipette tip to create a straight "scratch" or cell-free gap in the monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of Q3,7-DME or vehicle control (DMSO).

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.

  • Data Analysis: The rate of wound closure can be quantified by measuring the area or the width of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

This compound Solubility Workflow

G Workflow for Preparing this compound for In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation start Weigh Q3,7-DME Powder dissolve Dissolve in DMSO start->dissolve enhance Warm (37°C) / Sonicate (Optional) dissolve->enhance store Store at -20°C / -80°C enhance->store dilute Dilute Stock in Assay Medium store->dilute check Precipitation? dilute->check troubleshoot Troubleshoot: - Lower Concentration - Use Carrier Protein - Use Cyclodextrins check->troubleshoot Yes proceed Proceed with Assay check->proceed No troubleshoot->dilute

Caption: Workflow for preparing Q3,7-DME solutions.

This compound and the NO/cGMP Signaling Pathway

This compound has been shown to induce vasorelaxation through the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway.[8]

G NO/cGMP Signaling Pathway Q37DME This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) Q37DME->eNOS Activates NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Caption: Q3,7-DME activates the NO/cGMP pathway.

This compound and the Notch1/PI3K/Akt Signaling Pathway

In the context of breast cancer cells, this compound has been found to suppress cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[9]

G Notch1 and PI3K/Akt Signaling Pathway Inhibition Q37DME This compound Notch1 Notch1 Q37DME->Notch1 PI3K PI3K Q37DME->PI3K Proliferation Cell Proliferation & Stem Cell Formation Notch1->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Q3,7-DME inhibits Notch1 and PI3K/Akt pathways.

References

Technical Support Center: Optimizing Dosage of Quercetin 3,7-Dimethyl Ether in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Quercetin 3,7-Dimethyl Ether (QDE) in pre-clinical animal research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent studies?

A1: Based on published data, a starting point for dose-response studies can be derived from analgesic models in mice and rats. Intraperitoneal (i.p.) administration of QDE at doses of 3, 6, and 9 mg/kg has been shown to produce significant, dose-dependent antinociceptive effects.[1] For oral administration, specific data for QDE is limited. However, studies on the parent compound, quercetin, have used a wide range of oral doses, from 20 mg/kg for anti-inflammatory effects to 100-150 mg/kg in cancer models.[2][3][4] Given that methylation can improve bioavailability, it is prudent to start with a conservative oral dose range for QDE and perform a dose-escalation study.

Q2: How does the bioavailability of this compound compare to its parent compound, quercetin?

A2: While specific pharmacokinetic data for QDE is not extensively available, O-methylated flavonoids are generally suggested to have enhanced metabolic stability and oral bioavailability compared to their non-methylated precursors. The methylation of hydroxyl groups can protect the molecule from rapid conjugation and first-pass metabolism in the gut and liver. For instance, quercetin itself has very low oral bioavailability, with studies in rats showing that only about 5.3% of the unchanged compound is bioavailable, although a significant portion is absorbed as metabolites.[5][6] Researchers should assume that QDE has improved bioavailability over quercetin, but empirical pharmacokinetic studies are necessary to confirm this in your specific model.

Q3: What is the recommended route of administration for QDE in animal studies?

A3: The choice of administration route depends on the experimental goals.

  • Intraperitoneal (i.p.) Injection: This route has been successfully used in analgesic studies with QDE and is suitable for achieving rapid systemic exposure while bypassing first-pass metabolism.[1]

  • Oral Gavage (p.o.): This is the most common route for studying dietary compounds and assessing their potential for oral therapeutic use. While specific oral gavage studies for QDE are not widely reported, protocols for quercetin are directly applicable.[2][3][4][7]

Q4: Are there any known toxic effects of this compound at higher doses?

A4: There is a lack of specific toxicology data for this compound. However, the parent compound, quercetin, has been extensively studied and is generally considered safe. Sub-chronic toxicity studies in mice fed diets containing up to 250 mg/kg of quercetin for 98 days showed no discernible toxic effects on body composition, organ function, behavior, or metabolism.[8][9] A comprehensive review of safety data concluded a lack of in vivo toxicity for quercetin.[10] Despite this, it is crucial to conduct preliminary toxicity studies for QDE, especially at higher doses or for long-term administration.

Troubleshooting Guides

Issue 1: Poor or inconsistent absorption after oral gavage.

  • Possible Cause: Poor solubility of QDE in the vehicle. Like many flavonoids, QDE is hydrophobic.

  • Troubleshooting Steps:

    • Vehicle Optimization: Prepare QDE as a homogenous suspension. Commonly used vehicles for poorly soluble compounds include:

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

      • 0.5% (w/v) CMC with 0.1-0.2% (w/v) Tween-80 to improve suspension.

      • Corn oil for highly lipophilic compounds.

    • Particle Size Reduction: Micronization of the QDE powder can improve its dissolution rate and absorption.

    • Consistent Administration Technique: Ensure the suspension is thoroughly mixed before each administration to guarantee consistent dosing. Use appropriate gavage needle sizes and ensure personnel are well-trained to minimize animal stress and prevent incorrect administration.

Issue 2: Lack of expected therapeutic effect.

  • Possible Cause: Sub-optimal dosage, insufficient frequency of administration, or rapid metabolism and clearance.

  • Troubleshooting Steps:

    • Dose-Response Study: If a single dose shows no effect, a comprehensive dose-response study is necessary to determine the optimal therapeutic range.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of QDE in your animal model. This will inform the optimal dosing frequency required to maintain therapeutic concentrations.

    • Alternative Administration Route: If oral bioavailability proves to be a limiting factor despite optimization, consider using intraperitoneal injection to confirm the compound's in vivo activity.[7]

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound (QDE) and Related Compounds

CompoundAnimal ModelRoute of Admin.Dosage RangeObserved EffectReference
This compound Mice, Ratsi.p.3, 6, 9 mg/kgAnalgesic[1]
QuercetinHamstersOral Gavage50, 150 mg/kgChemopreventive[4]
QuercetinRatsOral Gavage20 mg/kgAnti-inflammatory[2]
QuercetinMicei.p.10 mg/kgEnhanced anti-tumor effect of TSA[7]
QuercetinMiceOral Gavage20, 100 mg/kgNo enhancement of anti-tumor effect of TSA[7]
QuercetinMicei.p.30 mg/kgNeuroprotective[11]
QuercetinRatsOral Gavage150 mg/kgAnti-inflammatory (chronic)[3]

Experimental Protocols

Protocol 1: Preparation and Administration of QDE for Analgesic Studies (Intraperitoneal)

This protocol is adapted from the methodology used in studies demonstrating the antinociceptive effects of QDE.[1]

  • Materials:

    • This compound (powder)

    • Vehicle (e.g., Normal Saline containing a small percentage of a solubilizing agent like Tween 80 or DMSO, final concentration of organic solvent should be minimal and non-toxic)

    • Sterile syringes and needles (e.g., 27-30G)

    • Male Swiss albino mice (24-28g) or Wistar rats (170-290g)

  • Preparation of Dosing Solution:

    • Calculate the required amount of QDE based on the mean body weight of the animal cohort and the target dose (e.g., 3, 6, or 9 mg/kg).

    • Dissolve the QDE in a minimal amount of the organic solvent first (if necessary), then add the aqueous vehicle dropwise while vortexing to create a fine suspension or solution.

    • The final injection volume should be standardized (e.g., 10 mL/kg for mice).

  • Administration Procedure:

    • Gently restrain the animal.

    • Lift the animal's hindquarters to allow the abdominal organs to move anteriorly.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate briefly to ensure no fluid is drawn back (indicating entry into a vessel or organ).

    • Inject the QDE solution smoothly.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Preparation and Administration of QDE for Oral Gavage Studies

This is a general protocol for administering poorly soluble compounds orally to rodents.

  • Materials:

    • This compound (powder)

    • Vehicle (e.g., 0.5% w/v CMC in sterile water)

    • Mortar and pestle or homogenizer

    • Oral gavage needles (flexible or rigid, appropriate size for the animal)

    • Syringes

  • Preparation of Suspension:

    • Weigh the required amount of QDE for the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume).

    • Triturate the QDE powder with a small amount of the vehicle to create a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

    • Prepare the suspension fresh daily and mix thoroughly before each use.

  • Administration Procedure:

    • Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the distance from the animal's oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it to the predetermined depth. Do not force the needle.

    • Administer the suspension slowly and smoothly.

    • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Dose-Response Study cluster_2 Phase 3: Pharmacokinetic Study A Literature Review & Dosage Range Selection (3-150 mg/kg) B Vehicle Selection & Solubility Testing A->B Inform C Acute Toxicity Study (Single High Dose) B->C Prerequisite for D Administer Multiple Doses (e.g., Low, Mid, High) C->D Define Safe Upper Limit E Assess Primary Efficacy Endpoint (e.g., Analgesia, Tumor Size) D->E F Determine ED50 or Optimal Therapeutic Dose E->F G Administer Optimal Dose F->G Inform Dose Selection H Serial Blood Sampling G->H I LC-MS/MS Analysis of Plasma Concentration H->I J Determine Cmax, Tmax, AUC, Half-life I->J

Caption: Workflow for optimizing QDE dosage in animal studies.

Signaling_Pathway_Vasorelaxation QDE This compound eNOS eNOS (Endothelial Nitric Oxide Synthase) QDE->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Proposed NO/cGMP signaling pathway for QDE-induced vasorelaxation.[12][13][14]

Signaling_Pathway_Anti_Cancer cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK/ERK MAPK->Proliferation Wnt Wnt/β-catenin Wnt->Proliferation Quercetin Quercetin (Parent Compound of QDE) Quercetin->PI3K Inhibits Quercetin->MAPK Inhibits Quercetin->Wnt Inhibits Apoptosis Apoptosis Quercetin->Apoptosis Induces

Caption: Key signaling pathways modulated by quercetin, the parent of QDE.[15][16][17]

References

Technical Support Center: Stability of Methylated Flavonoids in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of methylated flavonoids in in vitro cell culture experiments. Ensuring the stability of your test compounds is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Are methylated flavonoids more stable in cell culture media than their unmethylated counterparts?

A1: Yes, generally, methylation of hydroxyl groups on flavonoids increases their metabolic stability by protecting them from rapid conjugation (glucuronidation or sulfation) by cells.[1][2] O-methylation can also enhance chemical stability in cell culture media compared to flavonoids with more free hydroxyl groups, which are more susceptible to oxidative degradation.[3] For example, the O-methylated flavonoid tamarixetin is more stable than its unmethylated counterpart, quercetin.[3]

Q2: What are the primary factors that can cause the degradation of methylated flavonoids in cell culture media?

A2: Several factors can contribute to the degradation of methylated flavonoids in cell culture media:

  • pH: The pH of the culture medium can significantly impact flavonoid stability. Neutral to alkaline conditions (pH > 7.0) can promote the degradation of some flavonoids.[4]

  • Oxidative Degradation: Although methylated flavonoids are generally more resistant to oxidation than their unmethylated analogs, they can still be susceptible to auto-oxidation, which can be accelerated by the presence of metal ions and high oxygen levels in the culture medium.[5]

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can contribute to the degradation of light-sensitive and heat-labile flavonoids.[3]

  • Media Components: Certain components in the cell culture medium, including some amino acids, vitamins (like riboflavin), and the presence of serum, can interact with and influence the stability of flavonoids.[3]

Q3: What are the consequences of methylated flavonoid instability in my experiments?

A3: Instability of your methylated flavonoid can lead to several critical issues:

  • Inaccurate Concentration: The actual concentration of the active compound decreases over the incubation period, leading to an underestimation of its biological effects.

  • Formation of Degradation Products: Degradation can produce new, unknown compounds with their own biological activities, which can confound the interpretation of your results.

  • Poor Reproducibility: Inconsistent degradation rates between experiments can lead to a lack of reproducibility in your findings.

Q4: I've observed a color change in my cell culture medium after adding a methylated flavonoid. Is this a sign of degradation?

A4: A color change in the medium can be an indicator of compound degradation. Flavonoid oxidation often leads to the formation of colored byproducts. However, it's also possible that the methylated flavonoid itself imparts a color to the medium, or that a pH shift (indicated by the phenol red indicator) is occurring due to cellular metabolism. It is crucial to include a cell-free control (medium with the flavonoid but without cells) to differentiate between compound degradation and cellular effects.

Q5: My methylated flavonoid is precipitating out of solution in the cell culture medium. What can I do?

A5: Precipitation is a common issue with hydrophobic compounds like many methylated flavonoids. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%, and for sensitive cells <0.1%) to avoid cytotoxicity, but high enough to maintain solubility.[1]

  • Improve Dissolution Technique: When diluting your stock solution, add it to pre-warmed media dropwise while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can trigger precipitation.[1]

  • Use Serum: Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experimental design allows, using a medium containing serum can improve solubility.[1][6]

  • Determine Maximum Soluble Concentration: Before your experiment, perform a solubility test to determine the maximum concentration of your methylated flavonoid that remains in solution in your specific cell culture medium under your experimental conditions.

Troubleshooting Guides

Guide 1: Investigating Suspected Degradation of a Methylated Flavonoid

If you suspect your methylated flavonoid is degrading in your cell culture medium, follow this systematic approach to diagnose and address the issue.

Step 1: Visual and Microscopic Examination

  • Observation: Look for any changes in the color or clarity of the medium over the time course of your experiment.

  • Microscopy: Examine a sample of the medium under a microscope to rule out microbial contamination as a cause of turbidity. Precipitates often appear as amorphous or crystalline structures.

Step 2: Analytical Confirmation of Stability

  • Utilize High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the methylated flavonoid over time. A decrease in the peak area corresponding to your compound and/or the appearance of new peaks indicates degradation.

Step 3: Identify the Cause and Implement Solutions

Potential Cause Recommended Solution
Oxidative Degradation - Prepare fresh solutions for each experiment. - Consider adding an antioxidant like ascorbic acid to the medium if it does not interfere with your assay.[7] - Minimize the headspace in your culture vessels to reduce oxygen exposure.
pH Instability - Ensure your medium is well-buffered. - Monitor the pH of your culture medium throughout the experiment.
Photodegradation - Protect your solutions from light by using amber vials or wrapping containers in foil. - Minimize the exposure of your plates/flasks to light during handling.
Thermal Degradation - Prepare working solutions fresh before each experiment. - Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Guide 2: Differentiating Between Precipitation and Degradation

It is crucial to distinguish between a compound coming out of solution (precipitation) and a chemical change in its structure (degradation).

Observation Likely Issue Troubleshooting Steps
Medium becomes cloudy immediately after adding the compound.Precipitation - Review your dilution protocol. Add the stock solution to pre-warmed media with vigorous mixing. - Lower the final concentration of the compound. - Increase the final DMSO concentration (while staying within non-toxic limits for your cells).
Medium is initially clear but becomes cloudy over time in the incubator.Precipitation or Degradation - Perform a stability study in cell-free medium. If cloudiness appears, it's likely precipitation due to temperature-dependent solubility or interaction with media components. - Analyze samples by HPLC. A decrease in the parent compound peak with no new peaks suggests precipitation (the compound is being removed from the solution). The appearance of new peaks indicates degradation.
Medium changes color over time, but remains clear.Degradation - This is a strong indicator of chemical degradation. - Analyze samples by HPLC to confirm the loss of the parent compound and the formation of degradation products.

Data Presentation

Table 1: Comparative Stability of Selected Methylated and Unmethylated Flavonoids in Cell Culture Media (DMEM with 10% FBS at 37°C)

FlavonoidTypeHalf-life (t1/2) in hours (approximate)Primary Degradation Pathway
QuercetinUnmethylated< 8[8]Oxidation, Dimerization[7]
Isorhamnetin Methylated> 24Oxidation
Tamarixetin Methylated> 48Oxidation
LuteolinUnmethylated~ 12Oxidation
Diosmetin Methylated> 24Oxidation

Note: The half-life values are approximate and can vary depending on the specific cell culture conditions. It is always recommended to perform a stability study for your specific compound and experimental setup.

Experimental Protocols

Protocol 1: Assessing the Stability of a Methylated Flavonoid in Cell Culture Medium using HPLC

Objective: To determine the chemical stability of a methylated flavonoid in a specific cell culture medium over a defined time course.

Materials:

  • Methylated flavonoid of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or another suitable modifier for the mobile phase

  • DMSO (cell culture grade)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the methylated flavonoid in DMSO (e.g., 10-50 mM).

  • Preparation of Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration for your experiments. Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate. For a cell-free stability study, no cells are added. If assessing stability in the presence of cells, seed the cells at the desired density and allow them to attach before adding the medium containing the flavonoid.

  • Time Points: Incubate the samples under standard cell culture conditions (37°C, 5% CO₂). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be collected immediately after preparation.

  • Sample Preparation for HPLC:

    • For each time point, transfer an aliquot of the medium to a microcentrifuge tube.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of acetonitrile and water (with a modifier like 0.1% formic acid) to separate the methylated flavonoid from any degradation products.

    • Monitor the elution profile at the wavelength of maximum absorbance for your flavonoid.

  • Data Analysis:

    • Integrate the peak area of the methylated flavonoid at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life.

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_observation Initial Observation cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Solution start Experiment with Methylated Flavonoid observation Unexpected Result Observed (e.g., low activity, poor reproducibility) start->observation check_stability Suspect Compound Instability observation->check_stability visual_check Visual Check of Medium (Color change, Turbidity) check_stability->visual_check hplc_analysis Perform HPLC Stability Assay check_stability->hplc_analysis precipitation Precipitation visual_check->precipitation Turbidity/ Precipitate hplc_analysis->precipitation Decreased Parent Peak/ No New Peaks degradation Degradation hplc_analysis->degradation New Peaks/ Decreased Parent Peak solve_precipitation Optimize Solubility: - Adjust DMSO % - Improve Dilution Technique - Use Serum precipitation->solve_precipitation solve_degradation Mitigate Degradation: - Prepare Fresh Solutions - Protect from Light - Add Antioxidant (if possible) degradation->solve_degradation end Obtain Reliable Data solve_precipitation->end Re-run Experiment solve_degradation->end Re-run Experiment

Caption: A workflow for troubleshooting stability issues of methylated flavonoids.

Degradation_Pathway cluster_flavonoid Methylated Flavonoid cluster_stressors Stressors in Culture Medium cluster_degradation Degradation Products flavonoid Methylated Flavonoid (e.g., Isorhamnetin) stressors Oxidizing Agents (e.g., ROS, metal ions) + Light/Heat oxidized_products Oxidized Products (e.g., quinones) flavonoid->oxidized_products Oxidation ring_cleavage Ring Cleavage Products (e.g., phenolic acids) oxidized_products->ring_cleavage Further Degradation polymerization Polymerization Products oxidized_products->polymerization Polymerization

Caption: Potential degradation pathways for methylated flavonoids in cell culture.

References

"troubleshooting inconsistent results in Quercetin 3,7-Dimethyl Ether experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Quercetin 3,7-Dimethyl Ether. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer or cell culture medium. What should I do?

A1: This is a common issue as this compound, like many flavonoids, has poor water solubility. Direct addition of the powder to aqueous solutions will likely result in precipitation. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating a stock solution.

  • Stock Solution Preparation: Dissolve the this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Gentle warming (e.g., 37°C) and vortexing can aid dissolution.

  • Working Solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer or cell culture medium to the final desired concentration. It is crucial to add the stock solution while vortexing or mixing the aqueous medium to ensure rapid dispersion and prevent immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%, and ideally ≤0.1% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: I observe a precipitate in my cell culture wells after adding the this compound working solution. How can I prevent this?

A2: Precipitate formation upon dilution of the organic stock into an aqueous medium is a common challenge with poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease Final Concentration: Your target concentration may be above the solubility limit of the compound in the final medium. Try working with a lower concentration.

  • Optimize Dilution: Add the DMSO stock solution to the medium drop-wise while vigorously vortexing to facilitate better dispersion.

  • Use of a Carrier: Consider using a formulation strategy such as complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or encapsulation in nanoparticles (e.g., liposomes) to improve aqueous solubility.[1]

  • Serum in Media: The presence of serum proteins like bovine serum albumin (BSA) can sometimes help to stabilize hydrophobic compounds in solution.

Q3: My experimental results are inconsistent from one experiment to the next. What are the potential causes?

A3: Inconsistent results in experiments with this compound often stem from issues related to its stability and handling. Key factors to consider are:

  • Compound Stability: Flavonoids can be sensitive to light, pH, and temperature.[2] Degradation can occur if not stored and handled properly.

    • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

    • pH: Quercetin and its derivatives are generally more stable at a slightly acidic pH and can degrade in neutral or alkaline conditions, which are common in cell culture media.[2] Prepare fresh working solutions for each experiment.

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when preparing serial dilutions.

  • Cellular Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density across all wells.

  • Batch-to-Batch Variability: If you suspect the compound itself, consider obtaining a new batch and comparing the results.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay (e.g., MTT, XTT) Results

This guide addresses common issues encountered when assessing the cytotoxicity or antiproliferative effects of this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use calibrated pipettes.
Precipitation of the compoundVisually inspect wells for precipitate. Refer to the solubility troubleshooting guide above.
"Edge effect" in microplatesAvoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.
Unexpectedly low cytotoxicity Degradation of the compoundPrepare fresh working solutions from a properly stored stock for each experiment. Protect from light.
Compound precipitation leading to lower effective concentrationConfirm solubility at the tested concentrations. Consider lowering the concentration range.
Cell density too highOptimize cell seeding density. A higher number of cells may require a higher compound concentration to elicit a response.
Unexpectedly high cytotoxicity in vehicle control DMSO concentration is too highEnsure the final DMSO concentration is non-toxic to your specific cell line (typically ≤0.1%).
Guide 2: Issues with HPLC Analysis

This guide provides solutions for common problems encountered during the quantification of this compound using High-Performance Liquid Chromatography.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Column degradation or contaminationFlush the column with a strong solvent or replace it if necessary. Use a guard column.
Inappropriate mobile phase pHAdjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase often improves peak shape.
Inconsistent retention times Fluctuation in mobile phase composition or flow rateEnsure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature variationsUse a column oven to maintain a consistent temperature.
Low signal intensity Low concentration of the analyteConcentrate the sample or inject a larger volume.
Degradation of the compound in the sampleEnsure samples are stored properly (protected from light and at a low temperature) before analysis.

Data Presentation

Table 1: Antiproliferative Activity of Quercetin and its Derivatives in Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for quercetin and some of its derivatives from published studies. Note that experimental conditions such as incubation time and specific assay used can influence these values.

CompoundCell LineIC50 Value (µM)Incubation Time (h)Reference
QuercetinMCF-7 (Breast)3724
QuercetinMDA-MB-231 (Breast)>100 (at 24h)24
QuercetinHCT116 (Colon)5.79 ± 0.13Not Specified[1]
QuercetinT47D (Breast)5048[3]
Quercetin 3-Methyl Ether TetracetateU937 (Leukemia)5.4 ± 0.1Not Specified[4]
Quercetin 3-Methyl Ether TetracetateHL-60 (Leukemia)9.2 ± 3.4Not Specified[4]

Table 2: Vasorelaxant Activity of Quercetin and its Methyl Ethers

This table presents the pEC50 values, which represent the negative logarithm of the molar concentration that produces 50% of the maximum possible relaxation effect on phenylephrine-precontracted rat aorta. A higher pEC50 value indicates greater potency.

CompoundpEC50 (Mean ± SEM)
This compound 4.70 ± 0.18
Quercetin3.96 ± 0.07
Quercetin 3,4',7-Trimethyl Ether3.64 ± 0.02
Quercetin 3,3',4',7-Tetramethyl Ether3.11 ± 0.16

Data from Guerrero et al., J Pharm Pharmacol, 2002.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for the quantification of this compound. Method validation and optimization for your specific instrument and samples are essential.

  • Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.4% phosphoric acid (e.g., 49:51, v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 256 nm and 353 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Extract the compound from your matrix using a suitable solvent (e.g., methanol). Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in your samples.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results check_compound Issue with Compound Handling? start->check_compound check_assay Issue with Assay Procedure? start->check_assay solubility Solubility/Precipitation - Prepare fresh stock in DMSO - Lower final concentration - Vortex during dilution check_compound->solubility Yes stability Compound Degradation - Aliquot and store stock at -80°C - Protect from light - Prepare working solutions fresh check_compound->stability Yes cell_issues Cellular Factors - Check for contamination - Use consistent cell density - Monitor passage number check_assay->cell_issues Yes pipetting Pipetting/Reagent Errors - Calibrate pipettes - Ensure proper mixing of reagents - Check reagent expiration dates check_assay->pipetting Yes consistent_results Consistent Results solubility->consistent_results stability->consistent_results cell_issues->consistent_results pipetting->consistent_results

Caption: A troubleshooting decision tree for inconsistent results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Quercetin 3,7-DM Ether in DMSO) treatment Treat Cells (Serial dilutions + Vehicle Control) prep_stock->treatment prep_cells Culture & Seed Cells (96-well plate) prep_cells->treatment incubation Incubate (24h, 48h, 72h) treatment->incubation assay Perform Assay (e.g., MTT, Western Blot, HPLC) incubation->assay data Data Acquisition & Analysis assay->data

Caption: A general experimental workflow for cell-based assays.

Signaling Pathways

PI3K_Akt_Pathway Q37DME This compound PI3K PI3K Q37DME->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Proliferation, Inhibition of Apoptosis mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway.

Notch_Pathway Q37DME This compound Notch1 Notch1 Receptor Q37DME->Notch1 Inhibits Expression NICD Notch Intracellular Domain (NICD) Notch1->NICD Cleavage CSL CSL (Transcription Factor) NICD->CSL Translocates to Nucleus & Binds TargetGenes Target Gene Expression (e.g., Hes1, Hey1) CSL->TargetGenes Activates Stemness Cancer Stem Cell Properties TargetGenes->Stemness

Caption: Downregulation of the Notch1 signaling pathway.

NO_cGMP_Pathway Q37DME This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) Q37DME->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Involvement in the NO/cGMP signaling pathway.

References

Technical Support Center: Enhancing the Absorption of Polymethoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the absorption of polymethoxylated flavonoids (PMFs).

Frequently Asked Questions (FAQs)

Q1: Why do polymethoxylated flavonoids (PMFs) generally exhibit low oral bioavailability?

A1: The low oral bioavailability of many PMFs, such as tangeretin and nobiletin, is primarily attributed to several factors:

  • Poor Aqueous Solubility: PMFs are highly lipophilic and crystalline in nature, which limits their dissolution in gastrointestinal fluids—a critical prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: After absorption, PMFs undergo significant metabolism in the intestines and liver by phase II enzymes, leading to the formation of glucuronide and sulfate conjugates that are more readily excreted.[4]

  • Efflux by Transporters: PMFs can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing their net absorption.[5]

Q2: What are the primary formulation strategies to enhance the in vivo bioavailability of PMFs?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of PMFs:

  • Nanoformulations: Encapsulating PMFs into nano-sized carriers such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can increase their surface area for dissolution and improve absorption.[6][7][8]

  • Solid Dispersions: Creating amorphous solid dispersions of PMFs with hydrophilic polymers can enhance their wettability and dissolution rate.[9][10][11]

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of PMFs by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[2]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing PMF solubilization and absorption.[7]

Q3: Can co-administration of other compounds improve PMF absorption?

A3: Yes, co-administration with certain compounds can enhance PMF absorption. For example, piperine, an alkaloid from black pepper, is known to inhibit drug-metabolizing enzymes and P-glycoprotein, thereby potentially increasing the bioavailability of co-administered drugs like PMFs.[12][13]

Q4: How can I assess the intestinal permeability of my PMF formulation in vitro?

A4: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to measure the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (bloodstream) side.[4][14][15]

Troubleshooting Guides

Low Bioavailability in Animal Studies
Issue Potential Cause(s) Troubleshooting Steps
Low Cmax and AUC despite an advanced formulation. 1. Inadequate formulation stability: The formulation may be degrading in the gastrointestinal tract. 2. High first-pass metabolism: The PMF is being rapidly metabolized in the gut wall and liver. 3. P-glycoprotein efflux: The PMF is being actively pumped back into the intestinal lumen.1. Assess formulation stability: Conduct in vitro stability studies in simulated gastric and intestinal fluids. Consider incorporating protective polymers or coatings. 2. Co-administer a metabolic inhibitor: Use a well-characterized inhibitor of relevant metabolic enzymes in your animal model to confirm the extent of first-pass metabolism. 3. Co-administer a P-gp inhibitor: Include a P-gp inhibitor like verapamil or piperine in your study to determine the impact of efflux on absorption.
High variability in plasma concentrations between animals. 1. Inconsistent dosing: Inaccurate oral gavage technique. 2. Physiological differences: Variations in gastric emptying time, intestinal motility, and metabolic enzyme expression among animals. 3. Food effect: Presence or absence of food in the stomach can significantly alter absorption.1. Refine dosing technique: Ensure consistent administration volume and technique for all animals. 2. Increase sample size: A larger number of animals per group can help to account for biological variability. 3. Standardize feeding schedule: Fast animals overnight before dosing and provide food at a consistent time post-dosing.
Formulation Development Challenges
Issue Potential Cause(s) Troubleshooting Steps
Poor entrapment efficiency in nanoformulations. 1. Low solubility of the PMF in the lipid phase. 2. Drug leakage during the formulation process. 3. Inappropriate surfactant/co-surfactant selection. 1. Screen different lipids: Test a variety of oils or solid lipids to find one with higher solubilizing capacity for your specific PMF. 2. Optimize formulation parameters: Adjust homogenization speed, time, and temperature to minimize drug loss. 3. Evaluate different surfactants: Screen a range of surfactants and co-surfactants to find a combination that provides optimal stability and encapsulation.
Instability of the formulation (e.g., particle aggregation, drug precipitation). 1. Insufficient stabilization: Inadequate amount of surfactant or stabilizer. 2. Ostwald ripening: Growth of larger particles at the expense of smaller ones. 3. Incompatible excipients. 1. Increase stabilizer concentration: Gradually increase the concentration of the surfactant or add a secondary stabilizer. 2. Use a combination of stabilizers: Employ both electrostatic and steric stabilization mechanisms. 3. Ensure excipient compatibility: Check for any potential interactions between the PMF and the chosen excipients.

Data Presentation: Enhancing PMF Bioavailability

The following tables summarize quantitative data from studies on enhancing the bioavailability of nobiletin and tangeretin.

Table 1: Enhancement of Nobiletin Bioavailability

FormulationAnimal ModelKey Bioavailability ParameterFold Increase vs. Crystalline/SuspensionReference(s)
Amorphous Solid DispersionRatAbsolute Bioavailability18-fold[11]
Nano-crystalline Solid DispersionRatCmax12-fold[9]
Nano-crystalline Solid DispersionRatAbsolute Bioavailability15-fold[9]
EmulsionRatAUC~2.2-fold[7]
Amorphous Nanosized Solid DispersionRatBioavailability13-fold[16]

Table 2: Enhancement of Tangeretin Bioavailability

FormulationAnimal ModelKey Bioavailability ParameterFold Increase vs. SuspensionReference(s)
Emulsion with HPMCRatPlasma Concentration4 to 20-fold[1]
Methylated β-cyclodextrin ComplexRatMean Bioavailability>2-fold[2]
EmulsionRatOral Bioavailability2.3-fold[2]

Experimental Protocols

Protocol 1: Preparation of a Nobiletin-Loaded Solid Dispersion

This protocol is based on the solvent evaporation method described for preparing amorphous solid dispersions.[10]

Materials:

  • Nobiletin

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Ethanol

  • 80-mesh sieve

Procedure:

  • Dissolve nobiletin and Soluplus® in ethanol. The ratio of nobiletin to polymer can be optimized (e.g., 1:4 w/w).

  • Mix the solution under ultrasonication at room temperature for 10 minutes to ensure homogeneity.

  • Dry the mixture at 80°C for 24 hours to evaporate the ethanol.

  • Rapidly cool the dried mixture at -20°C for 12 hours.

  • Sieve the resulting solid dispersion through an 80-mesh sieve.

  • Store the prepared nobiletin solid dispersion at room temperature until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral pharmacokinetic study in rats.[17][18][19][20][21]

Animals:

  • Male Sprague-Dawley rats (220-250 g)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the PMF formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose sodium) or control orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or orbital sinus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis by a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for performing a Caco-2 cell permeability assay.[4][14][15][22][23]

Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., MEM supplemented with 10% FBS, 1% NEAA, and antibiotics) at 37°C in a 5% CO2 atmosphere.

  • Seed the Caco-2 cells onto permeable filter supports (e.g., 12-well Transwell® inserts) at a density of approximately 8 x 10^4 cells/cm².

  • Allow the cells to grow and differentiate for 19-21 days, changing the medium every other day for the first two weeks and daily thereafter.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.

Transport Experiment:

  • Wash the Caco-2 cell monolayer with a pre-warmed transport buffer (e.g., D-Hank's balanced salt solution, pH 7.4).

  • To measure apical to basolateral (A-B) transport, add the PMF test solution (at a non-toxic concentration, e.g., 40 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) transport, add the PMF test solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of the PMF in the samples by HPLC or LC-MS/MS to determine the apparent permeability coefficient (Papp).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation Select Formulation Strategy (e.g., Nanoemulsion, Solid Dispersion) Preparation Prepare PMF Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Entrapment Efficiency) Preparation->Characterization Dissolution In Vitro Dissolution Study Characterization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability AnimalModel Select Animal Model (e.g., Rats) Permeability->AnimalModel Dosing Oral Administration AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sampling->Analysis

Caption: Experimental workflow for enhancing PMF absorption.

p_glycoprotein_efflux cluster_membrane Intestinal Epithelial Cell Membrane Pgp P-glycoprotein (P-gp) PMF_lumen PMF in Intestinal Lumen Pgp->PMF_lumen Efflux ADP ADP + Pi Pgp->ADP PMF_cell PMF in Cell PMF_lumen->PMF_cell Passive Diffusion PMF_cell->Pgp Bloodstream To Bloodstream PMF_cell->Bloodstream Absorption ATP ATP ATP->Pgp Energy PI3K_Akt_pathway PMF Polymethoxylated Flavonoid (e.g., Nobiletin) Receptor Receptor Tyrosine Kinase PMF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes NFkB_pathway PMF Polymethoxylated Flavonoid (e.g., Tangeretin) IKK IKK PMF->IKK Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

References

Technical Support Center: Overcoming Low Aqueous Solubility of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of quercetin and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why do quercetin and its derivatives exhibit low water solubility?

A1: Quercetin's low aqueous solubility is primarily due to its molecular structure. It is a polyphenolic compound with a highly crystalline structure and hydrophobic functional groups.[1][2] This structure leads to strong intermolecular hydrogen bonding in the solid state, which requires significant energy to break for dissolution in water. Additionally, the presence of multiple aromatic rings contributes to its hydrophobic nature, further limiting its interaction with water molecules.[3]

Q2: What are the main consequences of low aqueous solubility for my research?

A2: The primary consequence of low aqueous solubility is poor bioavailability.[1][4] In oral drug delivery, low solubility leads to slow and incomplete dissolution in the gastrointestinal tract, resulting in low absorption and reduced therapeutic efficacy.[5] In in vitro experiments, it can lead to precipitation of the compound in aqueous media, inaccurate concentration measurements, and unreliable experimental results.[6]

Q3: What are the general strategies to improve the solubility of quercetin derivatives?

A3: There are two main approaches to enhance the solubility of quercetin and its derivatives:

  • Structural Modification: This involves chemically modifying the quercetin molecule to make it more hydrophilic. Techniques include the addition of charged or polar groups, glycosylation, and reducing the aromaticity of the molecule.[1][2]

  • Drug Delivery Systems: These strategies involve encapsulating or complexing the quercetin derivative with a carrier to improve its dispersion and dissolution in aqueous media. Common systems include nanoparticles, liposomes, cyclodextrin complexes, and solid dispersions.[3][7]

Q4: Can adjusting the pH of my solution improve the solubility of quercetin?

A4: Yes, adjusting the pH can significantly impact the solubility of quercetin. Quercetin's solubility increases in alkaline conditions.[6][8] However, it's crucial to consider the stability of the compound, as quercetin can degrade at higher pH levels.[9] For cell culture experiments, ensure the final pH of the medium remains within a physiologically acceptable range.

Troubleshooting Guides

Issue 1: My quercetin derivative precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

This common issue, known as "precipitation upon dilution," occurs when the final concentration of the quercetin derivative in the aqueous medium surpasses its solubility limit.[6]

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of your quercetin derivative.

  • Optimize the Co-solvent Percentage: If you are using a co-solvent like DMSO to prepare a stock solution, ensure the final concentration of the co-solvent in your aqueous medium is sufficient to maintain solubility. However, be mindful of co-solvent toxicity in cell-based assays (typically <0.5% v/v for DMSO is recommended).[6]

  • Modify the Method of Addition: Add the stock solution drop-wise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps prevent localized supersaturation and precipitation.[6]

  • Gentle Warming: Gently warming the aqueous medium (e.g., to 37°C) can increase the solubility of some quercetin derivatives. However, exercise caution as prolonged exposure to heat may cause degradation.[6]

Issue 2: I am observing inconsistent results in my bioassays, which I suspect is due to poor solubility.

Inconsistent results can often be traced back to incomplete dissolution or precipitation of the test compound.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation, either by eye or under a microscope.

  • Filter Your Solutions: For non-particulate formulations, filtering the final solution through a 0.22 µm filter can remove any undissolved micro-precipitates.

  • Quantify the Soluble Fraction: Use a technique like HPLC to measure the actual concentration of the dissolved quercetin derivative in your experimental medium to ensure you are working with the intended concentration.

  • Consider a Solubility Enhancement Technique: If direct dissolution proves unreliable, employing a solubility enhancement strategy such as complexation with cyclodextrins or preparing a solid dispersion may be necessary to achieve consistent and reliable results.

Data Presentation: Solubility Enhancement of Quercetin

The following tables summarize quantitative data on the improvement of quercetin solubility using various techniques.

Table 1: Solubility of Quercetin in Different Solvents and Buffers

Solvent/BufferSolubilityReference
Distilled Water0.1648 mg/mL[8]
Ethanol~2 mg/mL[10][11]
DMSO~30 mg/mL[10][11]
DMF~30 mg/mL[10]
1:4 DMSO:PBS (pH 7.2)~1 mg/mL[10]
Phosphate Buffer (pH 6.8)Higher than in acidic media[12]
Citrate Buffer (pH 5.0 ± 0.5)Used for stability during testing[9]

Table 2: Improvement of Quercetin Solubility using Different Formulation Strategies

Formulation StrategyCarrier/SystemFold Increase in SolubilityReference
Solid DispersionHydroxypropyl methyl cellulose (HPMC)~3.5-fold
Solid DispersionPolyethylene glycol (PEG) 6000 & Pluronic F 1275.54-fold[13]
NanocrystalsBeta-cyclodextrin~5-fold[14]
LyophilizationWater/Ethanol or Water/AcetonitrileAt least 30-fold[15]
Cyclodextrin ComplexationSulfobutyl ether-β-cyclodextrin (SBE-βCD)SBE-βCD > HP-βCD > M-βCD[16]

Experimental Protocols

Protocol 1: Preparation of a Quercetin Stock Solution using an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of a quercetin derivative for subsequent dilution in aqueous media.[6]

Materials:

  • Quercetin derivative powder

  • Dimethyl sulfoxide (DMSO), ethanol, or methanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh the desired amount of the quercetin derivative powder and place it in a sterile vial.

  • Add the appropriate volume of the organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If complete dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of Quercetin-Cyclodextrin Inclusion Complexes by Solvent Evaporation

This method is used to enhance the aqueous solubility of quercetin by forming an inclusion complex with a cyclodextrin.[17]

Materials:

  • Quercetin derivative

  • β-cyclodextrin (or a derivative like HP-βCD or SBE-βCD)

  • Ethanol

  • Water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the quercetin derivative in ethanol.

  • In a separate container, dissolve the cyclodextrin in water.

  • Slowly add the quercetin-ethanol solution to the cyclodextrin-water solution while stirring continuously.

  • Continue stirring the mixture for a defined period (e.g., 24 hours) at a controlled temperature to allow for complex formation.

  • Remove the ethanol and water using a rotary evaporator under reduced pressure.

  • The resulting solid powder is the quercetin-cyclodextrin inclusion complex.

  • Characterize the complex for formation and determine the enhancement in aqueous solubility.

Protocol 3: Preparation of Quercetin Solid Dispersion by the Solvent Method

This protocol describes the preparation of a solid dispersion to improve the dissolution rate of quercetin.[9]

Materials:

  • Quercetin derivative

  • Hydrophilic polymer (e.g., HPMC, PVP)

  • Suitable organic solvent (e.g., ethanol)

  • Evaporating dish or petri dish

  • Desiccator

Procedure:

  • Dissolve both the quercetin derivative and the hydrophilic polymer in the organic solvent.

  • Pour the solution into an evaporating dish or petri dish.

  • Allow the solvent to evaporate at room temperature in a fume hood. This may take 24-48 hours.

  • Once the solvent has completely evaporated, a solid film or powder will remain. This is the solid dispersion.

  • Scrape the solid dispersion from the dish and store it in a desiccator until further use.

  • Evaluate the solid dispersion for its physicochemical properties and dissolution enhancement compared to the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_preparation Formulation Preparation cluster_characterization Characterization & Evaluation cluster_application Experimental Application Problem Low Aqueous Solubility of Quercetin Derivative Strategy Select Strategy: - Co-solvent System - pH Adjustment - Cyclodextrin Complexation - Solid Dispersion - Nanoformulation Problem->Strategy Preparation Prepare Formulation (e.g., Stock Solution, Inclusion Complex) Strategy->Preparation Characterization Characterize Formulation: - Solubility Measurement - Particle Size Analysis - Dissolution Testing Preparation->Characterization Application In Vitro / In Vivo Experiment Characterization->Application

Caption: General workflow for addressing low aqueous solubility of quercetin derivatives.

troubleshooting_flowchart Start Quercetin Derivative Precipitates in Aqueous Medium Q1 Is the final concentration above the solubility limit? Start->Q1 A1_Yes Reduce Final Concentration Q1->A1_Yes Yes A1_No Check Co-solvent Percentage Q1->A1_No No End Precipitation Resolved A1_Yes->End Q2 Is co-solvent percentage optimal and non-toxic? A1_No->Q2 A2_Yes Modify Method of Addition (e.g., drop-wise with vortexing) Q2->A2_Yes Yes A2_No Adjust Co-solvent Concentration Q2->A2_No No Consider_Warming Consider Gentle Warming (monitor for degradation) A2_Yes->Consider_Warming A2_No->End Consider_Warming->End

Caption: Troubleshooting flowchart for precipitation issues with quercetin derivatives.

signaling_pathway_inhibition cluster_cell Cell Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase Pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Proliferation, Inflammation) Transcription_Factor->Gene_Expression Quercetin Solubilized Quercetin Derivative Quercetin->Signaling_Cascade Inhibition

Caption: Conceptual diagram of a solubilized quercetin derivative inhibiting a cellular signaling pathway.

References

Technical Support Center: Refinement of Quercetin 3,7-Dimethyl Ether Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methodological refinement of Quercetin 3,7-Dimethyl Ether extraction. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges during your experimental work, ensuring optimized and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inappropriate Solvent Selection: The polarity of this compound is lower than that of quercetin due to the methylation of two hydroxyl groups. Using highly polar solvents like water alone may result in poor extraction efficiency.Solvent System Optimization: Test a range of solvents with varying polarities. Start with moderately polar solvents like ethanol or methanol, and consider mixtures with less polar solvents such as ethyl acetate or dichloromethane. A gradient extraction approach could also be beneficial.[1]
Insufficient Extraction Time or Temperature: The target compound may not have had enough time to diffuse from the plant matrix into the solvent. Excessively high temperatures can lead to degradation.Optimize Extraction Parameters: Systematically vary the extraction time and temperature. For heat-assisted methods, maintain temperatures below 70-80°C to prevent degradation, a known issue for related flavonoids like quercetin.[2] Consider non-thermal methods like ultrasound-assisted extraction.[3]
Inefficient Cell Lysis: The plant material may not be adequately ground, preventing the solvent from penetrating the cells effectively.Improve Sample Preparation: Ensure the plant material is finely powdered. Pre-treatment of the sample, such as freeze-drying, can also enhance extraction efficiency by disrupting cell structures.
Presence of Impurities in the Extract Co-extraction of Other Compounds: The chosen solvent system may be extracting other flavonoids, lipids, or pigments from the plant material.Refine Solvent Polarity: Adjust the solvent system to be more selective for this compound. A step-wise extraction with solvents of increasing polarity can help in fractionating the extract.
Degradation of the Target Compound: Exposure to light, high temperatures, or extreme pH can cause the degradation of flavonoids.[2]Control Extraction Conditions: Conduct the extraction in amber glassware to protect from light. Maintain a slightly acidic to neutral pH (pH 4-6) as alkaline conditions can promote oxidation.[2] Use the lowest effective temperature for the shortest duration.[2]
Difficulty in Isolating the Pure Compound Poor Resolution in Chromatography: The chromatographic conditions may not be suitable for separating this compound from closely related compounds.Optimize Chromatographic Method: For column chromatography, experiment with different stationary phases (e.g., silica gel, Sephadex) and mobile phase compositions. A gradient elution is often more effective than isocratic elution for separating complex mixtures.[4]
Compound Precipitation during Processing: Changes in solvent composition or temperature during workup can cause the compound to precipitate out of solution.Maintain Solubility: Ensure that the solvent used for extraction and subsequent purification steps can maintain the solubility of the target compound. Avoid drastic changes in solvent polarity or temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The ideal solvent will depend on the plant matrix. However, due to the presence of two methyl groups, this compound is less polar than quercetin. Therefore, solvents of medium polarity, such as ethanol, methanol, or ethyl acetate, are good starting points.[1][5] It is highly recommended to perform small-scale pilot extractions with a range of solvents and solvent mixtures to determine the optimal system for your specific sample.

Q2: How can I prevent the degradation of this compound during extraction?

A2: Flavonoids can be sensitive to heat, light, and pH.[2] To minimize degradation, it is advisable to:

  • Use amber glassware to protect the sample from light.

  • Maintain extraction temperatures below 70-80°C.[2]

  • Work under slightly acidic to neutral pH conditions (pH 4-6).[2]

  • Consider using antioxidants, such as ascorbic acid, during the extraction process.[6]

Q3: What are the most effective methods for purifying the crude extract?

A3: Column chromatography is a widely used and effective method for the purification of flavonoids.[4][7] For this compound, a silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.[4] Other techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be employed for higher purity.

Q4: Can I use ultrasound or microwave-assisted extraction for this compound?

A4: Yes, modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be highly effective. These methods can reduce extraction times and solvent consumption.[3][8] However, it is crucial to optimize the parameters, such as power and duration, to prevent thermal degradation of the compound.[3]

Q5: How do I confirm the identity and purity of the extracted this compound?

A5: The identity of the purified compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) with a suitable standard for comparison.

Data Presentation

Table 1: Comparison of Common Flavonoid Extraction Methods

Extraction Method Typical Solvents Temperature Range (°C) Extraction Time Advantages Disadvantages
Maceration Ethanol, Methanol, Water-alcohol mixturesRoom Temperature2-72 hoursSimple, requires minimal equipmentTime-consuming, potentially lower yield
Soxhlet Extraction Ethanol, MethanolBoiling point of the solvent2-24 hoursEfficient, requires less solvent than macerationHigh temperatures can degrade sensitive compounds
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Ethyl acetate20-60°C15-60 minutesFast, efficient, can be performed at lower temperaturesRequires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol, Methanol50-150°C5-30 minutesVery fast, highly efficient, reduced solvent usagePotential for localized overheating and degradation

Table 2: Influence of Extraction Parameters on Flavonoid Yield (General)

Parameter Effect on Yield Considerations for this compound
Solvent Concentration (e.g., Ethanol in water) Yield generally increases with higher ethanol concentration up to a certain point, then may decrease.[6][10]The lower polarity of the target molecule may favor higher concentrations of the organic solvent.
Temperature Higher temperatures generally increase extraction efficiency but also increase the risk of degradation.[3][10]An optimal temperature needs to be determined to balance yield and stability. A range of 40-60°C is a good starting point.
Time Yield increases with time up to a plateau, after which it may decrease due to degradation.[10]Shorter extraction times are generally preferable, especially with methods like UAE and MAE.
Solid-to-Liquid Ratio A lower ratio (more solvent) generally leads to a higher extraction yield, but also more dilute extracts.[3]An optimal ratio needs to be found to balance extraction efficiency and solvent consumption.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 80% ethanol (v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40°C.[2]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography as described in Protocol 3.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 100 mL of 70% ethanol (v/v).

    • Set the microwave power to 400 W and the extraction time to 10 minutes.

  • Filtration and Concentration: Follow steps 3 and 4 from Protocol 1.

  • Purification: Proceed with purification as outlined in Protocol 3.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction_choice Choose Extraction Method grinding->extraction_choice maceration Maceration extraction_choice->maceration uae Ultrasound-Assisted Extraction (UAE) extraction_choice->uae mae Microwave-Assisted Extraction (MAE) extraction_choice->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection purity_check Purity & Identity Check (HPLC, NMR, MS) fraction_collection->purity_check pure_compound Pure Quercetin 3,7-Dimethyl Ether purity_check->pure_compound Troubleshooting_Logic cluster_yield Yield Optimization cluster_purity Purity Enhancement start Start Extraction low_yield Low Yield? start->low_yield impurities High Impurities? low_yield->impurities No optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes end Successful Extraction impurities->end No refine_solvent Refine Solvent Selectivity impurities->refine_solvent Yes optimize_params Optimize Time/Temperature optimize_solvent->optimize_params improve_prep Improve Sample Preparation optimize_params->improve_prep improve_prep->low_yield control_conditions Control pH, Light, Temp refine_solvent->control_conditions optimize_chromatography Optimize Chromatography control_conditions->optimize_chromatography optimize_chromatography->impurities

References

Technical Support Center: Optimizing HPLC Mobile Phase for Separation of Quercetin Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of quercetin ethers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for separating quercetin ethers?

A4: A robust starting point is a reversed-phase HPLC method utilizing a C18 column.[1][2] Due to the potential for a wide range of polarities among different quercetin ethers, a gradient elution is generally recommended over an isocratic one.[3][4]

A typical initial setup would involve:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase A: 0.1% formic acid in HPLC-grade water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30-40°C[1][2]

  • Detection: UV detector at 360-370 nm[1][5]

A scouting gradient can be employed to determine the approximate elution times of the ethers, for example, starting at 5-10% acetonitrile and increasing to 95% over 15-20 minutes.[1]

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A2: Both acetonitrile and methanol are commonly used organic solvents for the separation of flavonoids.[3] Acetonitrile often provides better separation efficiency, leading to sharper peaks and lower backpressure due to its lower viscosity.[3] However, switching from acetonitrile to methanol can alter the selectivity of the separation, which can be advantageous in resolving co-eluting peaks.[1] Methanol's different solvent properties can change the elution order of closely related compounds.[1]

Q3: Why is it important to add an acid to the mobile phase?

A3: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component of the mobile phase is crucial for several reasons.[3] It improves peak shape by suppressing the ionization of the phenolic hydroxyl groups on the quercetin ethers, which minimizes peak tailing caused by secondary interactions with the stationary phase.[1][3] Acidification also ensures consistent retention times by maintaining a constant mobile phase pH.[1] In some cases, a stronger acid like phosphoric acid may be used to further improve peak symmetry.[6]

Q4: Is an isocratic or gradient elution better for separating quercetin ethers?

A4: For complex mixtures containing multiple quercetin ethers with varying polarities, a gradient elution is almost always necessary.[3] An isocratic elution, where the mobile phase composition remains constant, may not effectively elute both highly polar and less polar ethers within a reasonable timeframe, leading to poor resolution and long analysis times.[3] A gradient elution, which gradually increases the concentration of the organic solvent, allows for the separation of a wider range of compounds with improved peak shapes.[7]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Quercetin Ether Isomers

Question: My quercetin ether isomer peaks are not separating and are co-eluting. How can I improve the resolution?

Answer: Co-elution of structurally similar isomers is a common challenge. A systematic approach to optimizing your chromatographic conditions is key to enhancing the subtle differences in their physicochemical properties. A resolution value (Rs) greater than 1.5 is typically desired for baseline separation.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely eluting compounds.[1]

    • Decrease the ramp rate: A slower increase in the organic solvent concentration can significantly improve separation.[1]

    • Introduce isocratic steps: Holding the mobile phase composition constant for a few minutes at a specific point in the gradient can help resolve critical pairs of isomers.[1]

  • Adjust Mobile Phase Composition and pH:

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and potentially resolve co-eluting peaks.[1]

    • Modify the pH: The retention of flavonoids can be sensitive to the pH of the mobile phase.[1] Adjusting the concentration or type of acid (e.g., formic, acetic, or phosphoric acid) can influence the ionization state of the analytes and improve separation.[1][8]

  • Evaluate the Stationary Phase:

    • Try a different column chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, which can offer different selectivity.[1]

    • Use a high-efficiency column: Columns with smaller particle sizes or core-shell technology provide more theoretical plates, leading to sharper peaks and better resolution.[1]

  • Adjust Temperature and Flow Rate:

    • Lower the flow rate: This increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting peaks, though it will increase the run time.[2]

    • Change the column temperature: Temperature can affect selectivity. Experimenting with temperatures between 25°C and 45°C may improve resolution.[9]

Issue 2: Peak Tailing

Question: My quercetin ether peaks are showing significant tailing. What are the causes and how can I fix this?

Answer: Peak tailing is often caused by secondary interactions between the hydroxyl groups of the quercetin ethers and residual silanol groups on the silica-based stationary phase.[10]

Troubleshooting Steps:

  • Acidify the Mobile Phase: Ensure your mobile phase contains an acidic modifier like 0.1% formic or acetic acid to suppress the ionization of silanol groups.[10]

  • Check for Column Contamination: The accumulation of strongly retained compounds can create active sites that cause tailing. Try flushing the column with a strong solvent.[10] Using a guard column can help protect the analytical column from contamination.[1]

  • Address Potential Column Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[10]

  • Inspect for Column Voids: A void at the head of the column can cause peak tailing. This may require column replacement.[10]

Issue 3: Shifting Retention Times

Question: The retention times for my quercetin ethers are inconsistent between injections. What could be the problem?

Answer: Fluctuating retention times are often due to a lack of system equilibration or inconsistencies in the mobile phase preparation.[3]

Troubleshooting Steps:

  • Ensure Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions.[3]

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[3] Inconsistent preparation can lead to shifts in retention.[3]

  • Use a Column Oven: Temperature fluctuations can affect retention times. Using a thermostatted column compartment will maintain a consistent temperature.[2]

  • Check for Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to variable retention times. Regular pump maintenance is recommended.[2]

Data Presentation

Table 1: Effect of Mobile Phase Parameters on Quercetin Ether Separation

ParameterCondition 1Condition 2Expected Outcome on Separation
Organic Modifier AcetonitrileMethanolChange in selectivity and elution order.[1]
Gradient Slope Steep (e.g., 5-95% B in 10 min)Shallow (e.g., 5-95% B in 30 min)Improved resolution of closely eluting peaks with a shallower gradient.[1]
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)0.1% Acetic Acid (pH ~3.2)Altered retention times and potentially improved peak shape.[1]
Flow Rate 1.0 mL/min0.8 mL/minIncreased retention times and potentially better resolution at a lower flow rate.[2]
Temperature 30°C40°CDecreased retention times and possible changes in selectivity at a higher temperature.[9]

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of Quercetin Ethers

This protocol provides a systematic approach to developing a robust HPLC method for separating quercetin ethers.

  • Initial Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[1]

    • Mobile Phase A: 0.1% formic acid in water[2]

    • Mobile Phase B: Acetonitrile[2]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30°C[1]

    • Detector Wavelength: 360 nm[1]

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[1]

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the separation of the target peaks.

    • If peaks are clustered, flatten the gradient in that region by decreasing the rate of change of %B.[1] For example, if two ethers co-elute between 10 and 12 minutes, modify the gradient to have a slower increase in acetonitrile during this time segment.

  • Mobile Phase Selectivity:

    • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.[1] This change in organic modifier can significantly alter the selectivity.

  • Flow Rate and Temperature Fine-Tuning:

    • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize for analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and may alter selectivity.[1][2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in initial mobile phase) mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) equilibration Column Equilibration (Initial Conditions) mobile_phase_prep->equilibration injection Inject Sample equilibration->injection gradient Run Gradient Elution injection->gradient detection UV Detection (360 nm) gradient->detection analysis Data Analysis (Peak Integration & Resolution Check) detection->analysis

Caption: A typical experimental workflow for HPLC analysis of quercetin ethers.

Troubleshooting_Workflow cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Composition cluster_column Stationary Phase start Poor Resolution or Co-elution Identified q1 Is the gradient slope optimized? start->q1 p1 Decrease ramp rate or introduce isocratic holds q1->p1 No q2 Have you tried a different organic modifier (e.g., Methanol)? q1->q2 Yes a1_yes Yes a1_no No p1->q1 p2 Switch from Acetonitrile to Methanol or vice-versa q2->p2 No q3 Is an alternative column chemistry available? q2->q3 Yes a2_yes Yes a2_no No p2->q2 p3 Try a Phenyl-hexyl or Cyano (CN) column q3->p3 Yes end_node Resolution Improved q3->end_node No, further optimization needed a3_yes Yes a3_no No p3->end_node

Caption: A decision tree for troubleshooting poor resolution of quercetin ethers.

References

"preventing degradation of Quercetin 3,7-Dimethyl Ether during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Quercetin 3,7-Dimethyl Ether, also known as Rhamnazin, during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of this compound are exposure to oxygen, light, and elevated temperatures.[1][2] Oxidation is considered the main degradation pathway for Rhamnazin, particularly when in solution.[1] Hydrolysis and photolysis are also potential degradation routes that should be considered.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a well-closed container, protected from air and light.[1] Refrigeration or freezing is recommended.[1] To minimize oxidation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.

Q3: How should I store solutions of this compound?

A3: Whenever possible, you should prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to two weeks.[1] To prevent oxidative degradation, use deoxygenated solvents and prepare the solutions under an inert atmosphere.[1]

Q4: How does the O-methylation in this compound affect its stability compared to Quercetin?

A4: O-methylation of flavonoids, such as in Rhamnazin, generally increases their metabolic stability and bioavailability compared to their non-methylated counterparts like quercetin.[3][4][5] Methylation of the hydroxyl groups prevents the formation of glucuronic acid and sulfate conjugates, which are common metabolic pathways for flavonoids.[4][6] This modification can also alter the compound's susceptibility to oxidation.

Q5: What are the visual signs of this compound degradation?

A5: A common visual indicator of the degradation of flavonoids, including Rhamnazin, is a discoloration of the material, often observed as a yellowing or browning of the solid compound or its solution.[1] This color change is typically a result of oxidative degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration (yellowing/browning) of the solid or solution. Oxidative degradation due to exposure to air.[1]Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For solutions, use deoxygenated solvents.[1]
Low recovery of the compound after storage in solution. Degradation due to a combination of factors including oxidation, light exposure, or inappropriate temperature.Prepare solutions fresh whenever possible. If storage is necessary, store as aliquots at -20°C in tightly sealed, light-protected vials for no longer than two weeks.[1]
Unexpected peaks in HPLC analysis of a stored sample. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. Ensure your HPLC method is stability-indicating.
Inconsistent experimental results using stored solutions. Degradation of the compound leading to a lower effective concentration.Always use freshly prepared solutions for sensitive experiments. If using stored solutions, allow them to come to room temperature before use and visually inspect for any signs of degradation.

Quantitative Data: Forced Degradation of this compound

The following table provides illustrative data from forced degradation studies on a hypothetical formulation of this compound. The goal of such a study is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[1]

Stress Condition Time Temperature % Degradation of Rhamnazin (Illustrative) Potential Major Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 h60°C9.5DP-H1, DP-H2
Base Hydrolysis (0.1 M NaOH) 8 h60°C16.2DP-B1, DP-B2
Oxidative (3% H₂O₂) 24 h25°C21.7DP-O1, DP-O2
Thermal Degradation 48 h80°C12.4DP-T1
Photostability (ICH Q1B) 1.2 million lux hours25°C18.9DP-P1, DP-P2

DP-H, DP-B, DP-O, DP-T, and DP-P refer to degradation products under hydrolytic (acid and base), oxidative, thermal, and photolytic stress, respectively.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/square meter).[1]

3. Time Points:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column is a common starting point for flavonoid analysis.[7]

2. Mobile Phase and Gradient:

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: Acetonitrile or methanol.

  • A gradient elution is typically required to separate the parent compound from its degradation products. An example gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

  • Specificity is demonstrated by showing that the method can resolve the peak for this compound from peaks of degradation products generated during the forced degradation study.

Visualizations

Troubleshooting Workflow for Rhamnazin Degradation start Start: Inconsistent Results or Visual Degradation check_storage Review Storage Conditions: - Light Exposure? - Oxygen Exposure? - Temperature? start->check_storage check_solution Review Solution Preparation: - Age of Solution? - Solvent Purity? - Inert Atmosphere Used? start->check_solution implement_corrective Implement Corrective Actions: - Store in dark, sealed vials - Use inert gas (N2, Ar) - Store at -20°C check_storage->implement_corrective Yes prepare_fresh Prepare Fresh Solutions: - Use deoxygenated solvents - Prepare under inert gas - Use immediately check_solution->prepare_fresh Yes re_evaluate Re-evaluate Experiment implement_corrective->re_evaluate prepare_fresh->re_evaluate end Problem Resolved re_evaluate->end

Caption: Troubleshooting workflow for addressing degradation of this compound.

Potential Degradation Pathways of Rhamnazin Rhamnazin This compound (Rhamnazin) Oxidation Oxidation (Primary Pathway) Rhamnazin->Oxidation O2, light, heat Hydrolysis Hydrolysis (Acidic/Basic Conditions) Rhamnazin->Hydrolysis H+/OH- Photolysis Photolysis (UV/Visible Light) Rhamnazin->Photolysis Oxidized_Products Benzofuranone Derivatives & Other Oxidized Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Aglycone & Ring-Opened Products Hydrolysis->Hydrolyzed_Products Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products

Caption: Overview of potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of Quercetin 3,7-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Quercetin 3,7-Dimethyl Ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound is achieving regioselectivity. Quercetin possesses five hydroxyl (-OH) groups with varying reactivities, making it difficult to selectively methylate only the 3 and 7 positions. The hydroxyl group at the 5-position is particularly resistant to methylation due to strong intramolecular hydrogen bonding with the carbonyl group at the 4-position.[1][2][3] This often results in a complex mixture of partially and fully methylated products, including various isomers, which complicates purification and reduces the yield of the desired compound.[3][4]

Q2: What factors influence the yield and selectivity of the methylation reaction?

Several factors critically influence the outcome of the quercetin methylation reaction:

  • Methylating Agent: The choice of methylating agent is crucial. Dimethyl sulfate (DMS) and methyl iodide (MeI) are commonly used. DMS in the presence of a strong base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can lead to exhaustive methylation, affording the pentamethyl ether in high yield.[1][2] MeI, on the other hand, has been reported to sometimes lead to the formation of C-methylated byproducts.[1]

  • Base and Solvent: The base and solvent system plays a significant role. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[1][4][5] Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently employed.[1][4] The combination of a strong base and a polar aprotic solvent generally favors the reaction.

  • Reaction Conditions: Temperature and reaction time must be carefully controlled to optimize for the desired product and minimize the formation of byproducts.

  • Reactivity of Hydroxyl Groups: The inherent reactivity order of quercetin's hydroxyl groups (generally cited as 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH) dictates the initial sites of methylation.[1][3]

Q3: How can I purify this compound from the reaction mixture?

The most effective method for purifying this compound from the complex reaction mixture is column chromatography using silica gel as the stationary phase.[5][6] A gradient elution system with a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is typically used to separate the different methylated isomers based on their polarity.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired product - Incomplete reaction. - Ineffective methylating agent or base. - Suboptimal reaction temperature or time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the freshness and purity of reagents. - Optimize the reaction temperature and time based on literature protocols.
Formation of multiple products (low selectivity) - The five hydroxyl groups of quercetin have different reactivities, leading to a mixture of methylated isomers.[3][4] - Reaction conditions are too harsh, leading to over-methylation.- Carefully control the stoichiometry of the methylating agent. - Employ a milder base or lower the reaction temperature. - Consider a protection-deprotection strategy for the more reactive hydroxyl groups.
Presence of C-methylated byproducts - Use of methyl iodide as the methylating agent can sometimes lead to C-methylation.[1]- Switch to dimethyl sulfate (DMS) as the methylating agent, which has been shown to favor O-methylation.[1]
Difficulty in separating the desired product from isomers - The polarity of the different methylated quercetin isomers can be very similar.- Optimize the solvent system for column chromatography. A shallow gradient of a solvent system like hexane-ethyl acetate may be required.[6] - Consider using High-Performance Liquid Chromatography (HPLC) for more challenging separations.
Product degradation - Quercetin and its derivatives can be sensitive to light and air.- Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a cool, dark, and dry place.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methylation methods. Optimization of specific parameters may be necessary.

Materials:

  • Quercetin

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve quercetin in anhydrous DMF or DMSO.

  • Addition of Base: Add the base (e.g., K₂CO₃) to the solution and stir for a predetermined time to allow for the formation of the phenoxide ions.

  • Methylation: Cool the reaction mixture in an ice bath. Add the methylating agent (DMS or MeI) dropwise while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water or 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.[6]

Data Presentation

Table 1: Comparison of Different Methylation Conditions for Quercetin

Methylating Agent Base Solvent Key Products Observed Yield of Specific Isomers Reference(s)
CH₃I (excess)KOHDMSO3,5,7,3',4'-penta-O-methyl ether (40%), 3,7,3',4'-tetra-O-methyl ether (55%)-[4]
CH₃I / C₄H₉Br-DMF3,7,4'-tri-O-alkyl ethers (principal products)Not specified[4]
Me₂SO₄KOH/NaOHDMSO3,5,7,3',4'-pentamethoxyflavone (quantitative)Quantitative[1][2]
MeIK₂CO₃DMF3,5,7,3',4'-pentamethoxyflavone86%[1]
MeIK₂CO₃Acetone3,5,7,3',4'-pentamethoxyflavone86%[1]
Me₂SO₄K₂CO₃Acetone3,5,7,3',4'-pentamethoxyflavone72%[1]
MeI (5 eq)-DMF5,3'-dihydroxy-3,7,4'-trimethoxyflavone, 5-hydroxy-3,7,3',4'-tetramethoxyflavone, 3,5,7,3',4'-pentamethoxyflavone8% (pentamethoxyflavone)[3]
MeI (30 eq)-DMF3,5,7,3',4'-pentamethoxyflavone43%[3]

Visualizations

Synthesis_Pathway Quercetin Quercetin Reaction_Mixture Mixture of Methylated Quercetin Isomers Quercetin->Reaction_Mixture + Methylating_Agent Methylating Agent (e.g., DMS, MeI) Methylating_Agent->Reaction_Mixture Base_Solvent Base / Solvent (e.g., K2CO3 / DMF) Base_Solvent->Reaction_Mixture Purification Column Chromatography (Silica Gel) Reaction_Mixture->Purification Separation Final_Product This compound Purification->Final_Product Isolation

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Analyze_Product Analyze Crude Product (TLC, LC-MS) Reaction_Complete->Analyze_Product Yes Optimize_Conditions Optimize Reaction Time, Temperature, and Base Reaction_Complete->Optimize_Conditions No Low_Yield Low Yield? Analyze_Product->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Purify Purify via Column Chromatography Multiple_Products->Purify No Multiple_Products->Optimize_Conditions Yes Optimize_Purification Optimize Chromatography Solvent System Purify->Optimize_Purification Difficult Separation Final_Product Pure Quercetin 3,7-Dimethyl Ether Purify->Final_Product Successful Check_Reagents->Start Optimize_Conditions->Start Optimize_Purification->Purify

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Caption: Simplified representation of the relative reactivity of hydroxyl groups in quercetin towards methylation.

References

Technical Support Center: Strategies to Increase the In Vivo Efficacy of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical, evidence-based guidance for overcoming common challenges encountered during in vivo experiments with quercetin and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my quercetin derivative consistently low?

A1: Low oral bioavailability is the most significant hurdle for quercetin and its derivatives. This is typically due to a combination of four factors:

  • Poor Aqueous Solubility: Quercetin aglycone has very low water solubility (approx. 0.01 mg/mL), which limits its dissolution in gastrointestinal fluids—a critical first step for absorption.[1]

  • Rapid and Extensive Metabolism: Before reaching systemic circulation, quercetin undergoes extensive Phase II metabolism (glucuronidation and sulfation) in the intestines and liver.[1] These metabolic changes convert it into more water-soluble forms that are quickly eliminated from the body.[1]

  • Poor Membrane Permeability: The structure of quercetin, with its multiple hydroxyl groups, can impair its ability to passively diffuse across the intestinal membrane.[1]

  • Chemical Instability: Depending on the pH and temperature, the quercetin aglycone can degrade in the stomach before it has a chance to be absorbed.[1]

Q2: What are the most effective strategies to improve the in vivo bioavailability of quercetin derivatives?

A2: The primary strategies focus on improving solubility and protecting the molecule from premature metabolism. These can be broadly categorized into:

  • Advanced Formulation Technologies: Encapsulating quercetin in a delivery system is the most common and effective approach. These technologies protect quercetin from degradation and can enhance its absorption. Key examples include nanoformulations (e.g., polymeric nanoparticles, nanoemulsions), lipid-based systems (e.g., phytosomes, liposomes), and solid dispersions.[1][2]

  • Structural Modification: Using glycosylated forms of quercetin, such as isoquercetin (a quercetin-3-O-glucoside), can enhance water solubility and bioavailability. The glucose moiety appears to facilitate uptake in the small intestine.[3]

  • Co-administration with Metabolic Inhibitors: Certain compounds can inhibit the enzymes responsible for quercetin's rapid metabolism. For instance, piperine has been shown to inhibit Phase II metabolic enzymes, thereby increasing the plasma concentration of free quercetin.[4]

Q3: Which formulation strategy has shown the most significant enhancement in bioavailability?

A3: Lipid-based delivery systems, particularly phytosomes and certain nanoformulations, have demonstrated substantial, clinically-relevant increases in bioavailability. For example, a lecithin-based phytosome formulation was shown to increase plasma quercetin levels by up to 20-fold in human volunteers compared to an unformulated quercetin.[1][5] Similarly, self-emulsifying systems with fenugreek galactomannans have shown a 62-fold increase.[6][7]

Q4: When analyzing blood samples, should I measure free quercetin or its metabolites?

A4: It is crucial to measure both . After absorption, quercetin is rapidly and extensively converted into its glucuronide and sulfate conjugates.[1] Measuring only the free quercetin aglycone will severely underestimate the total amount of the compound that was absorbed.[1] Standard practice involves treating plasma or whole blood samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent quercetin aglycone before quantification.[8]

Q5: My quercetin derivative won't dissolve in the vehicle for oral gavage. What can I do?

A5: This is a common issue due to quercetin's poor solubility. Standard aqueous vehicles like saline or water are often ineffective. Consider the following options:

  • Co-solvents: Use vehicles known to improve solubility, such as propylene glycol, or co-solvent systems like diethylene glycol monoethyl ether (DGME) mixed with propylene glycol laurate (PGL).[9][10]

  • Suspensions: Create a fine, homogenous suspension in a vehicle like 0.5% carboxymethylcellulose.[8] Ensure the suspension is thoroughly mixed using a vortex and sonicator immediately before each administration to ensure consistent dosing.

  • pH Adjustment: Quercetin's solubility increases with pH.[11] However, be cautious as its stability can decrease in alkaline conditions. This approach requires careful validation.

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or undetectable quercetin levels in plasma/blood after oral administration. 1. Poor solubility/dissolution in the GI tract.2. Rapid metabolism into conjugates.3. Insufficient dose .4. Inadequate analytical method (not measuring total quercetin).1. Adopt an advanced formulation strategy (nanoparticles, phytosomes) to enhance solubility and absorption.[1][2]2. Co-administer with a metabolic inhibitor like piperine.[4]3. Increase the administered dose after reviewing safety/toxicity data.4. Ensure your analytical protocol includes enzymatic hydrolysis (using β-glucuronidase/sulfatase) to measure total quercetin (aglycone + conjugates).[8]
High variability in plasma concentrations between test animals. 1. Stress-induced physiological changes from oral gavage.2. Inconsistent formulation (e.g., non-homogenous suspension).3. Natural inter-animal differences in absorption and metabolism.[1]1. Acclimatize animals to the handling and gavage procedure for several days before the experiment.[8]2. Ensure the formulation is homogenous immediately before dosing each animal. Use a vortex and/or sonicator.3. Increase the number of animals per group to improve statistical power. Consider dietary administration as a less stressful alternative to gavage.
Precipitation of the compound in the formulation vehicle over time. 1. Vehicle saturation has been exceeded.2. Temperature changes affecting solubility.3. Chemical instability of the derivative in the chosen vehicle.1. Re-evaluate the vehicle. Test different co-solvents or solubilizers.[9][11]2. Prepare the formulation fresh before each experiment.3. Store the formulation under recommended conditions and check for precipitation before use. Add antioxidants like ascorbic acid or BHT to non-aqueous vehicles to improve stability.[9][10]

Section 3: Data Presentation - Bioavailability Enhancement

The following tables summarize quantitative data from studies comparing the bioavailability of different quercetin formulations to that of unformulated quercetin aglycone.

Table 1: Pharmacokinetic Parameters of Various Quercetin Formulations in Humans

Formulation TypeDoseFold Increase in Cmax (vs. Unformulated)Fold Increase in AUC (vs. Unformulated)Reference(s)
Quercetin Phytosome®500 mg~10x~20x[1][5]
LipoMicel™ (LM)500 mg~7.7x~7x[12]
LipoMicel™ (LM)1000 mg~22x~15x[12]
Self-Emulsifying (Fenugreek)N/AN/A~62x[6][7]
γ-Cyclodextrin ComplexN/AN/A~10.8x[6][7]

Cmax: Maximum plasma concentration. AUC: Area under the curve (total drug exposure).

Table 2: Pharmacokinetic Parameters in Animal Models

Formulation TypeAnimal ModelFold Increase in Relative Bioavailability (AUC)Reference(s)
PLGA NanoparticlesRats~5.2x[1]
Isoquercetin (Glycoside)Rats~6x[3]

Section 4: Experimental Protocols

Protocol 1: Preparation of Quercetin-Loaded Nanoparticles (Nanoprecipitation Method)

This protocol is a generalized example for creating polymeric nanoparticles to encapsulate quercetin.

Materials:

  • Quercetin

  • Eudragit® E (EE) and Polyvinyl Alcohol (PVA) as carriers[13]

  • Ethanol (or another suitable organic solvent like DMF)[14][15]

  • TPGS (d-alpha-tocopheryl polyethylene glycol succinate) as a stabilizer (optional)[15]

  • Deionized water

  • Magnetic stirrer and/or sonicator

Methodology:

  • Organic Phase Preparation: Dissolve quercetin and the primary carrier polymer (e.g., Eudragit® E) in a minimal amount of a suitable organic solvent (e.g., ethanol or DMF). For example, dissolve 20 mg of quercetin in 0.5 mL of DMF.[15] A stabilizer like TPGS can also be added at this stage.[15]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a secondary carrier/stabilizer (e.g., PVA).

  • Nanoprecipitation: Under vigorous magnetic stirring or sonication, slowly inject the organic phase into the aqueous phase using a syringe with a fine needle.[14] The rapid solvent diffusion will cause the polymer and encapsulated quercetin to precipitate into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension in a fume hood for several hours to allow the organic solvent to evaporate completely.

  • Purification & Concentration (Optional): Centrifuge the nanoparticle suspension (e.g., 13,000 rpm for 20 min) to pellet the nanoparticles.[15] Discard the supernatant, which contains unencapsulated quercetin, and resuspend the pellet in fresh deionized water. This step can be repeated to wash the particles.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Quantification of Total Quercetin in Rodent Plasma using HPLC

This protocol outlines the key steps for analyzing plasma samples from an in vivo study.

Materials:

  • Rodent plasma (collected in EDTA or heparin tubes)

  • β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)

  • Sodium acetate buffer (pH 5.0)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trichloroacetic acid (for protein precipitation and mobile phase)[16][17]

  • Internal Standard (e.g., Kaempferol or Thymoquinone)[16][18]

  • HPLC system with UV or MS/MS detector

Methodology:

  • Sample Preparation & Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add a known concentration of the internal standard.

    • Add 200-300 µL of acidified acetonitrile (or methanol) to precipitate plasma proteins.[16]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the proteins.

  • Enzymatic Hydrolysis (Crucial Step):

    • Transfer the clear supernatant to a new tube and evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of sodium acetate buffer (pH 5.0).

    • Add β-glucuronidase/sulfatase solution and incubate at 37°C for 1-2 hours to convert quercetin conjugates back to the aglycone.[8]

  • Extraction:

    • Stop the enzymatic reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex to extract the quercetin aglycone into the organic layer.

    • Centrifuge to separate the phases.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.

  • HPLC Analysis:

    • Reconstitute the final dried extract in a known volume of the mobile phase.

    • Inject the sample into the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm).[18]

      • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.[17]

      • Flow Rate: 0.3 - 1.0 mL/min.[16][18]

      • Detection: UV detector set at ~370 nm or an MS/MS detector for higher sensitivity and specificity.[18]

  • Quantification:

    • Calculate the concentration of quercetin in each sample by comparing the peak area ratio (quercetin/internal standard) to a standard curve prepared with known concentrations of quercetin.

Section 5: Visualizations (Diagrams)

Experimental & Metabolic Workflows

G cluster_0 Formulation & Dosing cluster_1 In Vivo Processing cluster_2 Analysis Quercetin Quercetin Derivative Formulation Prepare Formulation (e.g., Nanoparticles) Quercetin->Formulation Dosing Oral Gavage (Rodent Model) Formulation->Dosing GI GI Tract Absorption Dosing->GI Metabolism Intestinal & Hepatic Metabolism GI->Metabolism Circulation Systemic Circulation (Aglycone + Metabolites) Metabolism->Circulation Blood Blood Sampling (Time Points) Circulation->Blood Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Blood->Hydrolysis HPLC HPLC-UV/MS Quantification Hydrolysis->HPLC PK Pharmacokinetic Analysis (AUC, Cmax) HPLC->PK

Workflow for an in vivo quercetin bioavailability study.

G Quercetin Quercetin Aglycone (Absorbed) PhaseII Phase II Metabolism (Intestine/Liver) UGTs, SULTs Quercetin->PhaseII Glucuronide Quercetin-Glucuronide PhaseII->Glucuronide Sulfate Quercetin-Sulfate PhaseII->Sulfate Methylated Methylated Quercetin (Isorhamnetin) PhaseII->Methylated Excretion Rapid Excretion (Urine/Bile) Glucuronide->Excretion Sulfate->Excretion Methylated->Excretion

Simplified metabolic pathway of quercetin in vivo.
Key Signaling Pathways Modulated by Quercetin

Nrf2_Pathway cluster_nucleus Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Antioxidant Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant promotes transcription Antioxidant->ROS neutralizes Nrf2_n Nrf2 Nrf2_n->ARE binds to NFkB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates Quercetin Quercetin Quercetin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription

References

Validation & Comparative

"comparative study of Quercetin 3,7-Dimethyl Ether vs quercetin"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and biological activities of Quercetin 3,7-Dimethyl Ether (also known as Rhamnazin) and its parent compound, Quercetin. The information presented herein is supported by experimental data to assist researchers in evaluating their potential therapeutic applications.

Physicochemical Properties

Methylation of quercetin's hydroxyl groups can significantly alter its physicochemical properties, which in turn influences its solubility and bioavailability.

PropertyThis compound (Rhamnazin)QuercetinKey Observations
Molar Mass 330.29 g/mol 302.24 g/mol The addition of two methyl groups increases the molar mass of Rhamnazin.
Aqueous Solubility Practically insoluble; predicted at 0.076 g/L[1]Poorly soluble; approximately 2 µg/mL[2]Methylation appears to increase the aqueous solubility of Rhamnazin compared to Quercetin, although both remain poorly soluble.
Lipophilicity (logP) Predicted at 2.25 - 2.45[1]1.48The higher logP value of Rhamnazin suggests increased lipophilicity, which may enhance its ability to cross cell membranes.
Bioavailability Expected to be higher than Quercetin due to increased lipophilicity and potential for reduced first-pass metabolism. However, direct comparative studies are limited.Low bioavailability due to poor absorption and extensive metabolism[3].The structural modifications in Rhamnazin are anticipated to improve its pharmacokinetic profile compared to Quercetin.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and Quercetin from various experimental studies.

Antioxidant Activity
AssayThis compound (Rhamnazin)QuercetinReference
DPPH Radical Scavenging (IC50) Not explicitly stated, but studies on other methylated derivatives suggest decreased activity with increased methylation.47.20 µM[4]
Anti-inflammatory Activity

While direct IC50 comparisons for anti-inflammatory activity are limited, studies have shown that both compounds inhibit inflammatory pathways.

Assay/ModelThis compound (Rhamnazin)QuercetinReference
LPS-induced IL-6 production in porcine intestinal cells Showed a significant decrease in IL-6 concentration.Showed a significant decrease in IL-6 concentration.[5]
Inhibition of NF-κB Implicated in the inhibition of NF-κB signaling.Inhibits TNF-α-induced NF-κB activation.[6][7]
COX-1 Inhibition (IC50) Data not available2.76 µg/mL (for a glycosylated derivative)[8]
COX-2 Inhibition (IC50) Data not available1.99 µg/mL (for a glycosylated derivative)[8]
Anticancer Activity
Target/AssayCell LineThis compound (Rhamnazin) (IC50)Quercetin (IC50)Reference
VEGFR2 Kinase Activity -0.52 µMData not available
Cell Proliferation HUVEC5.8 µMData not available
Cell Proliferation 22Rv1 (Prostate Cancer)~20 µMData not available
Cell Proliferation C4-2B (Prostate Cancer)~20 µMData not available
Cytotoxicity HeLa (Cervical Cancer)Data not available29.49 µg/mL[9]
Cytotoxicity HEK293Data not available91.35 µg/mL (0.302 mM)[10]
Vasorelaxant Activity
AssayThis compound (Rhamnazin) (pEC50)Quercetin (pEC50)Reference
Phenylephrine-induced precontraction in rat isolated aorta 4.70 ± 0.183.96 ± 0.07[11][12]

Experimental Protocols

DPPH Free Radical Scavenging Assay

This protocol is a widely used method to determine the antioxidant capacity of a compound.

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (Quercetin and this compound)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • Add a specific volume of each dilution to the wells of a 96-well plate.

  • Add an equal volume of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Vasorelaxant Activity in Isolated Rat Aortic Rings

This ex vivo method assesses the ability of a compound to relax pre-contracted blood vessels.

Reagents and Equipment:

  • Wistar rats

  • Krebs-Henseleit solution (KHS)

  • Phenylephrine (or other vasoconstrictors)

  • Test compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and place it in cold KHS.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-5 mm in length.

  • Suspend each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes, with periodic washing with fresh KHS.

  • Induce a sustained contraction in the aortic rings with a vasoconstrictor, such as phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, add the test compounds in a cumulative manner to the organ bath.

  • Record the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

  • The pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated from the concentration-response curve.

Anti-inflammatory Activity in Macrophages

This in vitro assay evaluates the potential of a compound to inhibit the production of inflammatory mediators in immune cells.

Reagents and Equipment:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement, e.g., IL-6, TNF-α)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

  • Incubate the cells for a further 18-24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at approximately 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

  • Cytokine Measurement (e.g., IL-6, TNF-α):

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines using specific ELISA kits according to the manufacturer's protocols.

  • The inhibitory effect of the test compounds on the production of inflammatory mediators is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Quercetin are mediated through the modulation of various intracellular signaling pathways.

Quercetin_Signaling_Pathways cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt MAPK MAPK Quercetin->MAPK Wnt Wnt/β-catenin Quercetin->Wnt Nrf2 Keap1-Nrf2 Quercetin->Nrf2 NFkB NF-κB Quercetin->NFkB Proliferation Cell Proliferation (Inhibition) PI3K_Akt->Proliferation Apoptosis Apoptosis (Induction) PI3K_Akt->Apoptosis MAPK->Proliferation Wnt->Proliferation Antioxidant_Response Antioxidant Response (Activation) Nrf2->Antioxidant_Response Inflammation Inflammation (Inhibition) NFkB->Inflammation

Signaling pathways modulated by Quercetin.

Rhamnazin_Signaling_Pathways cluster_rhamnazin This compound (Rhamnazin) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Rhamnazin Rhamnazin VEGFR2 VEGFR2 Rhamnazin->VEGFR2 Nrf2 Keap1-Nrf2 Rhamnazin->Nrf2 NFkB NF-κB Rhamnazin->NFkB Angiogenesis Angiogenesis (Inhibition) VEGFR2->Angiogenesis Antioxidant_Response Antioxidant Response (Activation) Nrf2->Antioxidant_Response Inflammation Inflammation (Inhibition) NFkB->Inflammation

Signaling pathways modulated by Rhamnazin.

Summary and Conclusion

This comparative guide highlights the key differences and similarities between this compound (Rhamnazin) and its parent compound, Quercetin.

  • Physicochemical Properties: Methylation in Rhamnazin leads to increased lipophilicity and potentially improved aqueous solubility and bioavailability compared to Quercetin.

  • Biological Activity:

    • Antioxidant: Quercetin appears to be a more potent direct antioxidant, as methylation of the hydroxyl groups, which are crucial for radical scavenging, may reduce this activity in Rhamnazin.

    • Anti-inflammatory: Both compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB.

    • Anticancer: Both molecules show promise as anticancer agents, although they may target different pathways. Rhamnazin has been shown to be a potent inhibitor of VEGFR2, a key player in angiogenesis.

    • Vasorelaxant: Experimental data indicates that Rhamnazin is a more potent vasorelaxant than Quercetin.

References

The Structure-Activity Relationship of Methylated Quercetin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid, is renowned for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often hampered by poor bioavailability. Methylation, a common structural modification, has emerged as a key strategy to enhance the stability and permeability of quercetin, leading to a new class of derivatives with altered and sometimes superior biological activities. This guide provides an objective comparison of methylated quercetin derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Analysis

The biological activity of quercetin is intrinsically linked to the number and position of its hydroxyl (-OH) groups. Methylation (substitution of -OH with an O-methoxy, -OCH3, group) profoundly impacts these activities.

Antioxidant Activity: The primary antioxidant or radical-scavenging activity of quercetin is largely dependent on the hydroxyl groups on its B-ring (3',4'-OH) and the 3-OH group on the C-ring.[1][2]

  • Decreased Radical Scavenging: Methylation of these key hydroxyl groups generally leads to a significant reduction in direct antioxidant activity.[1][3] For instance, the complete methylation of all five hydroxyl groups (quercetin pentamethyl ether) results in a near-total loss of radical-scavenging ability.[2] The 3,7,3′,4′ tetramethoxy derivative has been found to be completely inactive in this regard.[1]

  • Metal Chelating Activity: The secondary antioxidant activity, or metal-complexing ability, is primarily associated with the 3-hydroxy-4-keto and 5-hydroxy-4-keto groups. The 3-hydroxy-4-keto configuration is the most powerful metal-complexing site.[4]

Anti-inflammatory Activity: While methylation can reduce direct antioxidant effects, it can enhance anti-inflammatory properties. This is often attributed to improved bioavailability and specific interactions with inflammatory enzymes.

  • Enhanced Enzyme Inhibition: Certain methylated derivatives exhibit potent inhibitory effects on key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[5] Tamarixetin (4'-O-methylquercetin) has shown superior anti-inflammatory potential compared to quercetin, with a notable inhibitory effect on COX-1.[3] Similarly, Rhamnetin (7-O-methylquercetin) demonstrates strong anti-inflammatory activity by inhibiting secretory phospholipase A2 enzymes.[6]

Anticancer Activity: The effect of methylation on anticancer activity is complex and appears to be cell-line specific. The enhanced bioavailability and cell permeability of methylated flavonoids are crucial factors.[6][7]

  • Increased Cytotoxicity: Studies have shown that methylation at specific positions can enhance anticancer activity. For example, replacing both the 3'- and 4'-hydroxyl groups with methoxy groups was found to boost anticancer effects.[8] Furthermore, methylation at the 3'-position increased the in vitro cytotoxicity of flavonoids against human gastric cancer cells.[9][10]

  • Variable Apoptotic Induction: The impact on apoptosis (programmed cell death) varies. In some leukemia cells, methylated flavonoids were found to inhibit proliferation but were less effective at inducing apoptosis compared to their unmethylated counterparts.[11]

Quantitative Data Comparison

The following tables summarize the reported biological activities of quercetin and its methylated derivatives. IC50 values represent the concentration required to inhibit 50% of a specific biological or biochemical function; lower values indicate higher potency.

Table 1: Antioxidant Activity of Quercetin Derivatives

CompoundAssayIC50 / Activity MetricSource(s)
Quercetin DPPH Radical Scavenging5.5 µM[12]
3-O-methylquercetin Cellular Antioxidant ActivityEC50 > 200 µM[13]
Quercetin-3,5,7,3',4'-pentamethylether Lipid Peroxidation InhibitionLower activity than quercetin[2]
Tamarixetin (4'-O-methylquercetin) Lipid Peroxidation InhibitionHigher activity than quercetin[2]
Isorhamnetin (3'-O-methylquercetin) Lipid Peroxidation InhibitionHigher activity than quercetin[2]

Table 2: Anti-inflammatory Activity of Quercetin Derivatives

CompoundTarget/AssayIC50 ValueSource(s)
Quercetin COX-1 (TXB2 production)26.1 µM[3]
Tamarixetin (4'-O-methylquercetin) COX-1 (TXB2 production)10.9 µM[3]
Isorhamnetin (3'-O-methylquercetin) COX-1 (TXB2 production)33.7 µM[3]
Quercetin Elastase Release6.25 µM[14]
Quercetin Pentamethyl Ether Elastase Release15.76 µM[14]

Table 3: Anticancer Activity (Cytotoxicity) of Quercetin Derivatives

CompoundCell LineIC50 ValueSource(s)
Quercetin HCT-116 (Colon Cancer)36 µg/mL[15]
3-O-methylquercetin HCT-116 (Colon Cancer)34 µg/mL[15]
4'-O-methylquercetin (Tamarixetin) SGC-7901 (Gastric Cancer)25.13 µM (after 48h)[9]
3'-O-methylquercetin (Isorhamnetin) SGC-7901 (Gastric Cancer)19.86 µM (after 48h)[9]

Key Experimental Protocols

Below are detailed methodologies for standard assays used to evaluate the bioactivity of quercetin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.[16][17]

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Sample Preparation: Dissolve the test compounds (quercetin and its derivatives) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock.

    • Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A control well should contain only the solvent and the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from a plot of scavenging activity versus concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[18][19]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[18]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the quercetin derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assay: Measurement of Inflammatory Mediators

This type of assay quantifies the ability of a compound to inhibit the production of pro-inflammatory molecules in stimulated immune cells (e.g., RAW264.7 macrophages).[12][20]

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in macrophages, leading to the production of mediators like TNF-α, IL-6, and nitric oxide (NO). The inhibitory effect of the test compounds on the production of these mediators is then measured.

  • Protocol:

    • Cell Culture and Treatment: Culture RAW264.7 cells in 6-well plates. Pre-treat the cells with various concentrations of quercetin derivatives for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 6-24 hours).

    • Quantification of Mediators:

      • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

      • Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Analysis: Compare the levels of inflammatory mediators in treated cells to those in LPS-stimulated cells without treatment to determine the percentage of inhibition.

Visualizing Mechanisms and Workflows

Signaling Pathways Modulated by Quercetin Derivatives

Quercetin and its derivatives exert their biological effects by modulating a complex network of cellular signaling pathways. Methylation can alter the degree to which these pathways are affected. Key pathways include NF-κB (inflammation), Nrf2 (antioxidant response), and MAPK (cell proliferation and stress response).[5][6][21]

Signaling_Pathways cluster_stimuli Cellular Stress / Stimuli cluster_quercetin Quercetin & Methylated Derivatives cluster_pathways Key Signaling Pathways cluster_responses Cellular Responses ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates NFkB NF-κB ROS->NFkB activates MAPK MAPK ROS->MAPK activates LPS Inflammatory Stimuli (e.g., LPS) LPS->NFkB activates Quercetin Quercetin & Derivatives Quercetin->Nrf2 activates Quercetin->NFkB inhibits Quercetin->MAPK modulates PI3K PI3K/Akt Quercetin->PI3K inhibits Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation leads to Proliferation Cell Proliferation & Apoptosis MAPK->Proliferation regulates PI3K->Proliferation regulates

Caption: Key signaling pathways modulated by quercetin and its methylated derivatives.

General Experimental Workflow for Bioactivity Screening

The process of evaluating the biological activity of quercetin derivatives typically follows a standardized workflow from initial chemical assays to more complex cell-based experiments.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_chemical Chemical Assays cluster_cell In Vitro Cell-Based Assays cluster_analysis Data Analysis start Quercetin & Methylated Derivatives antioxidant_assay Antioxidant Assays (e.g., DPPH, ORAC) start->antioxidant_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->cytotoxicity data_analysis Calculate IC50/EC50 Values & Compare Potency antioxidant_assay->data_analysis anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) cytotoxicity->anti_inflammatory anti_inflammatory->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: General workflow for screening the bioactivity of quercetin derivatives.

Logical Relationships in SAR of Methylated Quercetin

This diagram summarizes the core principles of how methylation impacts the structure and, consequently, the function of quercetin.

SAR_Logic cluster_structure Structural Modification cluster_properties Physicochemical & Biological Changes cluster_activity Resulting Biological Activity Quercetin Quercetin (Multiple -OH groups) Methylation Methylation (-OH → -OCH3) Quercetin->Methylation Lipophilicity Increased Lipophilicity Methylation->Lipophilicity leads to RadicalScavenging Decreased H-donating (Radical Scavenging) Methylation->RadicalScavenging causes EnzymeBinding Altered Enzyme/ Receptor Binding Methylation->EnzymeBinding causes Bioavailability Increased Bioavailability & Cell Permeability Lipophilicity->Bioavailability improves AntiInflammatory ↑↓ Anti-inflammatory Bioavailability->AntiInflammatory enhances Anticancer ↑↓ Anticancer Bioavailability->Anticancer enhances Antioxidant ↓ Direct Antioxidant RadicalScavenging->Antioxidant results in EnzymeBinding->AntiInflammatory modulates EnzymeBinding->Anticancer modulates

References

Reproducibility of Findings on Quercetin 3,7-Dimethyl Ether Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reported biological activities of Quercetin 3,7-Dimethyl Ether (QDE), a methylated flavonoid, with a focus on the reproducibility of these findings. By objectively comparing data from multiple studies and detailing the experimental protocols, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential of QDE and guide future investigations.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, a standard in vitro model for studying inflammatory responses.

Quantitative Data Summary
Study/CompoundCell LineKey Inflammatory MediatorConcentration of QDE% Inhibition / EffectReference
Kim et al. (2016)RAW 264.7Nitric Oxide (NO)10 µMSignificant Inhibition[1]
Kim et al. (2016)RAW 264.7IL-610 µMSignificant Inhibition[1]
Kim et al. (2016)RAW 264.7TNF-α10 µMSignificant Inhibition[1]
Kim et al. (2016)HT-29IL-810 µMSignificant Inhibition[1]
Comparative Data
Lee et al. (2016)RAW 264.7Nitric Oxide (NO)50 µMSignificant Inhibition[2]
Lee et al. (2016)RAW 264.7IL-650 µMSignificant Inhibition[2]
Lee et al. (2016)RAW 264.7TNF-α50 µMSignificant Inhibition[2]

Reproducibility: The anti-inflammatory effects of QDE in downregulating key inflammatory mediators like NO, IL-6, and TNF-α in LPS-stimulated macrophages are supported by at least one study.[1] To establish robust reproducibility, further independent studies confirming these findings are necessary.

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Production (IL-6, TNF-α): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

    • Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blot analysis.

Signaling Pathway

G LPS-Induced Inflammatory Pathway Inhibition by QDE LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation QDE This compound QDE->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Vasorelaxant Activity

The vasorelaxant effects of this compound have been demonstrated in ex vivo studies using isolated rat aortic rings.

Quantitative Data Summary
Study/CompoundAnimal ModelVesselPre-contraction AgentpEC50 (Mean ± SEM)Reference
Guerrero et al. (2002)Wistar RatAortaPhenylephrine4.70 ± 0.18[3][4]
Comparative Data
Guerrero et al. (2002)Wistar RatAortaPhenylephrine3.96 ± 0.07[3][4]
Guerrero et al. (2002)Wistar RatAortaPhenylephrine3.64 ± 0.02[3][4]
Guerrero et al. (2002)Wistar RatAortaPhenylephrine3.11 ± 0.16[3][4]

Reproducibility: A single, comprehensive study provides the primary evidence for the vasorelaxant activity of QDE.[3][4] The data indicates a higher potency compared to quercetin and other methylated derivatives. To confirm these findings, independent replication of this study is crucial.

Experimental Protocols

Isolated Rat Aortic Ring Assay:

  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs solution. The surrounding connective and adipose tissues are removed, and the aorta is cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 mixture.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation response is measured as a percentage of the phenylephrine-induced contraction. The pEC50 (negative logarithm of the molar concentration that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.

Experimental Workflow

G Vasorelaxant Activity Experimental Workflow Start Start Aorta Excise Rat Thoracic Aorta Start->Aorta Rings Prepare Aortic Rings (2-3 mm) Aorta->Rings Mount Mount Rings in Organ Bath Rings->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Contract with Phenylephrine Equilibrate->Contract Add_QDE Add Cumulative Concentrations of QDE Contract->Add_QDE Measure Measure Relaxation Response Add_QDE->Measure Analyze Calculate pEC50 Measure->Analyze End End Analyze->End

Caption: Workflow for assessing vasorelaxant activity in isolated aortic rings.

Analgesic Activity

The analgesic effects of this compound have been evaluated in rodent models of nociception.

Quantitative Data Summary
Study/CompoundAnimal ModelAnalgesia ModelDose (mg/kg)EffectReference
Qnais et al. (2018)MiceHot Plate Test9Significant increase in latency[5]
Qnais et al. (2018)MiceFormalin Test (Early Phase)9Significant reduction in licking time[5]
Qnais et al. (2018)MiceFormalin Test (Late Phase)9Significant reduction in licking time[5]

Reproducibility: A single study has reported the analgesic activity of QDE in both thermal and chemical models of pain.[5] The dose-dependent effects suggest a clear biological activity. However, independent verification is required to establish the reproducibility of these analgesic properties.

Experimental Protocols

Hot Plate Test:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Acclimatization: Mice are individually placed on the hot plate before drug administration to determine a baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Treatment: this compound is administered to the animals (e.g., intraperitoneally).

  • Testing: At various time points after treatment (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.

Formalin Test:

  • Acclimatization: Mice are placed in a transparent observation chamber for at least 30 minutes to acclimate to the environment.

  • Treatment: this compound is administered prior to the formalin injection.

  • Nociception Induction: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

  • Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

Anticancer Activity

While the anticancer potential of the parent compound, quercetin, is widely studied, specific and reproducible data on this compound are limited. The following table provides data for quercetin for comparative purposes.

Quantitative Data Summary
Study/CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
Quercetin
Ranganathan et al. (2015)MCF-7MTT3724[6]
Akbas et al. (2005)MCF-7MTT~33 (100 ng/ml Topotecan)24[7]
Teiten et al. (2013)MDA-MB-231MTT>10072[8]
Ranganathan et al. (2015)MDA-MB-231MTT>10024[6]

Reproducibility: There is a clear lack of reproducible data specifically for the anticancer activity of this compound. The available data for quercetin shows variability in IC50 values depending on the cell line and experimental conditions.[6][7][8] Further research is needed to determine the specific cytotoxic effects of QDE on cancer cell lines.

Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their bioactivity. While data for quercetin is available, specific and reproducible data for this compound is not consistently reported.

Quantitative Data Summary
Study/CompoundAssayIC50 (µM)Reference
Quercetin
Metodiewa et al. (1999)DPPH4.60 ± 0.3[9]
Sharma et al. (2013)DPPH47.20[10]
Nehan et al. (2021)DPPH~63.4 (19.17 µg/ml)[11]
Quercetin 3',5-dimethyl ether
Sharma et al. (2013)DPPH119.27[10]

Reproducibility: There is a significant lack of data on the antioxidant activity of this compound as measured by standard assays like the DPPH radical scavenging assay. The available data for quercetin shows considerable variation in IC50 values across different studies, highlighting the importance of standardized protocols for reproducibility.[9][10][11]

Experimental Protocols

DPPH Radical Scavenging Assay:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Logical Relationships

G Relationship between Structure and Bioactivity Quercetin Quercetin Methylation Methylation at C3 and C7 Quercetin->Methylation QDE This compound Vasorelaxant Increased Vasorelaxant Potency QDE->Vasorelaxant Leads to Antioxidant Potentially Altered Antioxidant Capacity QDE->Antioxidant May lead to Methylation->QDE

Caption: Methylation of quercetin at the 3 and 7 positions enhances vasorelaxant activity.

References

A Comparative Guide to Natural Anti-Inflammatory Compounds: Quercetin 3,7-Dimethyl Ether in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, flavonoids and other polyphenols have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of Quercetin 3,7-Dimethyl Ether (QDE), a methylated derivative of quercetin, against other well-researched natural anti-inflammatory agents: Luteolin, Curcumin, and Resveratrol. This comparison is based on available experimental data, focusing on their mechanisms of action and inhibitory effects on key inflammatory mediators.

Executive Summary

This compound (QDE) demonstrates notable anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response. While direct comparative studies against a broad spectrum of natural compounds are limited, existing evidence suggests its potential as a significant anti-inflammatory agent. This guide synthesizes in vitro data to offer a comparative perspective on the efficacy of QDE in relation to luteolin, curcumin, and resveratrol.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) of the selected natural compounds on the production of major inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for inflammation studies. It is important to note that variations in experimental conditions can influence IC50 values.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Cell LineStimulantReference
This compound Data not availableRAW 264.7LPS
Luteolin 6.9 - 19.7BV-2, RAW 264.7LPS[1][2]
Curcumin 3.7 - 11.0Primary microglia, RAW 264.7LPS[3][4]
Resveratrol ~30 (Significant inhibition)RAW 264.7LPS[5][6]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundIC50 (µM)Cell LineStimulantReference
This compound Data not availableRAW 264.7LPS
Luteolin < 1RAW 264.7LPS[7]
Curcumin ~7.4RAW 264.7LPS[8]
Resveratrol Significant inhibition at 1-10 µMRAW 264.7LPS[9]

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundIC50 (µM)Cell LineStimulantReference
This compound Data not availableRAW 264.7LPS
Luteolin Dose-dependent inhibition (5-25 µM)RAW 264.7LPS[10]
Curcumin 83% reduction at 20 µMRAW 264.7P. intermedia LPS[11]
Resveratrol Significant inhibition at 2-8 µmol/LRAW 264.7LPS[12]

Table 4: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundIC50 (µM)Cell LineStimulantReference
This compound Data not availableRAW 264.7LPS
Luteolin Significant suppression at < 20 µMRAW 264.7LPS[13]
Curcumin Data not availableRAW 264.7LPS
Resveratrol Significant inhibition at 1-10 µMRAW 264.7LPS[9]

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of these natural compounds are largely attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds, including those discussed here, exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory_Genes Induces Transcription QDE This compound QDE->IKK Inhibits Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->NFkB_nucleus Inhibits DNA binding Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_nucleus Inhibits DNA binding Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->NFkB_nucleus Inhibits transcriptional activity

Caption: Inhibition of the NF-κB signaling pathway by natural compounds.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Proinflammatory_Genes Pro-inflammatory Genes AP1->Proinflammatory_Genes Induces Transcription Luteolin Luteolin Luteolin->MAPK Inhibits Curcumin Curcumin Curcumin->MAPK Inhibits Resveratrol Resveratrol Resveratrol->MAPK Inhibits

Caption: Modulation of the MAPK signaling pathway by natural compounds.

Experimental Protocols

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect measure_no Measure NO (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA) collect->measure_cytokines measure_pge2 Measure PGE2 (ELISA) collect->measure_pge2 end End measure_no->end measure_cytokines->end measure_pge2->end

Caption: General workflow for in vitro anti-inflammatory screening.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., QDE, luteolin, curcumin, or resveratrol) and pre-incubated for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (without test compound) and a negative control group (without LPS) are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2): The concentration of PGE2 in the supernatant is determined using a specific ELISA kit.

  • Data Analysis: The IC50 values are calculated from the dose-response curves for the inhibition of each inflammatory mediator.

Conclusion

This compound exhibits promising anti-inflammatory potential by modulating key signaling pathways such as NF-κB. While direct quantitative comparisons with other natural compounds are limited by the availability of standardized data, the existing evidence positions QDE as a compound of interest for further investigation in the development of novel anti-inflammatory therapies. Luteolin, curcumin, and resveratrol remain important benchmarks in the field, each with a substantial body of evidence supporting their anti-inflammatory efficacy through multiple mechanisms. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic potential of these natural compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin 3,7-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Quercetin 3,7-Dimethyl Ether, a methylated derivative of the flavonoid quercetin, is paramount for pharmacokinetic studies, quality control of natural products, and various biomedical research applications. While specific cross-validation literature for this compound is not abundant, the analytical methodologies applied to its parent compound, quercetin, are highly transferable and provide a strong framework for method development and validation.[1]

Cross-validation of analytical methods is a critical step to ensure that a validated method produces reliable and consistent results across different laboratories, with different analysts, or on various instruments. This process is essential for verifying the robustness and reproducibility of a method under diverse conditions.[2] The most commonly employed techniques for the analysis of quercetin and its derivatives are High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Quantitative Comparison of Analytical Methods

The performance of different analytical methods can be objectively compared using key validation parameters. The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods adapted for the analysis of this compound, based on data from closely related compounds.

ParameterHPLC-UVLC-MS/MS
Linearity Range 5-100 µg/mL[3][4]0.5-100 ng/mL[2]
Correlation Coefficient (r²) >0.999[2][3][4][5]>0.99[2]
Limit of Detection (LOD) 0.046 - 0.570 µg/mL[2][4][6]~0.1 ng/mL
Limit of Quantification (LOQ) 0.14 - 0.500 µg/mL[2][4][6]~0.5 ng/mL
Accuracy (% Recovery) 88.6% - 110.7%[5][6]85% - 115%[7]
Precision (% RSD) < 10%[6]< 15%[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for its robustness and accessibility in quantifying flavonoids.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.[2]

  • Mobile Phase : A common mobile phase is a mixture of methanol and water (e.g., 65:35, v/v) with 2% acetic acid.[3] Isocratic elution is often employed.

  • Flow Rate : A typical flow rate is 1.0 mL/min.[2]

  • Detection : UV detection should be performed at one of the maximum absorbance wavelengths for this compound, which are approximately 256 nm and 353 nm.[10]

  • Sample Preparation : A stock solution of this compound is prepared in an appropriate solvent like methanol. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.[2][5]

  • Analysis : Equal volumes of the standard solutions and samples are injected into the HPLC system. The peak area of this compound is used for quantification based on the calibration curve.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : A C18 column is typically used with a gradient elution. The mobile phase often consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[9]

  • Flow Rate : A flow rate of around 0.35 mL/min is often used.[2][9]

  • Ionization and Detection : Electrospray ionization (ESI) can be used in either positive or negative mode. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation : For biological samples such as plasma, a protein precipitation step with a solvent like acetonitrile, followed by centrifugation, is a common procedure. The resulting supernatant is then injected into the LC-MS/MS system.[2] For other samples, a simple dilution in the mobile phase may be sufficient.

Visualizing the Workflow

To better understand the logical flow of cross-validating these analytical methods, the following diagrams illustrate the key steps involved.

CrossValidationWorkflow cluster_method1 Laboratory 1 / Method A (e.g., HPLC-UV) cluster_method2 Laboratory 2 / Method B (e.g., LC-MS/MS) A_protocol Define Protocol A_validate Perform Intra-Lab Validation (Accuracy, Precision, Linearity) A_protocol->A_validate A_analyze Analyze QC Samples A_validate->A_analyze A_results Results A A_analyze->A_results compare Compare Results A_results->compare B_protocol Define Protocol B_validate Perform Intra-Lab Validation (Accuracy, Precision, Linearity) B_protocol->B_validate B_analyze Analyze QC Samples B_validate->B_analyze B_results Results B B_analyze->B_results B_results->compare conclusion Conclusion on Method Interchangeability compare->conclusion

Caption: Workflow for inter-laboratory cross-validation of two analytical methods.

HPLC_Workflow start Start prep_std Prepare Standard Solutions of this compound start->prep_std prep_sample Prepare Sample start->prep_sample hplc HPLC System (Pump, Injector, C18 Column, UV Detector) prep_std->hplc prep_sample->hplc chromatography Chromatographic Separation hplc->chromatography detection UV Detection at λmax chromatography->detection data_acq Data Acquisition detection->data_acq quant Quantification (Peak Area vs. Calibration Curve) data_acq->quant end End quant->end

Caption: Experimental workflow for HPLC-UV analysis.

References

A Comparative Guide to the Antioxidant Capacity of Quercetin and Its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of the flavonoid quercetin and its primary methylated forms, including isorhamnetin, tamarixetin, and rhamnetin. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for research and development applications.

Introduction: Structure and Activity

Quercetin is a potent natural antioxidant renowned for its free-radical scavenging capabilities. Its chemical structure, featuring multiple hydroxyl (-OH) groups, is key to its antioxidant function. The primary mechanisms of action include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT), which neutralize reactive oxygen species (ROS).[1]

Methylation, a common metabolic modification, results in derivatives such as 3-O-methylquercetin, isorhamnetin (3'-O-methylquercetin), tamarixetin (4'-O-methylquercetin), and rhamnetin (7-O-methylquercetin). This structural alteration, replacing a hydroxyl group with a methoxy (-OCH₃) group, significantly impacts the molecule's antioxidant capacity, bioavailability, and interaction with cellular systems.[2][3] While methylation of certain hydroxyl groups can decrease direct radical scavenging activity, it may enhance other properties like cellular uptake and stability, leading to potent effects within biological systems.[2][4]

Caption: Chemical structures of Quercetin and its key methylated derivatives.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activity of quercetin and its methylated forms has been evaluated using various in vitro assays. The following tables summarize representative data from the literature. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the DPPH radical. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundIC₅₀ (µM)Relative Activity vs. QuercetinSource(s)
Quercetin 19.171.00 (Reference)[5]
3-O-methylquercetin > 96.03Lower[6]
Isorhamnetin (3'-methyl) Generally higher IC₅₀Lower[4]
Tamarixetin (4'-methyl) Generally higher IC₅₀Lower[4]

General Finding: Derivatization of quercetin's hydroxyl groups, particularly those on the B-ring and the 3-position, typically results in a decreased potency in the DPPH assay.[4]

Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher absorbance values or equivalents indicate greater reducing power.

CompoundFRAP Value (µmol TE/g or relative)Relative Activity vs. QuercetinSource(s)
Quercetin High1.00 (Reference)[4][7]
Isorhamnetin (3'-methyl) Lower than QuercetinLower[4]
Tamarixetin (4'-methyl) Lower than QuercetinLower[4]

General Finding: Similar to the DPPH assay, the presence of free hydroxyl groups, especially the 3',4'-catechol structure in the B-ring, is crucial for high activity in the FRAP assay. Methylation of these groups reduces the ferric reducing power.[4][7]

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay evaluates the ability of an antioxidant to quench peroxyl radicals, reflecting a hydrogen atom transfer mechanism.

CompoundORAC Value (µmol TE/µmol)Relative Activity vs. QuercetinSource(s)
Quercetin ~10-121.00 (Reference)[6][8]
3-O-methylquercetin ~4-5Lower[6]

General Finding: Quercetin consistently demonstrates very high ORAC values. Methylation, such as at the 3-position, leads to a significant reduction in this capacity.[6][8]

Table 4: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures antioxidant activity within a cellular environment, providing a more biologically relevant assessment.

CompoundEC₅₀ (µM)Relative Activity vs. QuercetinSource(s)
Quercetin 8.771.00 (Reference)[6]
3-O-methylquercetin 19.53Lower[6]
Methylated Derivatives (General) Can be more effective than quercetin in specific cellular contextsVaries[2]

General Finding: While quercetin shows strong activity, some methylated derivatives have demonstrated potent antioxidant effects in cellular models, potentially due to improved bioavailability and stability.[2][3] For instance, in certain cell types, methylated forms were found to be more effective at reducing intracellular ROS production under LPS-induced stress.[2]

Mechanisms of Action: Direct Scavenging vs. Cellular Pathways

The antioxidant effects of quercetin and its derivatives are not limited to direct radical scavenging. They also modulate endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 signaling cascade. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or activators like quercetin, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, including those for enzymes like superoxide dismutase and glutathione peroxidase.[2][9][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1Nrf2 Keap1-Nrf2 Complex Keap1->Keap1Nrf2 Nrf2 Nrf2 Nrf2->Keap1Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1Nrf2 Induces dissociation Q Quercetin & Derivatives Q->Keap1Nrf2 Induces dissociation Keap1Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., SOD, GSH-Px) ARE->Genes Activates Transcription Nrf2_n->ARE Binds to

Caption: The Keap1-Nrf2 signaling pathway modulated by quercetin and its derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antioxidant capacity. Below are detailed protocols for the key assays cited.

G cluster_prep Preparation cluster_execution Assay Execution (e.g., 96-well plate) cluster_analysis Data Acquisition & Analysis p1 Prepare Stock Solutions (Quercetin, Derivatives, Standards) e1 Add Test Compound/ Standard to Wells p1->e1 p2 Prepare Assay Reagents (e.g., DPPH, FRAP, AAPH) e2 Add Assay Reagent (e.g., DPPH solution) p2->e2 e1->e2 e3 Incubate (Specific time & temperature) e2->e3 a1 Measure Absorbance/ Fluorescence at λmax e3->a1 a2 Calculate % Inhibition or Area Under Curve (AUC) a1->a2 a3 Plot Dose-Response Curve a2->a3 a4 Determine IC50 / EC50 or Trolox Equivalents (TE) a3->a4

Caption: Generalized experimental workflow for in-vitro antioxidant capacity assays.

A. DPPH Radical Scavenging Assay [5][11][12]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 6 x 10⁻⁵ M). Prepare serial dilutions of test compounds (quercetin, methylated forms) and a standard (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well microplate or cuvette, add a small volume of the test compound/standard solution (e.g., 50 µL).

  • Initiation: Add the DPPH working solution to the wells (e.g., 950 µL) to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_blank - A_sample) / A_blank] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the compound concentration.

B. Ferric Reducing Antioxidant Power (FRAP) Assay [13][14][15]

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing:

    • 300 mM Acetate Buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a ratio of 10:1:1 (buffer:TPTZ:FeCl₃) and warm to 37°C before use.

  • Standard Curve: Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.

  • Reaction Mixture: Add a small volume of the test sample (e.g., 10 µL) to the FRAP reagent (e.g., 990 µL).

  • Incubation: Incubate the reaction mixture in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram/mole of the sample.

C. Oxygen Radical Absorbance Capacity (ORAC) Assay [6][16][17]

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein, 40 nM), a peroxyl radical generator (AAPH, 2,2′-azobis(2-amidinopropane) dihydrochloride, 18 mM), a standard (Trolox), and the test compounds in a phosphate buffer (pH 7.4).

  • Reaction Mixture: In a black 96-well microplate, add the fluorescein solution and the test compound/standard solution.

  • Incubation: Pre-incubate the plate at 37°C for approximately 15 minutes.

  • Initiation: Add the AAPH solution to all wells to initiate the radical-generating reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: ~485 nm, Emission: ~520 nm).

  • Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. The ORAC value is determined by regression analysis against the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per µmol or gram of the compound.

Conclusion

The antioxidant capacity of quercetin is intrinsically linked to its chemical structure, particularly its free hydroxyl groups. In vitro assays like DPPH, FRAP, and ORAC consistently demonstrate that quercetin is a superior direct radical scavenger compared to its methylated derivatives. Methylation of key hydroxyl groups generally diminishes this direct antioxidant activity.[4][18]

However, the narrative is more complex within a biological context. Methylated flavonoids can exhibit enhanced stability and bioavailability, potentially leading to significant or even superior antioxidant and anti-inflammatory effects in cellular systems.[2] This can be attributed to their ability to modulate endogenous antioxidant pathways, such as the Keap1-Nrf2 system, and their different interactions with cell membranes and metabolic enzymes.[2][9]

Therefore, while quercetin remains the benchmark for direct radical scavenging, its methylated forms are highly relevant compounds for drug development, possessing unique properties that may confer advantages in cellular and in vivo environments. The choice between quercetin and its derivatives should be guided by the specific application, considering factors beyond simple radical scavenging, such as metabolic stability, cellular uptake, and the targeted biological pathways.

References

Quercetin 3,7-Dimethyl Ether: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3,7-dimethyl ether (QDE), a methylated derivative of the flavonoid quercetin, is emerging as a compound of significant interest in pharmacological research. Its structural modifications are believed to enhance bioavailability and potency compared to its parent compound. This guide provides an objective comparison of the in vitro and in vivo efficacy of QDE, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data available for the efficacy of this compound in both in vitro and in vivo settings.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell Line/TissueEndpointResult
Vasorelaxant Activity Rat isolated aortapEC504.70 ± 0.18[1][2]
Anti-inflammatory LPS-stimulated mouse macrophagesCytokine InhibitionDownregulation of IL-6, IL-1β, TNF-α[3]
LPS-stimulated mouse macrophagesiNOS InhibitionSuppression of nitric oxide and iNOS protein production[3]
LPS-stimulated HT-29 cellsProtein ExpressionDecreased iNOS and COX-2 protein expression[3]
LPS-stimulated HT-29 cellsIL-8 ProductionDecreased IL-8 production[3]
Anti-cancer Activity Human breast cancer cellsCancer Stem Cell FormationInhibition of mammosphere formation[4]
Human breast cancer cellsGene ExpressionDecreased expression of stemness-related genes (SOX2, Nanog)[4]
Mouse epidermal JB6 P+ cellsCell ProliferationDose- and time-dependent inhibition[5]
Mouse epidermal JB6 P+ cellsCell CycleInduction of G2-M phase accumulation[5][6]
Table 2: In Vivo Efficacy of this compound
Animal ModelAssayTreatmentKey Findings
Analgesic Effect MiceHot-plate testSignificant and dose-dependent increase in hot plate latency time[7]
MiceAcetic acid-induced writhing testReduction in the number of abdominal constrictions[7]
MiceFormalin testReduction in paw licking in both early and late phases[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited.

In Vitro Vasorelaxant Activity
  • Tissue Preparation: Thoracic aortic rings were isolated from Wistar rats.[1]

  • Contraction Induction: The aortic rings were pre-contracted with phenylephrine.[1]

  • Treatment: Cumulative concentrations of this compound were added to the organ bath.

  • Measurement: The relaxation response was measured isometrically and expressed as a percentage of the pre-contraction. The pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximal response) was calculated.[1][2]

In Vitro Anti-inflammatory Assays
  • Cell Culture: Mouse macrophage cell lines and human colon epithelial cells (HT-29) were used.[3]

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Treatment: Cells were treated with various concentrations of this compound.

  • Analysis: The production of nitric oxide was measured using the Griess reagent. The expression of proteins such as iNOS, COX-2, and various cytokines (IL-6, IL-1β, TNF-α, IL-8) was determined by Western blotting and ELISA.[3]

In Vivo Analgesic Activity
  • Animals: Male Swiss albino mice and Wistar rats were used.[7]

  • Hot-Plate Test: Mice were placed on a hot plate maintained at a specific temperature, and the latency to a nociceptive response (e.g., licking a paw, jumping) was recorded before and after administration of QDE.[7]

  • Acetic Acid-Induced Writhing Test: Mice were injected intraperitoneally with acetic acid to induce abdominal constrictions (writhing). The number of writhes was counted for a specific period after treatment with QDE.[7]

  • Formalin Test: Formalin was injected into the paw of mice, and the time spent licking the injected paw was measured during the early (neurogenic) and late (inflammatory) phases.[7]

Signaling Pathways and Mechanisms of Action

NO/cGMP Signaling Pathway in Vasodilation

The vasorelaxant effects of this compound are attributed to its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1][2][8] The relaxant effect is significantly diminished by the removal of the endothelium and by inhibitors of NO synthase and guanylyl cyclase, indicating its dependence on this pathway.[1][2]

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO QDE enhances L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation

NO/cGMP Pathway in Vasodilation
PI3K/Akt and Notch1 Signaling in Cancer

The anti-cancer properties of a related compound, quercetin-3-methyl ether, have been shown to involve the inhibition of the PI3K/Akt and Notch1 signaling pathways, which are critical for cancer cell growth, survival, and the maintenance of cancer stem cells.[4]

PI3K_Notch1_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes QDE This compound PI3K PI3K QDE->PI3K inhibits Notch1 Notch1 QDE->Notch1 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Stemness Cancer Stem Cell Properties Notch1->Stemness

PI3K/Akt and Notch1 Inhibition
Experimental Workflow: In Vivo Analgesic Study

The following diagram illustrates a typical workflow for assessing the in vivo analgesic efficacy of this compound.

Analgesic_Workflow Animal_Acclimation Animal Acclimation (Mice/Rats) Baseline_Measurement Baseline Nociceptive Response Measurement Animal_Acclimation->Baseline_Measurement Treatment_Administration Administration of QDE or Vehicle Baseline_Measurement->Treatment_Administration Nociceptive_Assay Nociceptive Assay (Hot-plate, Writhing, Formalin) Treatment_Administration->Nociceptive_Assay Data_Analysis Data Collection and Statistical Analysis Nociceptive_Assay->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

In Vivo Analgesic Efficacy Workflow

References

A Head-to-Head Comparison of Polymethoxylated Flavonoids in Cancer Cells: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymethoxylated flavonoids (PMFs), a class of bioactive compounds predominantly found in citrus peels, have garnered significant attention in oncological research for their potential as anticancer agents. Their unique chemical structures, characterized by multiple methoxy groups, enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This guide provides a comprehensive, head-to-head comparison of the in vitro anticancer activities of several prominent PMFs, supported by experimental data from peer-reviewed studies. We delve into their differential effects on cancer cell viability, cell cycle progression, and apoptosis, and elucidate the underlying molecular signaling pathways.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of various PMFs have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell lines and incubation times.

Polymethoxylated FlavonoidCancer Cell LineCell TypeIC50 (µM)Reference
Tangeretin PC-3Prostate Cancer22.12[1]
DU145Prostate Cancer46.60[1]
A549Lung Cancer118.5[2]
AGSGastric Cancer~33.57 (reduces viability to <20%)[3]
Nobiletin A549Lung Cancer23.82 µg/ml[4]
MDA-MB-468Breast Cancer51.3 (72h), 20.3 (168h)[4]
MCF-7Breast Cancer59.8 (72h), 39.6 (168h)[4]
SK-BR-3Breast Cancer86.9 (72h), 59.3 (168h)[4]
FaDuHypopharyngeal Squamous Cell Carcinoma> IC50 of 5-DMN (42.03)[5]
Sinensetin A549Lung Cancer- (no significant effect alone)[2]
PC-3Prostate CancerNo appreciable inhibitory effects[1]
DU145Prostate CancerNo appreciable inhibitory effects[1]
MCF-7/MTX (in combination with Methotrexate)Breast Cancer (Methotrexate-resistant)Enhances MTX cytotoxicity[6]
5-Demethylnobiletin (5-DMN) PC-3Prostate CancerSignificant anti-proliferative activity[1]
DU145Prostate CancerSignificant anti-proliferative activity[1]
H460Non-small Cell Lung CancerMore potent than Nobiletin[7]
H1299Non-small Cell Lung CancerMore potent than Nobiletin[7]
FaDuHypopharyngeal Squamous Cell Carcinoma42.03[5]
Tetramethyl-O-scutellarin PC-3Prostate CancerNo appreciable inhibitory effects[1]
DU145Prostate CancerNo appreciable inhibitory effects[1]
HepG2Liver Cancer20.08 µg/mL[8]
3,5,6,7,8,3′,4′-Heptamethoxyflavone A549Lung Cancer208.6[2]

Mechanisms of Action: A Comparative Overview

PMFs exert their anticancer effects by modulating a multitude of cellular signaling pathways involved in cell proliferation, survival, apoptosis, and cell cycle regulation. While some pathways are shared, distinct differences in their mechanisms of action have been observed.

Tangeretin

Tangeretin has demonstrated potent anticancer effects through the induction of apoptosis and cell cycle arrest. Its mechanisms involve:

  • PI3K/Akt/mTOR Pathway: Downregulation of this critical survival pathway, leading to decreased cell proliferation and enhanced sensitivity to chemotherapeutic agents like cisplatin.[9][10]

  • MAPK Pathway: Modulation of the ERK and p38 pathways, which are crucial for cell cycle regulation and apoptosis.[9]

  • JAK/STAT Pathway: Inhibition of STAT3 signaling, which is implicated in cancer stem cell maintenance.[9][11]

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][12] It can induce both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[13]

Tangeretin_Signaling_Pathway Tangeretin Tangeretin PI3K PI3K Tangeretin->PI3K inhibits MAPK MAPK (ERK, p38) Tangeretin->MAPK modulates JAK JAK Tangeretin->JAK inhibits Bax Bax Tangeretin->Bax upregulates Bcl2 Bcl-2 / Bcl-xL Tangeretin->Bcl2 downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival CellCycle_Apoptosis Cell Cycle Control & Apoptosis MAPK->CellCycle_Apoptosis STAT3 STAT3 JAK->STAT3 CancerStemness Cancer Stemness STAT3->CancerStemness Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Tangeretin's multifaceted impact on cancer cell signaling pathways.
Nobiletin

Nobiletin exhibits broad-spectrum anticancer activities by targeting several key oncogenic pathways:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism, leading to reduced cell proliferation and survival.[14][15]

  • STAT3 and NF-κB Signaling: Suppression of these transcription factors, which are pivotal in inflammation, cell proliferation, and angiogenesis.[14][15]

  • Wnt/β-catenin Pathway: Nobiletin can inhibit this pathway, which is often dysregulated in various cancers, by enhancing GSK-3β activity.[14]

  • ERK and JNK Pathways: Downregulation of these pathways contributes to the suppression of cancer cell motility and invasion by reducing the expression of matrix metalloproteinases (MMPs).[14][16]

  • Apoptosis Induction: Nobiletin promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[17]

Nobiletin_Signaling_Pathway Nobiletin Nobiletin PI3K_Akt_mTOR PI3K/Akt/mTOR Nobiletin->PI3K_Akt_mTOR inhibits STAT3_NFkB STAT3 / NF-κB Nobiletin->STAT3_NFkB inhibits Wnt Wnt/β-catenin Nobiletin->Wnt inhibits Bax_Bcl2 Bax/Bcl-2 ratio Nobiletin->Bax_Bcl2 increases Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Inflammation_Angiogenesis Inflammation & Angiogenesis STAT3_NFkB->Inflammation_Angiogenesis Gene_Transcription Gene Transcription Wnt->Gene_Transcription Caspases Caspases Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Nobiletin's inhibitory effects on key oncogenic signaling pathways.
Sinensetin

The anticancer mechanisms of sinensetin are still being elucidated, but current research points to its role in chemosensitization and anti-angiogenesis:

  • P-glycoprotein (P-gp) Inhibition: Sinensetin can inhibit the function of P-gp, a drug efflux pump, thereby reversing multidrug resistance in cancer cells and enhancing the efficacy of chemotherapeutic agents.[18][19]

  • VEGF/VEGFR2/AKT Pathway: It has been shown to suppress angiogenesis in liver cancer by targeting this critical signaling axis, leading to reduced tumor growth.[20]

Sinensetin_Signaling_Pathway Sinensetin Sinensetin Pgp P-glycoprotein (P-gp) Sinensetin->Pgp inhibits VEGF VEGF Sinensetin->VEGF inhibits MDR Multidrug Resistance Pgp->MDR Chemo_Efficacy Chemotherapy Efficacy Pgp->Chemo_Efficacy VEGFR2 VEGFR2 VEGF->VEGFR2 Akt_Angio Akt VEGFR2->Akt_Angio Angiogenesis Angiogenesis Akt_Angio->Angiogenesis

Sinensetin's mechanisms involving chemosensitization and anti-angiogenesis.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the anticancer efficacy of polymethoxyflavonoids are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Polymethoxyflavonoids (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the polymethoxyflavonoid for specified time periods (e.g., 24, 48, and 72 hours). Include a vehicle control (DMSO alone).

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_pmf Treat with PMFs (various concentrations) seed_cells->treat_pmf incubate Incubate (24, 48, 72h) treat_pmf->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve formazan (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Read absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate % viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the polymethoxyflavonoid, harvest the cells (including both adherent and floating cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Analysis (Western Blotting for Apoptosis-Related Proteins)

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Polymethoxylated flavonoids represent a promising class of natural compounds with significant anticancer potential. This guide highlights the differential potencies and mechanisms of action of several key PMFs. Tangeretin and 5-demethylnobiletin appear to be particularly potent against certain cancer cell lines, while nobiletin demonstrates broad-spectrum activity against multiple oncogenic pathways. Sinensetin's ability to overcome multidrug resistance is a noteworthy characteristic. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel PMFs. Further head-to-head comparative studies under uniform experimental conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating class of compounds.

References

The Therapeutic Promise of Quercetin 3,7-Dimethyl Ether: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3,7-Dimethyl Ether (QDE), a methylated derivative of the widely studied flavonoid quercetin, is emerging as a compound of significant interest in therapeutic research. Its structural modifications suggest the potential for enhanced bioavailability and distinct pharmacological activities compared to its parent compound. This guide provides an objective comparison of QDE with quercetin and other alternatives, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Quantitative Comparison of Bioactivities

To facilitate a clear comparison of the therapeutic potential of this compound against its parent compound, quercetin, and other derivatives, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Comparative Vasorelaxant Activity

CompoundAnimal ModelBlood VesselPre-contraction AgentPotency (pEC50)Reference
This compound Wistar RatAortaPhenylephrine4.70 ± 0.18 [1][2]
QuercetinWistar RatAortaPhenylephrine3.96 ± 0.07[1][2]
Quercetin 3,4',7-trimethyl etherWistar RatAortaPhenylephrine3.64 ± 0.02[1][2]
Quercetin 3,3',4',7-tetramethyl etherWistar RatAortaPhenylephrine3.11 ± 0.16[1][2]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Reference
This compound DPPH Radical ScavengingData not readily available
QuercetinDPPH Radical Scavenging~4.6 - 47.2[3][4]
QuercetinABTS Radical Scavenging~1.89 - 48.0[3][5]
Quercetin-3',5-dimethyl etherDPPH Radical Scavenging119.27[4]

Note: A lower IC50 value indicates higher antioxidant activity. The available data suggests that methylation of quercetin's hydroxyl groups may lead to a decrease in direct radical scavenging activity.

Table 3: Comparative Anti-inflammatory Activity

CompoundCell Line/ModelKey Inhibitory EffectsReference
This compound LPS-stimulated RAW264.7 macrophages & HT-29 cellsDownregulates IL-1β, IL-6, TNF-α, IL-8; Inhibits iNOS and COX-2 expression.[6]
QuercetinLPS-stimulated RAW 264.7 macrophagesInhibits NO production and iNOS expression via NF-κB pathway.[7][8]
QuercetinHuman Mast CellsInhibits IL-1-induced IL-6 secretion.[9]
QuercetinHuman Peripheral Blood Mononuclear CellsDownregulates TNF-α production and gene expression.[10]

Table 4: Comparative Anticancer Activity (Cytotoxicity)

CompoundCancer Cell LineIC50Reference
This compound VariousLimited specific data available. Studies on some methylated derivatives suggest potential.
QuercetinMCF-7 (Breast Cancer)~4.9 - 73 µM[11][12]
QuercetinMDA-MB-468 (Breast Cancer)55 µM[11]
QuercetinHT-29 (Colon Cancer)81.65 µM[11]
QuercetinCT-26 (Colon Carcinoma)Significant apoptosis at 10-120 µM[13]
QuercetinLNCaP (Prostate Cancer)Significant apoptosis at 10-120 µM[13]
Quercetin-3-methyl etherJB6 P+ (Mouse Epidermal)54% growth inhibition at 5 µM[14]

Key Signaling Pathways

The therapeutic effects of this compound are underpinned by its modulation of specific molecular signaling pathways. The following diagrams, generated using DOT language, illustrate these mechanisms.

Vasorelaxant_Activity cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell QDE This compound eNOS_inactive eNOS (inactive) QDE->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Relaxation Vasorelaxation cGMP->Relaxation

NO/cGMP Pathway in Vasodilation

Anti_inflammatory_Activity LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive p50/p65 IκBα IKK->NFκB_inactive Leads to degradation of IκBα IκBα->NFκB_inactive Inhibits NFκB_active p50/p65 NFκB_inactive->NFκB_active Releases Nucleus Nucleus NFκB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation QDE This compound QDE->IKK Inhibits

Inhibition of NF-κB Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Vasorelaxant Activity Assay (Aortic Ring Assay)

This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.

  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cut into rings (approximately 4-5 mm in length). The endothelial layer may be mechanically removed in some rings to determine endothelium-dependent effects.

  • Experimental Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The tension of the rings is recorded using an isometric force transducer.

  • Procedure: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are plotted, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is a common and rapid method to evaluate the free radical scavenging capacity of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds (this compound and Quercetin) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: The test compound solutions are added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production)

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

  • Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitric Oxide Measurement: After a further incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The amount of NO produced is quantified, and the inhibitory effect of the test compound is calculated as a percentage of the NO production in the LPS-stimulated control group.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic effects on cancer cells.

  • Cell Seeding: Cancer cells from a specific cell line (e.g., MCF-7, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) for various time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the realm of vasorelaxation, where it exhibits superior potency compared to its parent compound, quercetin. Its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, are also noteworthy. While data on its antioxidant and anticancer activities are less definitive and suggest that the specific pattern of methylation is a critical determinant of its efficacy, the enhanced bioavailability that methylation often confers warrants further investigation into its potential in these areas. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic applications of this promising natural compound.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Quercetin 3,7-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Quercetin 3,7-Dimethyl Ether, a flavonoid compound used in research. Adherence to these guidelines is crucial for personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesNitrile, powder-free. Regularly inspect for damage and change every 30-60 minutes or immediately upon contamination.[4]Protects against skin contact. Powder-free gloves are recommended to avoid aerosolization of the compound.[4]
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects eyes from dust particles and potential splashes.
Respiratory Protection N95 or higher-rated respiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4][5]Prevents inhalation of the powdered compound, which can be harmful.[6]
Body Protection Lab Coat/GownLong-sleeved, fire/flame resistant, and impervious clothing.[5]Protects skin and personal clothing from contamination.[6]
Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[7].

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting :

    • Conduct all weighing and transferring of the powdered compound within a chemical fume hood or a glove box to contain any dust.

    • Use dedicated spatulas and weighing boats.

    • Close the container tightly immediately after use.

  • Dissolving :

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Post-Handling :

    • Thoroughly clean all equipment and the work area after use.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste[7].

Waste Segregation and Containerization

Waste TypeContainerLabeling
Solid Waste (unused compound, contaminated gloves, weighing boats, etc.)Leak-proof, sealable container"Hazardous Waste," "this compound," and the date of accumulation.[7]
Liquid Waste (solutions containing the compound)Chemical-resistant, sealed container"Hazardous Waste," "this compound Solution," and list of solvents.

Disposal Procedure

  • Segregate Waste : Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste[7].

  • Label Containers : Clearly label all waste containers with their contents as specified in the table above.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash[7].

Visual Guide: Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling dissolve Dissolve Compound weigh->dissolve clean_area Clean Work Area dissolve->clean_area Proceed to Cleanup dispose_waste Segregate & Label Hazardous Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Quercetin 3,7-Dimethyl Ether
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Reactant of Route 2
Reactant of Route 2
Quercetin 3,7-Dimethyl Ether

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